molecular formula C8H12O3 B571046 3-Tert-butyl-4-hydroxyfuran-2(5H)-one CAS No. 114908-93-9

3-Tert-butyl-4-hydroxyfuran-2(5H)-one

Cat. No.: B571046
CAS No.: 114908-93-9
M. Wt: 156.181
InChI Key: FCQYJJRHGZWCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-4-hydroxyfuran-2(5H)-one is a synthetic derivative of the 2(5H)-furanone scaffold, a structure recognized for its significant pharmacological and flavoring potential. The 2(5H)-furanone core is a versatile pharmacophore present in a wide array of bioactive natural products and drugs. Compounds based on this structure, often isolated from plants and marine organisms, have demonstrated valuable biological activities against various microorganisms and viruses, and show potential for use in other medical treatments . For instance, related furanone metabolites like rubrolides exhibit considerable activity against tumor cells, while cadiolides are effective inhibitors of bacterial strains . The high reactivity of the furanone ring, characterized by a carbonyl group conjugated with a double bond, makes it a privileged structure in organic synthesis and medicinal chemistry . The specific substitution pattern of the this compound suggests its utility as a key synthetic intermediate or building block for developing novel compounds with potential biological activity. It may serve as a reactant for the introduction of other substituents, enabling structure-activity relationship (SAR) studies in drug discovery programs . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-3-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(2,3)6-5(9)4-11-7(6)10/h9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQYJJRHGZWCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(COC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716382
Record name 3-tert-Butyl-4-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114908-93-9
Record name 3-tert-Butyl-4-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Core Mechanism of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the proposed mechanism of action for 3-Tert-butyl-4-hydroxyfuran-2(5H)-one, a synthetic furanone derivative. Drawing upon structure-activity relationships and the established biological activities of analogous compounds, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. Due to a lack of direct experimental studies on this specific molecule, the mechanisms outlined herein are inferred from research on structurally related hydroxyfuranones and tert-butylated phenols.

Executive Summary

This compound is a small molecule belonging to the furanone class of heterocyclic compounds. While direct research on this specific molecule is limited, the structural motifs—a 4-hydroxyfuran-2(5H)-one core and a tert-butyl group—are well-characterized in compounds exhibiting potent antioxidant and anti-inflammatory properties. This guide synthesizes the available evidence to propose a dual mechanism of action: direct radical scavenging and modulation of key inflammatory signaling pathways. The bulky tert-butyl group is anticipated to enhance the stability and efficacy of the molecule as an antioxidant.

Proposed Mechanism of Action

The biological activity of this compound is likely rooted in two primary, interconnected mechanisms:

  • Antioxidant Activity: The 4-hydroxy group on the furanone ring is poised to act as a hydrogen atom donor, a critical step in neutralizing reactive oxygen species (ROS) and other free radicals. This process is fundamental to mitigating oxidative stress, a key driver of cellular damage and inflammation. The adjacent tert-butyl group provides significant steric hindrance, which stabilizes the resulting phenoxy radical, preventing it from propagating further radical chain reactions and enhancing its overall antioxidant potency. [1][[“]][3][4]

  • Anti-inflammatory Effects: By quenching free radicals, this compound can likely suppress the activation of pro-inflammatory signaling cascades. A primary target for such compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. By preventing the degradation of IκBα, the molecule would inhibit the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6). [5][6]

Visualizing the Signaling Pathways

The following diagrams illustrate the proposed signaling pathways influenced by this compound.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS accepts H• Molecule This compound H_atom H• Molecule->H_atom donates Stabilized_Radical Stabilized Molecule Radical Molecule->Stabilized_Radical forms H_atom->Neutralized_ROS

Proposed Antioxidant Radical Scavenging Mechanism.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Molecule This compound Molecule->IKK Inhibits IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory_genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes activates

Hypothesized Inhibition of the NF-κB Signaling Pathway.

Quantitative Data from Structurally Similar Compounds

The following table summarizes quantitative data on the antioxidant and anti-inflammatory activities of compounds structurally related to this compound. This data provides a benchmark for the potential efficacy of the target molecule.

Compound/ClassAssayTarget/EndpointResult (IC50/ED50)Reference
Diaryl furanonesCOX-2 InhibitionCyclooxygenase-2Varies by structure[7]
4,5-Diaryl-3-hydroxyfuranonesDPPH Radical ScavengingDPPH Radical10.3 µM (for most potent analog)[8]
Butylated Hydroxytoluene (BHT)Anti-inflammatoryCox2 mRNA expressionInhibition at 1:1 molar ratio with BHA[6]
Amide derivatives of BHTCOX-1 InhibitionCyclooxygenase-1Varies by structure[9]
Amide derivatives of BHTLipoxygenase InhibitionLipoxygenaseVaries by structure[9]

Experimental Protocols for Key Assays

To facilitate further research, this section details the methodologies for key experiments cited in the study of related furanone and phenolic compounds.

DPPH Radical Scavenging Assay

This assay is a standard procedure to measure the free radical scavenging activity of antioxidant substances.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.

  • In a 96-well plate or cuvettes, add varying concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins during inflammation.

Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. Inhibition of the enzyme results in a reduced rate of color development.

Protocol:

  • Recombinant human COX-2 enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer (e.g., Tris-HCl).

  • A chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and arachidonic acid are added to initiate the reaction.

  • The reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined from a dose-response curve.

NF-κB Reporter Gene Assay

This cell-based assay is used to quantify the activation of the NF-κB signaling pathway.

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Protocol:

  • Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) and transfect them with the NF-κB reporter plasmid.

  • Pre-treat the transfected cells with various concentrations of the test compound for a specified duration.

  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS, or TNF-α) to activate the NF-κB pathway.

  • After incubation, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • The results are expressed as the percentage of inhibition of NF-κB activation compared to stimulated cells without the test compound.

  • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

While direct experimental evidence is currently unavailable, the structural characteristics of this compound strongly suggest a mechanism of action centered on antioxidant and anti-inflammatory activities. The furanone core, combined with a hydrogen-donating hydroxyl group and a stabilizing tert-butyl moiety, presents a promising scaffold for therapeutic development.

Future research should focus on validating these proposed mechanisms through in vitro and in vivo studies. Specifically, quantifying the antioxidant capacity using a battery of assays (e.g., ORAC, FRAP) and elucidating the precise molecular targets within inflammatory pathways (e.g., direct inhibition of IKK, effects on upstream kinases) will be crucial. These investigations will provide a clearer understanding of the therapeutic potential of this compound and guide the design of next-generation anti-inflammatory and antioxidant agents.

References

The Biological Profile of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan-2(5H)-one derivatives, a class of unsaturated γ-lactones, are prevalent scaffolds in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. These compounds have garnered significant interest in medicinal chemistry due to their potential as antimicrobial, anti-inflammatory, antioxidant, and cytotoxic agents. This technical guide provides an in-depth overview of the known and inferred biological activities of a specific derivative, 3-Tert-butyl-4-hydroxyfuran-2(5H)-one. While direct experimental data for this particular compound is limited in publicly accessible literature, this paper will extrapolate its potential biological profile based on the well-documented activities of structurally related furanones. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data from analogous compounds, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways that may be modulated by this class of molecules.

Anticipated Biological Activities

Based on the structure-activity relationships of furanone derivatives, this compound is predicted to possess several key biological activities, primarily antioxidant, anti-inflammatory, and cytotoxic properties. The presence of a hydroxyl group at the C4 position is a critical determinant for its potential antioxidant capacity, likely acting as a hydrogen donor to scavenge free radicals. The bulky tert-butyl group at the C3 position may influence the compound's lipophilicity and interaction with biological targets.

Antioxidant Activity

The antioxidant potential of phenolic compounds and related structures like hydroxyfuranones is well-established. The mechanism of action is generally attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. The antioxidant efficacy of furanone derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.

Table 1: Inferred Antioxidant Activity of this compound based on Structurally Related Furanones

AssayTest Compound/ExtractIC50 (µM)Reference CompoundIC50 (µM)
DPPH Radical ScavengingSubstituted HydroxyfuranonesData not available for direct analoguesAscorbic AcidVaries by study
Superoxide Anion ScavengingSubstituted HydroxyfuranonesData not available for direct analoguesVaries by studyVaries by study

Note: Specific IC50 values for this compound are not available in the reviewed literature. The table structure is provided for future data population.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Furanone derivatives have been reported to exhibit anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes. It is plausible that this compound could exert anti-inflammatory effects by inhibiting these signaling cascades.

Cytotoxic Activity

Several furanone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The cytotoxic potential of these compounds is highly dependent on their substitution pattern. While no specific data exists for this compound, its potential as a cytotoxic agent warrants investigation.

Table 2: Cytotoxic Activity of Structurally Related Furanone Derivatives

CompoundCell LineIC50 (µM)
3,4-dihalogenated 2(5H)-furanone derivativesMAC13, MAC16Low µM to nM range[1]
5-arylated 2(5H)-furanonesVarious cancer cell linesVaries by derivative
Aminothiazole-paeonol derivativesAGS, HeLa, PaTu8988t, HT-29, U87-MG, A549, CT26.WTVaries by derivative[2]

Note: This table presents data for other furanone derivatives to indicate the potential for cytotoxicity within this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of this compound.

DPPH Radical Scavenging Assay

This assay is a common method to determine the free radical scavenging activity of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the test compound or control to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell viability and proliferation.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that could be modulated by this compound and a general workflow for its biological evaluation.

experimental_workflow Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis & Purification of This compound antioxidant Antioxidant Assays (DPPH, FRAP) synthesis->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) synthesis->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT, against cancer cell lines) synthesis->cytotoxicity pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR for Nrf2, NF-κB, MAPK targets) antioxidant->pathway_analysis If active anti_inflammatory->pathway_analysis If active apoptosis Apoptosis Assays (Annexin V/PI staining) cytotoxicity->apoptosis If active cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle If active

Caption: A general experimental workflow for the biological evaluation of this compound.

Nrf2_pathway Nrf2 Signaling Pathway ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces dissociation Furanone This compound (Hypothesized) Furanone->Keap1 may induce dissociation Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Cytoprotection Cellular Protection Antioxidant_Enzymes->Cytoprotection leads to

Caption: The Nrf2 signaling pathway, a potential target for antioxidant compounds.

NFkB_pathway NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates Furanone This compound (Hypothesized Inhibitor) Furanone->IKK inhibition? IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB->Pro_inflammatory_Genes translocates to nucleus & activates transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation leads to

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

MAPK_pathway MAPK Signaling Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Extracellular_Stimuli->MAPKKK activates Furanone This compound (Hypothesized Inhibitor) Furanone->MAPKKK inhibition? MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) MAPK->Transcription_Factors activates Cellular_Responses Cellular Responses (Proliferation, Differentiation, Inflammation) Transcription_Factors->Cellular_Responses regulates

Caption: The MAPK signaling cascade, involved in various cellular processes including inflammation.

Conclusion

This compound, based on its chemical structure and the known biological activities of related furanone derivatives, represents a promising scaffold for further investigation in drug discovery. Its potential as an antioxidant, anti-inflammatory, and cytotoxic agent warrants a systematic evaluation using the experimental protocols outlined in this guide. Mechanistic studies focusing on key signaling pathways such as Nrf2, NF-κB, and MAPK will be crucial in elucidating its mode of action and therapeutic potential. This technical guide serves as a foundational resource to direct future research and development efforts on this and similar furanone-based compounds.

References

The Antioxidant Potential of Substituted Furanones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The furanone nucleus is a pivotal heterocyclic scaffold found in numerous biologically active compounds, drawing significant interest in medicinal chemistry for its broad pharmacological applications.[1] Among these, the antioxidant capacity of furanone derivatives stands out as a key therapeutic property, offering potential for mitigating oxidative stress—a pathological process implicated in a wide array of human diseases.[1] This technical guide provides a comprehensive overview of the antioxidant properties of substituted furanones, detailing their structure-activity relationships, mechanisms of action, and the experimental protocols used for their evaluation.

Structure-Activity Relationship: The Role of Substituents

The antioxidant efficacy of a furanone derivative is intrinsically linked to its chemical structure, particularly the nature and position of its substituents. The presence of electron-donating groups, such as a hydroxyl (-OH) or amine (-NH2) group, can significantly enhance antioxidant activity.[1] Conversely, furanone derivatives bearing strong electron-withdrawing groups, like nitro (-NO2), cyano (-CN), or chloro (-Cl), often exhibit diminished or no antioxidant properties.[2]

A prime example is 2-(p-hydroxy phenyl styryl)-furan, which demonstrates potent radical scavenging capabilities.[1] Its efficacy is attributed to the hydroxyl group, which facilitates the donation of a hydrogen atom to neutralize free radicals. The O–H bond dissociation energy (BDE) of this p-hydroxy substituted furan compound is comparable to that of the well-known antioxidant, vitamin E.[2] This highlights the critical role of substituent groups in modulating the antioxidant potential of the furanone core.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of substituted furanones is quantified using various in vitro assays. A common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals in an assay. A lower IC50 value signifies higher antioxidant activity.[1] The following tables summarize the reported antioxidant activities of several furanone derivatives.

Table 1: DPPH Radical Scavenging Activity of Substituted Furanones

CompoundIC50 ValueReference CompoundIC50 Value (Reference)
2-(p-hydroxy phenyl styryl)-furan~ 40 µM--
Amine, chloro, cyano, methoxy, and nitro substituted styryl furans> 150 µM--
Furan-Oxadiazole Hybrid (Compound 7)3.6 µg/mLAscorbic Acid3.91 µg/mL
Furan-Oxadiazole Hybrid (Compound 9)3.65 µg/mLAscorbic Acid3.91 µg/mL
Thiazole Schiff Base Derivative (Compound 2c)Moderate to Significant--
Hydrazone TH23 µMVitamin EComparable

Data sourced from multiple studies.[2]

Table 2: Antioxidant Activity of Benzofuran-2-one Derivatives (DPPH Assay)

CompoundSolventrIC50Number of Reduced DPPH• Molecules
9 Methanol0.18~2
15 Methanol0.31~2
18 Methanol0.24~2
20 Methanol0.29~3
9-17, 19 Acetonitrile1.69 - 4.470
18 Acetonitrile0.54~1

rIC50 is the IC50 relative to Trolox. Data from[3].

Table 3: Multi-Assay Antioxidant Profile of a Methanol Extract Containing Furanones

AssayResult
DPPHIC₅₀ = 642.52 ± 29.68 mg/mL
FRAP1093.89 ± 17.68 mg/mL
Ferrous Ion ChelationIC₅₀ = 68.51 ± 1.53 mg/mL

Data from a study on Cakile maritima extract.[2]

Mechanisms of Antioxidant Action

Substituted furanones employ several mechanisms to exert their antioxidant effects, ranging from direct interaction with free radicals to the modulation of cellular signaling pathways.

Direct Radical Scavenging

The primary antioxidant mechanism for many furanones is direct radical scavenging. This is predominantly achieved through two pathways:

  • Hydrogen Atom Transfer (HAT): The furanone derivative donates a hydrogen atom to a free radical, thereby neutralizing it. This is a key mechanism for hydroxyl-substituted furanones.[2]

  • Single Electron Transfer (SET): The antioxidant molecule transfers an electron to the free radical, converting it to a more stable anion.[2] This can be followed by proton transfer.

The quenching of the DPPH radical by furan compounds is reported to occur predominantly through the hydrogen atom transfer mechanism.[2]

G cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) Furanone Substituted Furanone (e.g., with -OH group) Furanone_H Furanone-OH Furanone->Furanone_H Furanone_e Furanone Furanone->Furanone_e Radical Free Radical (R•) Radical_H R• Radical->Radical_H Radical_e R• Radical->Radical_e Furanone_H->Radical_H H• Transfer Furanone_Radical Furanone-O• Furanone_H->Furanone_Radical Forms Furanone Radical Neutralized_Radical R-H Radical_H->Neutralized_Radical Forms Stable Molecule Furanone_e->Radical_e e⁻ Transfer Furanone_Cation Furanone•⁺ Furanone_e->Furanone_Cation Forms Cation Radical Radical_Anion R:⁻ Radical_e->Radical_Anion Forms Anion

Caption: Antioxidant mechanisms of furanone derivatives.

Pro-oxidant Activity

Interestingly, some furanone compounds can also exhibit pro-oxidant properties, particularly in the presence of transition metal ions like copper (Cu²⁺) or iron (Fe²⁺).[4][5] For instance, 4-hydroxy-2,5-dimethyl-furan-3-one (furaneol) can reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺). This process can generate superoxide radicals, which then lead to the formation of more damaging reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals.[4][5] This dual activity underscores the importance of the biological environment in determining the overall effect of a furanone derivative.

G cluster_reaction Furanone 2,5-Furanone (Furaneol) Cu2 Cu²⁺ (Cupric Ion) Cu1 Cu⁺ (Cuprous Ion) Furanone->Cu1 Reduces Superoxide O₂⁻• (Superoxide) Cu1->Superoxide + O₂ O2 O₂ H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 Leads to Hydroxyl •OH (Hydroxyl Radical) H2O2->Hydroxyl Fenton-like Reaction Damage Cellular Damage (DNA Strand Breaks, etc.) Hydroxyl->Damage

Caption: Pro-oxidant action of furanones via metal ion reduction.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, furanone derivatives can exert antioxidant effects by influencing intracellular signaling pathways.[1] Natural furan derivatives have been shown to modify pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) pathways.[1][6] By modulating these pathways, furanones can potentially suppress the production of pro-inflammatory mediators that contribute to oxidative stress.[1] Furthermore, some studies indicate that furan exposure can impact the antioxidant defense system by decreasing the activity and gene expression of enzymes like superoxide dismutase (SOD) and catalase (CAT).[7]

G Furanone Furanone Derivatives MAPK MAPK Pathway Furanone->MAPK Modulates PPAR PPAR-γ Pathway Furanone->PPAR Modulates ProInflammatory Pro-inflammatory Mediators MAPK->ProInflammatory Influences Production PPAR->ProInflammatory Influences Production OxidativeStress Oxidative Stress ProInflammatory->OxidativeStress Contributes to

Caption: Modulation of cellular signaling pathways by furanones.

Experimental Protocols for Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity is critical. The following are detailed methodologies for common in vitro antioxidant assays used to evaluate furanone derivatives.[1]

G Start Start: Prepare Reagents (e.g., DPPH, ABTS, FRAP) PrepSample Prepare Sample and Standard (Serial Dilutions) Start->PrepSample Assay Perform Assay (Mix Reagents and Sample in 96-well plate) PrepSample->Assay Incubate Incubate (Specific time and temperature) Assay->Incubate Measure Measure Absorbance (Spectrophotometer at specific wavelength) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Value (Plot % Inhibition vs. Concentration) Calculate->Determine End End: Report Results Determine->End

Caption: General workflow for in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8][9]

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compound (substituted furanone)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[10]

    • Preparation of Test Sample: Prepare a stock solution of the furanone derivative and perform serial dilutions to obtain a range of concentrations.[11]

    • Assay: Add a specific volume of the DPPH solution (e.g., 100 µL) to each well of a 96-well plate.[11] Then, add a small volume of the different concentrations of the test sample or standard to the respective wells.[11]

    • Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.[9][10]

    • Measurement: Measure the absorbance of the solution at a wavelength of 517 nm using a microplate reader.[1][10] A blank containing only the solvent and DPPH is also measured.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100.[1] The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing the solution to decolorize.[12]

  • Reagents and Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or Ethanol

    • Test compound

    • Positive control (e.g., Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical.[11]

    • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.[11]

    • Assay: Add a large volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well. Then add a small volume (e.g., 10 µL) of the different concentrations of the test sample or standard.[11]

    • Incubation and Measurement: Incubate the plate at room temperature for approximately 6 minutes and measure the absorbance at 734 nm.[11]

    • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[13][14]

  • Reagents and Materials:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • Test compound

    • Standard (e.g., FeSO₄ or Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[11]

    • Preparation of Test Sample and Standard: Prepare serial dilutions of the furanone derivative and a standard in the appropriate solvent.[11]

    • Assay: Add a volume of the FRAP reagent (e.g., 180 µL) to each well. Then add a smaller volume (e.g., 20 µL) of the test sample, standard, or blank.[11]

    • Incubation and Measurement: Incubate the plate at 37°C for 4-6 minutes. Measure the absorbance at 593 nm.[11][13]

    • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test samples with a standard curve prepared from the FeSO₄ or Trolox standard.

Conclusion

Substituted furanones represent a promising and versatile class of compounds with significant antioxidant potential. Their activity is highly dependent on their chemical structure, with the presence of electron-donating substituents being a critical factor for enhanced radical scavenging. The mechanism of action is multifaceted, involving direct radical scavenging through HAT and SET mechanisms, as well as the modulation of key cellular signaling pathways.[1] However, the potential for pro-oxidant activity in certain environments necessitates careful evaluation. The standardized in vitro assays detailed in this guide provide a robust framework for quantifying and comparing the antioxidant efficacy of novel furanone derivatives. Further research focusing on optimizing structure-activity relationships and elucidating specific molecular targets will be invaluable for the development of new furanone-based therapeutic agents for diseases associated with oxidative stress.

References

Structure-Activity Relationship of Tert-Butyl Furanones: A Technical Guide to Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Furanone compounds, particularly halogenated derivatives, have emerged as a promising class of molecules for combating bacterial pathogenicity by inhibiting quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of furanones, with a focus on the structural motifs relevant to tert-butyl analogs. While comprehensive quantitative data for tert-butyl furanones specifically is limited in publicly available literature, this document synthesizes SAR data from closely related alkyl- and halogenated furanones to elucidate the core principles governing their biological activity. It includes detailed experimental protocols for key biological assays, quantitative data tables for SAR analysis, and diagrams of critical signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of antimicrobial drug discovery.

Introduction: Furanones as Quorum Sensing Inhibitors

The rise of antibiotic resistance necessitates the development of novel therapeutic strategies that circumvent traditional bactericidal or bacteriostatic mechanisms. One such strategy is the disruption of quorum sensing (QS), a process of bacterial communication that relies on the production and detection of signaling molecules called autoinducers. In many pathogenic Gram-negative bacteria, such as Pseudomonas aeruginosa, QS pathways control the expression of virulence factors and the formation of biofilms, which are critical for establishing chronic infections.[1][2]

Halogenated furanones, originally isolated from the marine red alga Delisea pulchra, are structural analogs of N-acyl homoserine lactone (AHL) autoinducers.[3] These natural products and their synthetic derivatives have been shown to effectively inhibit QS, not by blocking bacterial growth, but by interfering with the signal reception, primarily by targeting LuxR-type transcriptional regulators like LasR in P. aeruginosa.[3][4] The mechanism often involves binding to the receptor's ligand-binding site, which can lead to the destabilization and accelerated turnover of the protein, thereby preventing the activation of virulence genes.[5][6] This anti-virulence approach is attractive as it may exert less selective pressure for the development of resistance compared to traditional antibiotics.[7]

This guide focuses on the structure-activity relationship (SAR) of these compounds, examining how specific structural modifications—such as halogenation, and the nature of the alkyl side chain (with relevance to tert-butyl groups)—influence their efficacy as QS inhibitors.

Core Structure-Activity Relationships (SAR)

The biological activity of furanone derivatives against bacterial quorum sensing is highly dependent on their chemical structure. Key modifications to the furanone scaffold dictate the potency and, in some cases, the specific molecular target.

Key SAR Principles:

  • Halogenation: The presence of bromine atoms, particularly at the C4 position and on the exocyclic methylene group at C5, is a critical determinant of activity. Non-halogenated furanones often show a significant reduction or complete loss of QS inhibitory effects.[1]

  • Alkyl Side Chain at C3: The length and branching of the alkyl side chain at the C3 position influence the binding affinity for different QS receptors. Molecular modeling and experimental data suggest that furanones with shorter alkyl side chains bind more effectively to the RhlR receptor in P. aeruginosa, whereas variations in this chain can modulate LasR antagonism.[1]

  • The Furanone Core: The unsaturated lactone ring is essential for activity, acting as a stable scaffold that mimics the homoserine lactone portion of the natural AHL signal molecules.

Logical Relationship Diagram: Furanone SAR

The following diagram illustrates the fundamental principles of the structure-activity relationship for furanone-based quorum sensing inhibitors.

SAR_Logic cluster_mods Structural Modifications Core Furanone Scaffold C3 C3 Position (Alkyl Side Chain) Core->C3 C4 C4 Position Core->C4 C5 C5 Position (Exocyclic Methylene) Core->C5 ShortChain Short Alkyl Chain (e.g., butyl) BulkyChain Bulky Alkyl Chain (e.g., tert-butyl) HalogenC4 Halogenation (Br) NoHalogenC4 No Halogen DiBromoC5 Dibromomethylene Activity QS Inhibition Activity ShortChain->Activity Favors RhlR Inhibition BulkyChain->Activity Modulates LasR Antagonism HalogenC4->Activity Increases Activity NoHalogenC4->Activity Decreases/Abolishes Activity DiBromoC5->Activity Increases Activity

Caption: Logical diagram of key furanone SAR principles for QS inhibition.

Quantitative Data for Furanone Derivatives

The following tables summarize quantitative data on the quorum sensing inhibitory activity of various furanone derivatives from published studies. This data illustrates the SAR principles discussed above.

Table 1: Quorum Sensing Inhibition (IC₅₀) of Halogenated Furanones Data synthesized from studies on P. aeruginosa reporter strains.

Compound IDStructure (Key Features)Target ReceptorIC₅₀ (µM)Notes
Furanone C-30 4-bromo, 5-bromomethyleneLasR / RhlR3.1 - 50Potent inhibitor; destabilizes LasR protein.[4]
(5-oxo-2,5-dihydrofuran-3-yl)methyl acetate Non-halogenated, C3 esterLasR> 100Shows low activity, highlighting the need for halogenation.[7]
(5-oxo-2,5-dihydrofuran-3-yl)methyl hexanoate Non-halogenated, C3 esterLasR~50Longer alkyl chain in ester slightly improves activity over acetate.[7]
Marine Furanone (CMP1) HalogenatedLasR(Binding Affinity -6.4 kcal/mol)Demonstrates strong predicted binding to the LasR receptor.[1][8]

Table 2: Minimum Inhibitory Concentration (MIC) of Furanone Derivatives MIC values indicate the lowest concentration required to inhibit visible growth of bacteria and are used to assess whether QS inhibition occurs at sub-lethal concentrations.

Compound IDStructure (Key Features)Test OrganismMIC (µg/mL)Notes
Furanone Sulfone 26 Chiral, l-borneol moietyS. aureus8Shows antibacterial activity in addition to QS effects.[9][10]
Furanone Sulfone 26 Chiral, l-borneol moietyB. subtilis8Active against various Gram-positive bacteria.[9][10]
Furanone F131 l-borneol moietyS. aureus8 - 16Effective at preventing biofilm formation at sub-MIC values.[11]

Target Signaling Pathway: P. aeruginosa Quorum Sensing

In Pseudomonas aeruginosa, the QS network is a complex hierarchy primarily controlled by the las and rhl systems, which respond to the AHL autoinducers 3-oxo-C12-HSL and C4-HSL, respectively. The las system, regulated by the transcriptional activator LasR, is at the top of the cascade and positively regulates the rhl system. Furanone inhibitors primarily target the LasR protein, preventing it from binding its autoinducer, which in turn prevents the activation of the entire QS cascade.

Quorum_Sensing_Pathway LasI LasI (Synthase) AHL1 3-oxo-C12-HSL (Autoinducer) LasI->AHL1 Synthesizes LasR_inactive LasR (inactive) AHL1->LasR_inactive Binds to LasR_active Active LasR Complex LasR_inactive->LasR_active Activates las_genes las Promoter LasR_active->las_genes Binds & Activates RhlI RhlI (Synthase) LasR_active->RhlI Activates Transcription RhlR_inactive RhlR (inactive) LasR_active->RhlR_inactive Activates Transcription las_genes->LasI Positive Feedback Virulence1 Expression of: - Elastase (lasB) - Biofilm Formation las_genes->Virulence1 Promotes AHL2 C4-HSL (Autoinducer) RhlI->AHL2 Synthesizes AHL2->RhlR_inactive Binds to RhlR_active Active RhlR Complex RhlR_inactive->RhlR_active Activates rhl_genes rhl Promoter RhlR_active->rhl_genes Binds & Activates rhl_genes->RhlI Positive Feedback Virulence2 Expression of: - Pyocyanin - Rhamnolipids rhl_genes->Virulence2 Promotes Furanone Tert-Butyl Furanones Furanone->LasR_inactive Destabilizes & Prevents Activation

Caption: The P. aeruginosa Las/Rhl QS pathway and furanone inhibition point.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the SAR of tert-butyl furanones.

Protocol 1: Quorum Sensing Inhibition Assay (Pyocyanin Quantification)

This protocol measures the inhibition of pyocyanin production in P. aeruginosa, a key virulence factor regulated by the rhl QS system, which is downstream of las.

Objective: To quantify the dose-dependent inhibitory effect of a furanone compound on QS.

Materials:

  • P. aeruginosa strain (e.g., PAO1 or PA14)

  • King's A medium

  • Test furanone compound dissolved in a suitable solvent (e.g., DMSO)

  • Chloroform

  • 0.2 M HCl

  • Centrifuge, spectrophotometer, shaker incubator

Methodology:

  • Culture Preparation: Inoculate an overnight culture of P. aeruginosa in a suitable broth. Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh King's A medium.

  • Compound Treatment: In a multi-well plate or culture tubes, add the test furanone compound at various final concentrations (e.g., 1 µM to 100 µM). Include a solvent-only control (e.g., DMSO).

  • Incubation: Inoculate the prepared medium with the diluted P. aeruginosa culture. Incubate at 37°C for 18-24 hours with shaking (200 rpm). After incubation, measure the final OD₆₀₀ to assess bacterial growth.

  • Pyocyanin Extraction:

    • Take 3 mL of the culture supernatant after centrifuging to pellet the cells.

    • Add 1.8 mL of chloroform and vortex vigorously for 30 seconds to extract the blue pyocyanin into the chloroform layer.

    • Centrifuge at 4,000 x g for 5 minutes. Carefully transfer 1 mL of the lower blue chloroform layer to a new tube.

    • Add 0.5 mL of 0.2 M HCl to this tube and vortex again. The pyocyanin will move into the upper aqueous layer, turning it pink.[4][5]

  • Quantification:

    • Centrifuge briefly to separate the layers.

    • Measure the absorbance of the upper pink layer at 520 nm (A₅₂₀).

    • Calculate the pyocyanin concentration (µg/mL) by multiplying the A₅₂₀ value by 17.072.[4]

    • Normalize the pyocyanin concentration to cell density (OD₆₀₀) to ensure the observed effect is not due to growth inhibition.

  • Data Analysis: Plot the normalized pyocyanin concentration against the furanone concentration to determine the IC₅₀ value.

Protocol 2: Biofilm Inhibition Assay

This protocol uses crystal violet staining to quantify the ability of a furanone compound to prevent the formation of bacterial biofilms.

Objective: To determine the minimum biofilm inhibitory concentration (MBIC) of a test compound.

Materials:

  • P. aeruginosa strain

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 96-well flat-bottom sterile microtiter plates

  • Test furanone compound

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Plate reader

Methodology:

  • Preparation: Prepare serial dilutions of the test furanone compound in TSB directly in the 96-well plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Inoculation: Add a standardized bacterial suspension (e.g., adjusted to 0.5 McFarland standard) to each well.

  • Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours to allow biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) cells from the wells. Wash the wells carefully three times with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells, leaving the attached biofilm intact.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Washing: Discard the crystal violet solution and wash the wells again with PBS or water until the washing water is clear. Invert the plate and tap firmly on a paper towel to remove excess liquid.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes.

  • Quantification: Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at ~570 nm using a microplate reader.[5]

  • Data Analysis: The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition relative to the no-compound control.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and validation of novel furanone-based quorum sensing inhibitors.

Experimental_Workflow start Compound Library (Furanone Analogs) screen Primary Screening: QS Reporter Strain Assay start->screen hit_id Hit Identification (Compounds with >50% inhibition) screen->hit_id hit_id->start Inactive dose_resp Dose-Response & IC50: Pyocyanin Assay hit_id->dose_resp Active mic Toxicity Assessment: MIC Determination dose_resp->mic biofilm Secondary Assay: Biofilm Inhibition mic->biofilm If non-toxic at IC50 lead Lead Compound Validation biofilm->lead

Caption: A typical experimental workflow for screening QS inhibitors.

Conclusion and Future Directions

The structure-activity relationship of furanones as quorum sensing inhibitors is well-established, with halogenation and the C3-alkyl side chain being primary drivers of activity. While quantitative data for tert-butyl substituted furanones remains an area for further investigation, the principles derived from related analogs provide a strong foundation for the rational design of new and more potent QS inhibitors. These compounds continue to represent a highly promising avenue for the development of next-generation anti-pathogenic agents that can disarm bacteria without promoting resistance. Future research should focus on synthesizing and systematically evaluating tert-butyl furanone libraries to precisely quantify their SAR, optimizing their pharmacokinetic properties, and assessing their efficacy in in vivo infection models.

References

3-Tert-butyl-4-hydroxyfuran-2(5H)-one: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Tert-butyl-4-hydroxyfuran-2(5H)-one is a synthetic organic compound belonging to the furanone family. Furanones, specifically the α,β-unsaturated γ-lactone core, are prevalent scaffolds in numerous natural products and pharmacologically active molecules.[1] Compounds within this class have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[2] The presence of a hydroxyl group and a bulky tert-butyl substituent on the furanone ring of the title compound suggests the potential for significant biological activity, particularly as an antioxidant and anti-inflammatory agent. This technical guide provides a thorough review of the available literature on this compound, covering its chemical properties, synthesis, spectroscopic data, and potential biological activities, supported by detailed experimental protocols and mechanistic pathway diagrams.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference(s)
IUPAC Name 3-(tert-butyl)-4-hydroxyfuran-2(5H)-one[3]
Synonyms 4-tert-butyl-3-hydroxy-2H-furan-5-one[3]
CAS Number 114908-93-9[3]
Molecular Formula C₈H₁₂O₃[3]
Molecular Weight 156.18 g/mol [3]
Appearance Predicted to be a solid or oil at room temperature.
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, DMSO.
XLogP3 1.3[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Topological Polar Surface Area 46.5 Ų[3]

Synthesis

Proposed Synthetic Workflow

A potential synthetic pathway could involve the reaction of ethyl pivaloylacetate with a suitable C1 electrophile, followed by hydrolysis and lactonization.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product A Ethyl Pivaloylacetate C Base-catalyzed Condensation A->C B Paraformaldehyde B->C E Hydroxymethylated Intermediate C->E Step 1 D Acid-catalyzed Cyclization & Hydrolysis F This compound D->F Step 2 E->D

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-pivaloyl-3-hydroxypropanoate

  • To a stirred solution of ethyl pivaloylacetate (1 equivalent) in ethanol, add a catalytic amount of a base such as piperidine or potassium carbonate.

  • Add paraformaldehyde (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroxymethylated intermediate.

  • Purify the intermediate by column chromatography on silica gel.

Step 2: Cyclization to this compound

  • Dissolve the purified intermediate from Step 1 in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water formed during the reaction.

  • Monitor the cyclization by TLC.

  • Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to yield this compound.

Spectroscopic Data

While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following table outlines the predicted chemical shifts for the ¹H and ¹³C NMR spectra in a solvent like CDCl₃.

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Protons~1.30singlet9H-C(CH₃)₃
~4.70singlet2H-CH₂-O-
~5.5-7.0broad singlet1H-OH
¹³C NMR Predicted δ (ppm) Assignment
Carbons~28-C(CH₃)₃
~35-C(CH₃)₃
~70-CH₂-O-
~125=C-C(CH₃)₃
~160=C-OH
~175C=O
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (hydroxyl group)
2960-2870StrongC-H stretch (tert-butyl)
~1750StrongC=O stretch (γ-lactone)
~1680MediumC=C stretch (furanone ring)
~1200StrongC-O stretch (lactone ester)
Mass Spectrometry (MS) (Predicted)

Based on studies of similar alkylated 4-hydroxy-3(2H)-furanones, the fragmentation pattern upon electron ionization would likely involve the following key steps.[4]

G M [M]+. m/z = 156 F1 [M - CH3]+. m/z = 141 M->F1 - .CH3 F2 [M - C4H8]+. m/z = 100 M->F2 - Isobutylene F3 [C4H9]+. m/z = 57 M->F3 α-cleavage

Caption: Predicted major fragmentation pathways for this compound.

Biological Activity

Direct experimental data on the biological activity of this compound is currently lacking in the scientific literature. However, the furanone scaffold, particularly when substituted with hydroxyl groups, is known to exhibit significant antioxidant and anti-inflammatory properties. The data from closely related analogs are presented here to provide a basis for its potential therapeutic efficacy.

Antioxidant Activity (of Related Compounds)

The antioxidant potential of hydroxyfuranone derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

Compound Class/ExampleAssay TypeIC₅₀ Value (µM)Reference(s)
4,5-Diaryl-3-hydroxyfuranone derivativeDPPH Radical Scavenging10.3[5]
Substituted 4-hydroxyfuranoneDPPH Radical Scavenging57[6]
Substituted 3-hydroxyfuranoneDPPH Radical Scavenging1779[6]
Substituted 4-hydroxyfuranoneSuperoxide Anion Quenching49[6]
Substituted 3-hydroxyfuranoneSuperoxide Anion Quenching511[6]
Anti-inflammatory Activity (of Related Compounds)

The anti-inflammatory effects of furanone derivatives have been demonstrated in both in vitro and in vivo models.

Compound Class/ExampleAssay/Model TypeActivity/ResultReference(s)
Substituted hydroxyfuranonesCarrageenan-induced paw edema (rat)~50-65% inhibition of edema at 200 mg/kg (i.p.)[6]
Substituted hydroxyfuranonesPhorbol ester-induced ear edema (mouse)~50-65% inhibition of edema at 200 mg/kg (i.p.)[6]
N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-pyrrolidonePGE₂ production (rat synovial cells)Inhibition at nanomolar concentrations[7]
LTB₄ generation (human leukocytes)Inhibition at micromolar concentrations[7]

Potential Mechanism of Action

The anti-inflammatory activity of many compounds is mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] It is plausible that this compound could exert anti-inflammatory effects by modulating this pathway.

NF-κB Signaling Pathway

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes.[9]

NF_kappaB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates NFkB_IkB NF-κB / IκB (Inactive) IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB IkB_P IκB-P NFkB_IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n translocation Proteasome Proteasome IkB_P->Proteasome degradation Inhibition This compound (Potential Target) Inhibition->IKK inhibits? Genes Target Gene Transcription NFkB_n->Genes Proteins Pro-inflammatory Proteins (Cytokines, COX-2, iNOS) Genes->Proteins

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo assays relevant to assessing the antioxidant and anti-inflammatory potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1][10]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.

    • Prepare stock solutions of the test compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution at different concentrations to respective wells.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 50 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Plot the percentage of scavenging against the concentration of the test compound to determine the IC₅₀ value.

Superoxide Anion Radical Scavenging Assay

This assay measures the scavenging of superoxide radicals, which are generated in a phenazine methosulfate (PMS)-NADH system and detected by the reduction of nitroblue tetrazolium (NBT).[7][11]

  • Reagent Preparation:

    • Prepare solutions in phosphate buffer (e.g., 100 mM, pH 7.4): 156 µM NBT, 468 µM NADH, and 60 µM PMS.

    • Prepare stock solutions of the test compound and a positive control (e.g., Quercetin) in a suitable solvent.

  • Assay Procedure:

    • In a suitable container, mix 1 mL of NBT solution, 1 mL of NADH solution, and 0.1 mL of the test compound at various concentrations.

    • Initiate the reaction by adding 0.1 mL of PMS solution.

    • Incubate the mixture at room temperature for 5 minutes.

  • Data Analysis:

    • Measure the absorbance at 560 nm.

    • Calculate the percentage of superoxide radical scavenging using a formula analogous to the DPPH assay.

    • Determine the IC₅₀ value from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.[6][12][13]

  • Animals:

    • Use adult male or female Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment but allow free access to water.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., saline with 0.5% Tween 80).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Groups 3-5: Test compound at different doses (e.g., 50, 100, 200 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • One hour after administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Conclusion

This compound is a molecule of significant interest due to its structural similarity to other furanones with established biological activities. While direct experimental data for this specific compound is sparse, this technical guide has consolidated the available information and provided a predictive framework based on analogous structures. The proposed synthetic route is feasible, and the predicted spectroscopic data provide a basis for its characterization. The established antioxidant and anti-inflammatory properties of related hydroxyfuranones strongly suggest that this compound warrants further investigation as a potential therapeutic agent. The detailed experimental protocols provided herein offer a clear roadmap for such future studies, which could elucidate its specific biological activities and mechanisms of action, particularly its potential modulation of the NF-κB signaling pathway. This guide serves as a foundational resource to stimulate and support further research into this promising compound.

References

Unlocking Novel Antimicrobial Strategies: A Technical Guide to 2(5H)-Furanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a relentless pursuit of novel therapeutic agents. Among the most promising candidates are 2(5H)-furanone derivatives, a class of compounds demonstrating significant antimicrobial and antibiofilm capabilities. This technical guide provides an in-depth overview of the antimicrobial effects of these derivatives, tailored for researchers, scientists, and drug development professionals. It consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action.

Executive Summary

2(5H)-furanone derivatives, initially discovered as a natural anti-biofouling mechanism in the red algae Delisea pulchra, have emerged as potent inhibitors of microbial growth and biofilm formation.[1][2] Their multifaceted mechanisms of action, which include the disruption of quorum sensing in Gram-negative bacteria and the induction of oxidative stress in Gram-positive bacteria, make them attractive candidates for further development.[3][4] This guide summarizes the spectrum of their activity, details the methodologies for their evaluation, and provides a visual representation of their molecular interactions.

Antimicrobial Spectrum and Potency

2(5H)-furanone derivatives have demonstrated a broad spectrum of activity against a variety of clinically relevant pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. Their efficacy is often enhanced by chemical modifications, such as the inclusion of sulfonyl groups and terpene moieties, which can improve their bactericidal properties and synergistic potential with conventional antibiotics.[5][6]

Antibacterial Activity

The antibacterial activity of 2(5H)-furanone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The tables below summarize the reported activities of various derivatives against key bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of 2(5H)-Furanone Derivatives against Gram-Positive Bacteria

Compound/DerivativeBacterial SpeciesMIC (µg/mL)Reference
F105Staphylococcus aureus10[5][7]
F105Methicillin-resistant S. aureus (MRSA)20[5][7]
F105Staphylococcus epidermidis8-16[4]
F105Bacillus cereus8-16[4]
F105Bacillus subtilis8-16[4]
F131Staphylococcus aureus8-32[1]
Sulfone 26Staphylococcus aureus8[6]
Sulfone 26Bacillus subtilis8[6]

Table 2: Minimum Inhibitory Concentration (MIC) of 2(5H)-Furanone Derivatives against Gram-Negative Bacteria

Compound/DerivativeBacterial SpeciesMIC (µg/mL)Reference
F105Escherichia coli>128[4]
F105Pseudomonas aeruginosa>128[4]
F105Klebsiella pneumoniae>128[4]
F105Serratia marcescens>128[4]
Halogenated FuranonesPseudomonas aeruginosa-[8]
4-Fluorophenyl-5-methylene-2(5H)-furanone derivativesPseudomonas aeruginosa-[9]

Note: For some derivatives, the primary mechanism against Gram-negative bacteria is quorum sensing inhibition rather than direct bactericidal activity, hence MIC values may be high.

Antifungal Activity

Certain 2(5H)-furanone derivatives have also shown promise in combating fungal pathogens, particularly Candida albicans.

Table 3: Antifungal Activity of 2(5H)-Furanone Derivatives

Compound/DerivativeFungal SpeciesMIC (µg/mL)Reference
F105Candida albicans32-256[10]
F131Candida albicans16-64[1]
Anti-Biofilm Activity

A key attribute of 2(5H)-furanone derivatives is their ability to inhibit biofilm formation at sub-inhibitory concentrations. This is a critical advantage in treating chronic and device-associated infections.

Table 4: Biofilm-Preventing Concentrations (BPC) of 2(5H)-Furanone Derivatives

Compound/DerivativeMicrobial SpeciesMBPC (µg/mL)Reference
F131S. aureus & C. albicans mono- and mixed-species biofilms8-16[1]
Sulfur-containing derivatives (F12, F15, F94)Bacillus subtilis10[11]
F6, F8, F83S. aureus & S. epidermidis2.5-10[12]
F35S. aureus & S. epidermidis10[12]
Synergistic Effects

2(5H)-furanone derivatives can act synergistically with conventional antibiotics, enhancing their efficacy and potentially resensitizing resistant strains.

Table 5: Synergistic Activity of 2(5H)-Furanone Derivatives with Conventional Antimicrobials

Furanone DerivativeConventional AntimicrobialTarget OrganismFractional Inhibitory Concentration Index (FICI)OutcomeReference
F105Aminoglycosides (amikacin, gentamicin, kanamycin)S. aureus0.33–0.44Synergy[5][7]
F105Benzalkonium chlorideS. aureus0.29Synergy[5][7]
F105Fluconazole, TerbinafineC. albicans0.27–0.50Synergy[10]
F131Fluconazole–gentamicinS. aureus–C. albicans mixed biofilms-4–16 times reduction in MBPC[1]
F131Benzalkonium chlorideS. aureus–C. albicans mixed biofilms-Twofold reduction in MBPC[1]

Mechanisms of Action

The antimicrobial effects of 2(5H)-furanone derivatives are mediated through distinct mechanisms depending on the microbial species.

Quorum Sensing Inhibition in Gram-Negative Bacteria

In many Gram-negative bacteria, virulence and biofilm formation are regulated by a cell-to-cell communication system known as quorum sensing (QS), which relies on signaling molecules like N-acylhomoserine lactones (AHLs).[9][13] 2(5H)-furanones, structurally similar to AHLs, can competitively inhibit the binding of these signaling molecules to their cognate receptor proteins, thereby disrupting the QS cascade and attenuating virulence.[4][14]

Quorum_Sensing_Inhibition cluster_cell Bacterial Cell AHL AHL Signal (Autoinducer) Receptor LuxR-type Receptor Protein AHL->Receptor Binds & Activates Furanone 2(5H)-Furanone Derivative Furanone->Receptor Competitively Inhibits Gene Virulence & Biofilm Gene Expression Receptor->Gene Activates

Quorum Sensing Inhibition by 2(5H)-Furanone Derivatives.
Oxidative Stress and Protein Damage in Gram-Positive Bacteria

In Gram-positive bacteria such as Staphylococcus aureus, the primary mechanism of action for certain 2(5H)-furanone derivatives, like F105, involves the induction of reactive oxygen species (ROS).[4][15] These derivatives can penetrate the bacterial cell and trigger an increase in intracellular ROS levels.[4][15] This oxidative stress, coupled with the direct interaction and potential damage to proteins responsible for ROS detoxification, leads to a breakdown of the cell's anti-ROS defenses and ultimately cell death.[4][15]

ROS_Induction Furanone 2(5H)-Furanone Derivative (e.g., F105) Cell Gram-Positive Bacterial Cell Furanone->Cell Penetrates Cell Proteins ROS-Detoxifying Proteins Furanone->Proteins Interacts with & Inhibits ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Damage Proteins->ROS Normally Detoxifies Death Cell Death Damage->Death

Mechanism of Action in Gram-Positive Bacteria.

Experimental Protocols

Standardized methodologies are crucial for the evaluation and comparison of antimicrobial compounds. The following sections detail the core experimental protocols for assessing the efficacy of 2(5H)-furanone derivatives.

General Workflow for Antimicrobial Screening

The initial assessment of a novel 2(5H)-furanone derivative typically follows a structured workflow to determine its antimicrobial properties and potential for further development.

Experimental_Workflow Start Synthesized 2(5H)-Furanone Derivative MIC Primary Screening: MIC Determination (Broth Microdilution) Start->MIC MBC Secondary Assay: Minimum Bactericidal Concentration (MBC) MIC->MBC Biofilm Biofilm Inhibition Assay (Crystal Violet Method) MIC->Biofilm Synergy Synergy Testing (Checkerboard Assay) MIC->Synergy MOA Mechanism of Action Studies (e.g., QS Inhibition, ROS) MBC->MOA Biofilm->MOA Synergy->MOA Lead Lead Optimization MOA->Lead

General Workflow for Screening 2(5H)-Furanone Compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium, 2(5H)-furanone derivative stock solution, bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Procedure:

    • Dispense 100 µL of sterile broth into each well of a 96-well plate.

    • Add 100 µL of the furanone stock solution to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well in the dilution series.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculate each well (except for a sterility control) with 100 µL of the diluted bacterial suspension.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the furanone derivative in which there is no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined to establish the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.

  • Materials: MIC plate from the previous assay, sterile agar plates.

  • Procedure:

    • Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Aliquot a small volume (e.g., 10-100 µL) from each of these clear wells and spread onto separate, fresh agar plates.

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the furanone derivative that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.

  • Materials: 96-well flat-bottom plates, appropriate growth medium, 2(5H)-furanone derivative, bacterial culture, 0.1% crystal violet solution, 30% acetic acid.

  • Procedure:

    • Prepare serial dilutions of the furanone derivative in the wells of a 96-well plate.

    • Add a standardized bacterial inoculum to each well.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

    • Carefully discard the planktonic (free-floating) bacteria from the wells and gently wash the wells with sterile water or phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

    • Stain the attached biofilms by adding 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells again to remove excess stain.

    • Allow the plate to air dry.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

    • Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet at a wavelength of 570-600 nm using a microplate reader. The Minimal Biofilm Preventive Concentration (MBPC) is the lowest concentration of the compound that significantly reduces biofilm formation compared to the control.

Future Directions and Conclusion

2(5H)-furanone derivatives represent a promising and versatile class of antimicrobial agents. Their ability to not only directly inhibit microbial growth but also to interfere with virulence mechanisms like quorum sensing and biofilm formation positions them as strong candidates for combating drug-resistant infections. Furthermore, their synergistic potential with existing antibiotics opens up new avenues for combination therapies.

Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, while also minimizing any potential cytotoxicity. In vivo studies are essential to validate the in vitro findings and to assess their pharmacokinetic and pharmacodynamic properties. The continued exploration of 2(5H)-furanone derivatives is a critical step forward in the global effort to address the challenge of antimicrobial resistance.

References

Furanones as Potent Inhibitors of Bacterial Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacterial quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system is integral to the virulence of many pathogenic bacteria, controlling processes such as biofilm formation, toxin production, and motility.[1] Disrupting QS, a strategy known as quorum quenching, is a promising anti-virulence approach that may apply less selective pressure for resistance than traditional bactericidal antibiotics.[2] Halogenated furanones, natural compounds originally isolated from the red alga Delisea pulchra, have emerged as a leading class of quorum sensing inhibitors (QSIs).[3] This technical guide details the mechanism of furanone-mediated QS inhibition, presents quantitative data on their efficacy, provides detailed experimental protocols for their evaluation, and illustrates key pathways and workflows.

The Mechanism of Quorum Sensing in Gram-Negative Bacteria

Many Gram-negative bacteria utilize a LuxI/LuxR-type QS system. This is one of the most well-characterized QS circuits and a primary target for furanone compounds.[2]

  • Signal Generation: A LuxI-family synthase produces N-acyl-homoserine lactone (AHL) signal molecules, also known as autoinducers.

  • Signal Accumulation: As the bacterial population density increases, the extracellular concentration of AHLs rises.

  • Signal Reception and Response: Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to the cytoplasmic LuxR-type transcriptional regulator. This AHL-LuxR complex then binds to specific DNA sequences (lux boxes), activating the transcription of target genes, which often include those for virulence factors and biofilm formation.[4]

LuxI_LuxR_Pathway cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL_intra AHL LuxI->AHL_intra Synthesizes LuxR_inactive LuxR (Inactive) LuxR_active AHL-LuxR Complex (Active) Genes Target Genes (e.g., Virulence, Biofilm) AHL_extra AHL (Autoinducer) AHL_intra->AHL_extra Diffusion AHL_extra->LuxR_inactive

References

A Technical Guide to 2(5H)-Furanone Compounds: Natural Sources, Synthetic Analogues, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2(5H)-furanone compounds, a significant class of α,β-unsaturated γ-lactones. These heterocyclic structures are prevalent in nature and have been the focus of extensive research due to their diverse and potent biological activities. This document details their natural origins, synthetic analogues, and mechanisms of action, with a focus on their potential in drug development. All quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are described in detail.

Natural Sources of 2(5H)-Furanones

2(5H)-furanone derivatives are biosynthesized by a variety of organisms, from marine life to terrestrial plants, and are also formed during food processing.

Marine Organisms: The most well-documented natural source of halogenated furanones is the red algae Delisea pulchra.[1] This marine organism produces a range of brominated furanones as a chemical defense mechanism to prevent bacterial colonization on its surface.[1]

Plants and Fruits: Several common fruits are known to contain 2(5H)-furanone derivatives, which often contribute to their characteristic aromas. These include strawberries, raspberries, pineapples, and tomatoes.

Food Processing: The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food, can lead to the formation of various furanone compounds. This process is responsible for the characteristic flavors and aromas in a wide range of cooked foods.

Synthetic Analogues of 2(5H)-Furanones

The natural 2(5H)-furanone scaffold has inspired the synthesis of a multitude of analogues with modified biological activities and properties.

Halogenated Furanones: Synthetic efforts have focused on creating various halogenated derivatives, mimicking those found in Delisea pulchra. These compounds often exhibit enhanced antimicrobial and antifouling properties.

Chiral Sulfonyl Furanones with Terpene Moieties: The incorporation of chiral sulfonyl groups and terpene moieties, such as l-menthol, has led to the development of potent and selective antimicrobial agents. These modifications can influence the compound's stereochemistry and lipophilicity, impacting its biological target interactions.

Biological Activities and Mechanisms of Action

2(5H)-furanone compounds exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.

Antimicrobial and Anti-biofilm Activity: A primary area of investigation for 2(5H)-furanones is their ability to combat bacterial infections. Many of these compounds function not by direct bactericidal action but by disrupting bacterial communication, a process known as quorum sensing (QS).[1]

  • Quorum Sensing Inhibition: In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, cell-to-cell communication is mediated by N-acyl homoserine lactone (AHL) signal molecules. Halogenated furanones, being structural mimics of AHLs, can interfere with this signaling cascade, thereby preventing the expression of virulence factors and the formation of biofilms.[1]

Anti-inflammatory Activity: Certain 2(5H)-furanone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory diseases.

Antioxidant Activity: The furanone ring can act as a scavenger of free radicals, and some derivatives have shown antioxidant activity comparable to that of ascorbic acid.

Cytotoxic Effects: Various synthetic and natural 2(5H)-furanones have been evaluated for their cytotoxic activity against different cancer cell lines. Derivatives incorporating larger aromatic systems, such as anthraquinone and naphthoquinone moieties, have shown promising results.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of selected 2(5H)-furanone derivatives against various microorganisms.

Compound/AnalogueMicroorganismMIC (µg/mL)MBC (µg/mL)MBPC (µg/mL)Reference
F105 (chlorinated 2(5H)-furanone with sulfone and l-menthol) Staphylococcus aureus1040-[2]
Compound 26 (sulfonyl group and l-borneol moiety) Staphylococcus aureus8--[2]
Compound 26 (sulfonyl group and l-borneol moiety) Bacillus subtilis8--[2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBPC: Minimal Biofilm-Preventing Concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2(5H)-furanone compounds.

Synthesis of Chiral 2(5H)-Furanone Sulfones with Terpene Moieties

This protocol describes the synthesis of chiral thioethers and their subsequent oxidation to sulfones, based on the work of Sharafutdinov et al. (2023).

Step 1: Synthesis of 5-(l)-menthyloxy- and 5-(l)-bornyloxy-2(5H)-furanones

  • React commercially available mucochloric or mucobromic acid with l-menthol or l-borneol in an acid-catalyzed reaction to obtain 3,4-dihalo-5-alkoxy-2(5H)-furanones.

  • The reaction initially produces a 1:1 mixture of diastereomers at the C-5 position.

  • Isolate the pure, less soluble (S)-stereoisomers by partial recrystallization from hexane.

Step 2: Synthesis of Chiral Thioethers

  • Dissolve the purified (S)-stereoisomer of the 5-alkoxy-3,4-dihalo-2(5H)-furanone in a suitable solvent.

  • Add an equimolar amount of the desired aromatic thiol and triethylamine at room temperature.

  • The thiolation reaction proceeds regioselectively to yield the 4-thiosubstituted product.

  • Monitor the reaction by thin-layer chromatography and purify the product by column chromatography.

Step 3: Oxidation to Chiral Sulfones

  • Dissolve the synthesized thioether in acetic acid.

  • Add an excess of hydrogen peroxide.

  • Stir the reaction mixture until the oxidation is complete (monitor by TLC).

  • Purify the resulting sulfone by recrystallization or column chromatography.

  • Confirm the structure of the final compound using IR, NMR spectroscopy, and HRMS.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

  • Preparation of Furanone Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted furanone compound. Include a positive control (bacteria and broth, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • MBC Determination: To determine the MBC, take an aliquot from each well that shows no visible growth and plate it onto a suitable agar medium. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Biofilm Inhibition Assay

This assay quantifies the ability of a compound to inhibit biofilm formation.

  • Preparation of Plates: In a 96-well microtiter plate, add a suitable growth medium and the test furanone compound at various concentrations.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: After incubation, carefully remove the planktonic (free-floating) bacteria by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: Add a solution of crystal violet (0.1%) to each well and incubate for 15 minutes at room temperature.

  • Washing and Solubilization: Wash the wells again with PBS to remove excess stain. Add a solubilizing agent (e.g., 95% ethanol or 33% acetic acid) to each well to dissolve the stain that has bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Signaling Pathways and Experimental Workflows

Pseudomonas aeruginosa Quorum Sensing Pathway

The following diagram illustrates the hierarchical quorum sensing network in Pseudomonas aeruginosa, which is a key target for the antimicrobial action of 2(5H)-furanones. The network consists of three main interconnected systems: las, rhl, and pqs.

Pseudomonas_aeruginosa_QS cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System cluster_virulence Virulence Factors & Biofilm Formation LasI LasI ODHL 3-oxo-C12-HSL LasI->ODHL Synthesizes LasR LasR LasR_ODHL LasR-ODHL Complex LasR->LasR_ODHL ODHL->LasR Binds to RhlI RhlI LasR_ODHL->RhlI Activates RhlR RhlR LasR_ODHL->RhlR Activates PqsR PqsR LasR_ODHL->PqsR Activates Virulence Expression of Virulence Genes LasR_ODHL->Virulence Activates BHL C4-HSL RhlI->BHL Synthesizes RhlR_BHL RhlR-BHL Complex RhlR->RhlR_BHL BHL->RhlR Binds to RhlR_BHL->Virulence Activates Biofilm Biofilm Formation RhlR_BHL->Biofilm Promotes PQS PQS PqsR->PQS Regulates PQS->RhlR Induces PQS->Virulence Activates

Caption: Quorum sensing network in Pseudomonas aeruginosa.

General Experimental Workflow for Isolation and Characterization

The following diagram outlines a typical workflow for the isolation and characterization of 2(5H)-furanone compounds from natural sources.

Isolation_Workflow cluster_extraction Extraction & Isolation cluster_characterization Structural Characterization cluster_bioassay Biological Activity Screening Start Natural Source (e.g., Marine Algae) Extraction Solvent Extraction (e.g., DCM/MeOH) Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Chromatography HPLC HPLC Purification Chromatography->HPLC Pure_Compound Isolated 2(5H)-Furanone HPLC->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS Bioassay Biological Assays (e.g., MIC, Anti-biofilm) Pure_Compound->Bioassay Structure Structure Elucidation NMR->Structure MS->Structure Active_Compound Bioactive Compound Bioassay->Active_Compound

References

A Technical Guide to the Chemical Synthesis and Characterization of Novel Furanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furanones, a class of heterocyclic organic compounds, represent a core scaffold in a multitude of natural products and pharmacologically active molecules.[1] Their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][2][3] Notably, halogenated furanones, originally isolated from marine algae, have garnered significant attention as potent inhibitors of bacterial quorum sensing (QS) and biofilm formation, offering a promising strategy to combat antibiotic resistance.[4][5][6] This technical guide provides an in-depth overview of contemporary synthetic methodologies, comprehensive characterization techniques, and the biological significance of novel furanone derivatives.

Chemical Synthesis of Novel Furanones

The synthesis of the furanone nucleus has been a subject of extensive research, leading to a variety of innovative strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.

Key Synthetic Methodologies

Several robust methods for constructing the furanone ring have been developed:

  • Transition Metal-Catalyzed Cyclizations: Gold-catalyzed cyclization of γ-hydroxyalkynones or 2-oxo-3-butynoic esters provides a mild and efficient route to substituted 3(2H)-furanones.[7] Similarly, binary catalyst systems combining Rhodium(II) and Palladium(0) can facilitate a cyclization/allylic alkylation cascade to produce highly substituted 3(2H)-furanones.[7]

  • Olefination–Cyclization Reactions: A powerful strategy involves the combination of an olefination reaction with a subsequent cyclization step. For instance, a modified Ramirez olefination has been used as a key step in the preparation of gem-dibromofuranones, which serve as versatile intermediates for further functionalization via palladium-catalyzed coupling reactions.[4]

  • Aldol-like Strategies: The deprotonation of a furanone ring followed by a regioselective aldol-like reaction with aldehydes can be used to introduce substituents at the 5-position.[8] This method is crucial for building more complex molecular architectures.

  • Multi-Component Reactions: Innovative approaches like the Passerini-like three-component condensation of an aryl glyoxal, an alkyl isonitrile, and a phosphoryl-acetic acid derivative can yield 4-aryl-5-(carboxyamido)furanones in good yields after a cyclization step.[8]

  • Synthesis from Halogenated Precursors: A common route to novel derivatives involves starting with 3,4-dihalo-2(5H)-furanones. These precursors can react with various nucleophiles, such as thiols or amines, to generate a library of substituted furanones. For example, the reaction of 5-substituted 3,4-dihalo-2(5H)-furanones with benzidine has been used to create new bis-2(5H)-furanone derivatives with anticancer properties.[2][9]

Experimental Protocol: Synthesis of Chiral 2(5H)-Furanone Sulfones

This protocol describes a two-step synthesis of chiral 2(5H)-furanone sulfones, which have shown significant antimicrobial activity.[2] The process involves a nucleophilic substitution followed by an oxidation reaction.

Step 1: Synthesis of Thioethers (Nucleophilic Substitution)

  • Starting Materials: Stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones and an appropriate aromatic thiol.

  • Reaction Conditions: The furanone derivative is dissolved in a suitable solvent (e.g., dichloromethane).

  • Base Addition: A base (e.g., triethylamine) is added to the solution to facilitate the reaction.

  • Nucleophile Addition: The aromatic thiol is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the desired thioether.

Step 2: Oxidation of Thioethers to Sulfones

  • Oxidizing Agent: A solution of hydrogen peroxide in acetic acid is used as a simple and efficient oxidizing system.[2]

  • Reaction Conditions: The synthesized thioether is dissolved in acetic acid.

  • Oxidation: An excess of hydrogen peroxide (e.g., 30% solution) is added to the mixture. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Progress is monitored by TLC until the starting thioether is completely consumed.

  • Product Isolation: The reaction mixture is poured into cold water, and the resulting precipitate (the sulfone product) is collected by filtration.

  • Purification: The solid product is washed with water and can be further purified by recrystallization to yield the final chiral 2(5H)-furanone sulfone as a colorless solid.[2]

Characterization of Novel Furanones

Unambiguous characterization is critical to confirm the structure and purity of newly synthesized furanones. A combination of spectroscopic techniques is typically employed.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structure elucidation. The chemical shifts, multiplicities, and coupling constants of the protons and carbons in the furanone ring and its substituents provide detailed structural information. 2D NMR techniques like COSY and HSQC are used for complete signal assignment.[2][10] The position of the double bond in isomers like 2(3H)-Furanone and 2(5H)-Furanone leads to distinct and identifiable spectroscopic signatures.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compound.[2] The fragmentation pattern observed in the mass spectrum provides additional structural clues.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The characteristic stretching vibration of the lactone carbonyl group (C=O) is a prominent feature in the IR spectrum of furanones.[11]

  • Single Crystal X-ray Diffraction: For crystalline compounds, X-ray diffraction provides the definitive molecular structure, including stereochemistry and conformation in the solid state.[2]

Data Presentation: Spectroscopic and Biological Data

Summarizing quantitative data in tables allows for efficient comparison and analysis.

Table 1: Comparative Spectroscopic Data for Furanone Isomers [11]

Spectroscopic Technique2(5H)-Furanone2(3H)-FuranoneKey Differentiating Feature
¹H NMR δ ~6.2 ppm (d, H-3), δ ~7.6 ppm (d, H-4), δ ~5.1 ppm (t, H-5)δ ~4.5 ppm (t, H-3), δ ~7.2 ppm (d, H-4), δ ~6.1 ppm (d, H-5)Chemical shifts and coupling patterns of ring protons are distinct due to double bond position.
¹³C NMR δ ~173 ppm (C=O), δ ~122 ppm (C-3), δ ~155 ppm (C-4), δ ~70 ppm (C-5)δ ~175 ppm (C=O), δ ~35 ppm (C-3), δ ~145 ppm (C-4), δ ~120 ppm (C-5)Significant difference in chemical shifts, especially for the sp³ carbon in the 2(3H) isomer.
IR Spectroscopy ~1750-1780 cm⁻¹ (C=O stretch, unconjugated)~1740-1760 cm⁻¹ (C=O stretch, conjugated)The carbonyl stretching frequency is typically higher for the unconjugated 2(5H)-isomer.
Mass Spectrometry Molecular Ion [M]⁺ at m/z 84Molecular Ion [M]⁺ at m/z 84Fragmentation patterns may differ upon detailed analysis, but molecular ion is the same.

Table 2: Biological Activity of Selected Novel Furanone Derivatives

Compound ClassTarget Organism/Cell LineActivity MetricResultReference
Chiral 2(5H)-Furanone SulfonesStaphylococcus aureus, Bacillus subtilisMIC8 µg/mL[2]
Bis-2(5H)-furanone DerivativesC6 glioma cellsIC₅₀12.1 µM[9]
Halogenated FuranonesPseudomonas aeruginosaBiofilm InhibitionSignificant inhibition at sub-MIC concentrations[5]
Arylated FuranonesCandida albicansBiofilm InhibitionPotent activity observed via CLSM[4]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in chemical synthesis and biological action.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage start Starting Materials (e.g., Halogenated Furanone) reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction workup Reaction Work-up & Crude Isolation reaction->workup purify Purification (e.g., Column Chromatography) workup->purify purity_check Purity Assessment (TLC, NMR) purify->purity_check nmr NMR Spectroscopy (¹H, ¹³C, 2D) purity_check->nmr ms Mass Spectrometry (HRMS) purity_check->ms ir IR Spectroscopy purity_check->ir xray X-Ray Crystallography (if applicable) purity_check->xray final_product Characterized Novel Furanone nmr->final_product ms->final_product ir->final_product xray->final_product

Caption: General workflow for the synthesis and characterization of a novel furanone.

quorum_sensing_inhibition cluster_bacteria Bacterial Cell luxS LuxS Enzyme ai2 Autoinducer-2 (AI-2) (Signaling Molecule) luxS->ai2 ai2_precursor Precursor Molecule ai2_precursor->luxS Catalyzes receptor AI-2 Receptor ai2->receptor Binds to gene_exp Virulence & Biofilm Gene Expression receptor->gene_exp Activates furanone Halogenated Furanone (QS Inhibitor) furanone->luxS Covalently binds & Deactivates

Caption: Mechanism of Quorum Sensing (QS) inhibition by halogenated furanones.[4]

characterization_logic start Purified Synthetic Product ms HRMS: Determine Molecular Formula start->ms ir IR: Identify Functional Groups (e.g., C=O) start->ir nmr NMR (¹H, ¹³C): Determine Connectivity & Skeleton start->nmr structure_confirmed Structure Confirmed ms->structure_confirmed All data consistent ir->structure_confirmed All data consistent nmr_2d 2D NMR (COSY, HSQC): Confirm Assignments nmr->nmr_2d xray X-Ray Crystallography: Confirm Absolute Structure & Stereochemistry nmr_2d->xray If crystalline nmr_2d->structure_confirmed All data consistent xray->structure_confirmed All data consistent inconsistent Data Inconsistent: Re-evaluate Structure

Caption: Logical flow for the structural characterization of a synthesized compound.

References

Unlocking the Anticancer Potential of Furanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furanone scaffold, a five-membered heterocyclic ring, has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant cytotoxic effects against a wide array of cancer cell lines. This technical guide provides an in-depth exploration of the anticancer properties of furanone derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways through which these compounds exert their effects.

Quantitative Data on Anticancer Efficacy

The cytotoxic activity of various furanone derivatives has been extensively evaluated across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological processes. The following table summarizes the IC₅₀ values for several furanone derivatives, offering a comparative overview of their efficacy.

Compound Class/NameCancer Cell LineIC₅₀ (µM)Key Findings & Reference
Bis-2(5H)-furanone (Compound 4e)C6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts with DNA.[1][2]
Furan-based Pyridine Carbohydrazide (Compound 4)MCF-7 (Breast)4.06Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[1]
Furan-based N-phenyl triazinone (Compound 7)MCF-7 (Breast)2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1]
5-O-silylated MBA (Compound 3a)HCT-116 (Colon)1.3Showed superior antiproliferative activity compared to the parent compound.[1]
Furopyridone (Compound 4c)KYSE150 (Esophageal)0.655 µg/mL (24h)Potent cytotoxicity against esophageal cancer cell lines.
N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k)MCF-7 (Breast)14.35Induces G2/M phase arrest and DNA damage.[1]

Core Mechanisms of Action

Furanone derivatives employ a multifaceted approach to inhibit cancer cell growth, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

A predominant mechanism of furanone-induced cytotoxicity is the activation of the intrinsic mitochondrial apoptosis pathway. This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[3] Key molecular events in this pathway include the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2.[1][4][5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a caspase cascade that culminates in cell death.[7]

cluster_stimulus Furanone Derivative cluster_ros Oxidative Stress cluster_p53 p53 Pathway cluster_mito Mitochondrial Pathway cluster_apoptosis Cellular Outcome Furanone Furanone ROS Reactive Oxygen Species (ROS) Generation Furanone->ROS p53 p53 Activation ROS->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Dysfunction (Cytochrome c release) Bax->Mito Bcl2->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig. 1: Furanone-induced intrinsic apoptosis pathway.
Cell Cycle Arrest

Furanone derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, preventing them from proceeding through cell division.[1] Certain furan-based compounds have been shown to cause arrest at the G2/M phase, often as a result of DNA damage.[1] Other derivatives, such as bis-2(5H)-furanones, can induce S-phase arrest by directly interacting with DNA.[1][2]

cluster_furanone Furanone Derivative cluster_dna Cellular Target cluster_cellcycle Cell Cycle Progression cluster_arrest Outcome Furanone Furanone DNA DNA Damage / Interaction Furanone->DNA S S Phase DNA->S S-phase arrest G2 G2 Phase DNA->G2 G2/M arrest G1 G1 Phase G1->S S->G2 Arrest Cell Cycle Arrest S->Arrest M M Phase G2->M G2->Arrest M->G1

Fig. 2: Furanone-induced cell cycle arrest.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to evaluate the cytotoxic effects of furanone derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the furanone derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Start Start Seed Seed Cells (96-well plate) Start->Seed Treat Treat with Furanone Derivative Seed->Treat Incubate_Treat Incubate Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End End Read->End

Fig. 3: MTT assay workflow.
Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Harvesting: Harvest approximately 1x10⁶ cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate for 5 minutes at room temperature to degrade RNA.[8]

  • PI Staining: Add 400 µL of PI solution (50 µg/mL) and incubate for 5-10 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

Apoptosis Assay using Annexin V-FITC and PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Preparation: Induce apoptosis in cells and harvest 1-5 x 10⁵ cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 500 µL of 1x Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are negative for both stains, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[11]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins such as p53, Bax, and Bcl-2.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates (e.g., 50 µg) on an SDS-polyacrylamide gel.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

This guide provides a foundational understanding of the cytotoxic effects of furanone derivatives on cancer cells. The presented data, mechanisms, and protocols are intended to support further research and development in this promising area of oncology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one, a member of the tetronic acid family. Tetronic acids and their derivatives are five-membered heterocyclic compounds that form the core structure of numerous biologically active natural products with applications as antibiotic, anti-inflammatory, and antitumor agents. This protocol outlines a robust two-step synthesis commencing with the preparation of ethyl pivaloylacetate, followed by a base-mediated intramolecular Dieckmann condensation to yield the target furanone. The methodologies are based on established procedures for the synthesis of key intermediates and analogous 3-substituted tetronic acids.

Introduction & Application Notes

The 2(5H)-furanone ring is a significant pharmacophore found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. Specifically, the 3-alkyl-4-hydroxyfuran-2(5H)-one scaffold, also known as a 3-alkyltetronic acid, is a key structural motif in several natural products with antibiotic and antitumor properties. The introduction of a bulky tert-butyl group at the C3 position can influence the molecule's lipophilicity and steric profile, potentially modulating its biological activity and pharmacokinetic properties.

Derivatives of the 4-hydroxyfuran-2(5H)-one core have demonstrated promising activities, including:

  • Antimicrobial and Anti-biofilm Activity: Furanones are known to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism crucial for virulence and biofilm formation.

  • Antitumor Properties: Certain natural products containing the tetronic acid moiety have shown significant cytotoxicity against various cancer cell lines.

  • Anti-inflammatory Effects: This class of compounds has been investigated for its potential to mitigate inflammatory responses.

The synthesis protocol detailed herein provides a reliable method for accessing this compound, enabling further investigation into its chemical properties and potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for the proposed two-step synthesis.

Table 1: Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
Ethyl PivaloylacetateC₉H₁₆O₃172.22Precursor
Ethyl ChloroacetateC₄H₇ClO₂122.55Reagent
Potassium tert-butoxideC₄H₉KO112.21Base
This compoundC₈H₁₂O₃156.18Final Product

Table 2: Summary of Reaction Conditions and Expected Yields

Reaction StepKey ReagentsSolventTemperatureTimeExpected Yield
A: Synthesis of Ethyl PivaloylacetateDiethyl malonate, Sodium ethoxide, Pivaloyl chlorideXylene, Ethanol50 °C~2 hours86%
B: Synthesis of this compoundEthyl pivaloylacetate, Ethyl chloroacetate, Potassium tert-butoxideTHFReflux12-18 hours~80-90% (inferred)

Experimental Workflow

The overall synthesis is a two-stage process, starting from the preparation of the β-keto ester precursor followed by the key cyclization reaction to form the furanone ring.

G cluster_0 Step A: Precursor Synthesis cluster_1 Step B: Furanone Synthesis A1 Diethyl Malonate + Pivaloyl Chloride A2 Acylation Reaction (Base: NaOEt) A1->A2 A3 Decarboxylation A2->A3 A4 Purification (Vacuum Distillation) A3->A4 A5 Ethyl Pivaloylacetate A4->A5 B1 Ethyl Pivaloylacetate + Ethyl Chloroacetate A5->B1 Use as starting material B2 Alkylation & Dieckmann Condensation (Base: K OtBu) B1->B2 B3 Acidic Workup (Hydrolysis & Decarboxylation) B2->B3 B4 Purification (Column Chromatography) B3->B4 B5 This compound B4->B5

Fig. 1: Overall experimental workflow for the synthesis.

Proposed Reaction Mechanism

The core of the synthesis is a tandem alkylation followed by an intramolecular Dieckmann condensation. The base abstracts an acidic α-proton from the β-keto ester, which then undergoes intramolecular cyclization to form the five-membered ring.

G start Ethyl Pivaloylacetate Enolate + Ethyl Chloroacetate step1 1. Alkylation (SN2) Formation of Diester Intermediate start->step1 step2 2. Deprotonation (Base: K OtBu) step1->step2 step3 3. Intramolecular Attack (5-exo-trig cyclization) step2->step3 step4 4. Elimination of Ethoxide (Ring Formation) step3->step4 step5 5. Acidification (Protonation) step4->step5 product This compound step5->product

Fig. 2: Proposed mechanism for the Dieckmann condensation step.

Experimental Protocols

Materials & Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnel, separatory funnel)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Silica gel for column chromatography

  • Reagents: Diethyl malonate, Sodium, Absolute ethanol, Xylene, Pivaloyl chloride, Ethyl chloroacetate, Potassium tert-butoxide, Tetrahydrofuran (THF, anhydrous), Diethyl ether, Hydrochloric acid (HCl), Magnesium sulfate (anhydrous), and standard solvents for chromatography (hexanes, ethyl acetate).

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium metal and potassium tert-butoxide are highly reactive and moisture-sensitive; handle under an inert atmosphere (N₂ or Ar).

  • Pivaloyl chloride and ethyl chloroacetate are corrosive and lachrymatory. Handle with care.

Step A: Synthesis of Ethyl Pivaloylacetate

This procedure is adapted from established methods for preparing β-keto esters.[1]

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (9.3 g, 0.40 mol) in absolute ethanol (250 mL) under a nitrogen atmosphere. Once the sodium has fully reacted, remove the excess ethanol under reduced pressure to obtain dry sodium ethoxide.

  • Acylation: To the flask containing sodium ethoxide, add a mixture of xylene isomers (350 mL). Add diethyl malonate (64 g, 0.40 mol) to the suspension with stirring.

  • Cool the mixture to 50 °C and add pivaloyl chloride (53 g, 0.44 mol) dropwise over 1 hour, maintaining the temperature.

  • After the addition is complete, stir the resulting slurry for an additional hour at 50 °C.

  • Workup and Decarboxylation: Cool the mixture to room temperature and filter to remove the precipitated sodium chloride. The filtrate, containing the acylated malonate, is added to a fresh portion of dry sodium ethoxide (prepared from 9.3 g of sodium). The mixture is stirred at 50 °C for 90 minutes to promote decarboxylation.

  • Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid until the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel, separate the organic phase, and extract the aqueous phase with diethyl ether (2 x 100 mL).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 88-90 °C at 10 mmHg to afford pure ethyl pivaloylacetate as a colorless liquid. The expected yield is approximately 86%.[1]

Step B: Synthesis of this compound

This protocol is based on the one-pot synthesis of tetronic acids via Dieckmann condensation.[2][3]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (25 g, 0.22 mol) and anhydrous tetrahydrofuran (THF, 300 mL).

  • Addition of Reagents: To the stirred suspension, add a solution of ethyl pivaloylacetate (from Step A, 29.3 g, 0.17 mol) in anhydrous THF (50 mL) dropwise at room temperature.

  • Following this, add ethyl chloroacetate (20.8 g, 0.17 mol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice and concentrated HCl (approx. 30 mL) with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid. The expected yield is high, potentially in the range of 80-90%, based on analogous reactions.[2]

References

Application of Furanones in Antimicrobial Biofilm Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in both clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances, which acts as a protective barrier. A promising strategy to combat biofilm-related issues is the inhibition of quorum sensing (QS), the cell-to-cell communication mechanism that regulates biofilm formation and virulence in many bacterial species. Furanones, particularly halogenated derivatives originally isolated from the red alga Delisea pulchra, have emerged as potent anti-biofilm agents that function primarily by interfering with QS signaling pathways.[1][2][3] This document provides detailed application notes and protocols for the use of furanones in a variety of antimicrobial biofilm assays.

Mechanism of Action: Quorum Sensing Inhibition

Furanones are structural analogues of N-acyl-homoserine lactones (AHLs), which are common signaling molecules in Gram-negative bacteria.[4] They are thought to competitively bind to LuxR-type transcriptional regulators, preventing the binding of native AHLs and subsequent activation of QS-regulated genes.[3][5] This disruption of the QS cascade leads to the downregulation of genes responsible for biofilm formation, virulence factor production, and other collective behaviors.[5][6] In Pseudomonas aeruginosa, a well-studied opportunistic pathogen, furanones have been shown to inhibit both the las and rhl QS systems, which are crucial for biofilm maturation and the expression of virulence factors like elastase and pyocyanin.[2][5][7]

Quorum Sensing Inhibition by Furanones cluster_bacteria Bacterial Cell AHLs AHLs (Signaling Molecules) LuxR LuxR-type Receptor AHLs->LuxR Binds & Activates QS_Genes Quorum Sensing Regulated Genes LuxR->QS_Genes Activates Transcription Biofilm Biofilm Formation QS_Genes->Biofilm Leads to Virulence Virulence Factor Production QS_Genes->Virulence Leads to Furanones Furanones Furanones->LuxR Competitively Binds & Inhibits Activation

Figure 1: Simplified signaling pathway of furanone-mediated quorum sensing inhibition.

Data Presentation: Efficacy of Furanones

The following tables summarize the quantitative data on the anti-biofilm activity of various furanones against different bacterial strains.

Table 1: Inhibitory Concentrations of Furanones against Bacterial Biofilms

Furanone DerivativeTarget MicroorganismAssay TypeConcentrationEffectReference(s)
(Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanonesSalmonella enterica serovar TyphimuriumBiofilm Inhibition (Peg Assay)10-100 µM50% Inhibition (IC50)[1]
Furanone C-30Pseudomonas aeruginosaBiofilm Inhibition128 µg/mL92% Inhibition[7]
Furanone C-30Pseudomonas aeruginosaBiofilm Inhibition256 µg/mL100% Inhibition[7]
FuraneolPseudomonas aeruginosa (24h biofilm)Biofilm Disruption4 mg/mL60.01% Biomass Decrease[8]
SotolonPseudomonas aeruginosa (24h biofilm)Biofilm Disruption4.33 mg/mL77.66% Biomass Decrease[8]
F105 (sulfonyl derivative)Staphylococcus aureusMIC10 mg/LMinimum Inhibitory Concentration[9]
F105 (sulfonyl derivative)Staphylococcus aureusMBC40 mg/LMinimum Bactericidal Concentration[9]
F131 (l-borneol derivative)S. aureus & C. albicansMBPC8-16 µg/mLMinimal Biofilm Preventive Concentration[10]

Table 2: Effect of Furanone C-30 on QS-Regulated Gene Expression in P. aeruginosa

Gene TargetFunctionTreatment ConcentrationPercentage Decrease in Gene Expression (compared to control)Reference(s)
lasBElastase production2.5 µg/mlSignificant decrease (P < 0.05)[5][7]
rhlARhamnolipid biosynthesis2.5 µg/mlSignificant decrease (P < 0.05)[5][7]
phzA2Phenazine biosynthesis2.5 µg/mlSignificant decrease (P < 0.05)[5][7]

Experimental Protocols

G cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_visualization Visualization & Structure cluster_mechanism Mechanism of Action MIC Protocol 1: MIC & MBC Assays CV Protocol 2: Crystal Violet Biofilm Assay MIC->CV Determine sub-inhibitory concentrations for biofilm assays XTT Protocol 3: XTT Metabolic Assay CV->XTT Quantify viable cells in biofilm CLSM Protocol 4: Confocal Laser Scanning Microscopy CV->CLSM XTT->CLSM Visualize biofilm structure and viability QS_Assay Protocol 5: Quorum Sensing Inhibition Assay CLSM->QS_Assay Investigate mechanism of biofilm inhibition

Figure 2: Experimental workflow for evaluating the anti-biofilm activity of furanones.
Protocol 1: Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assays

This protocol determines the lowest concentration of a furanone that inhibits visible bacterial growth (MIC) and the lowest concentration that kills the bacteria (MBC).

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Furanone stock solution

  • Plate reader (optional, for OD measurements)

  • Agar plates for MBC determination

Procedure:

  • Preparation of Furanone Dilutions: a. Prepare a 2-fold serial dilution of the furanone stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 50-100 µL. b. Include a positive control (broth with bacteria, no furanone) and a negative control (broth only).[1][11]

  • Inoculation: a. Adjust the bacterial culture to a concentration of approximately 1x10^6 CFU/mL. b. Inoculate each well (except the negative control) with an equal volume of the bacterial suspension to achieve a final concentration of ~5x10^5 CFU/mL.[1][12]

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.[1][12]

  • MIC Determination: a. After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest furanone concentration in a well with no visible growth.[1]

  • MBC Determination: a. Take a 10-20 µL aliquot from each well that shows no visible growth (at and above the MIC). b. Spread the aliquot onto an agar plate. c. Incubate the plates at 37°C for 24 hours. d. The MBC is the lowest concentration that results in no colony formation on the agar plate.[11]

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Staining)

This protocol quantifies the total biofilm biomass.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Bacterial culture

  • Biofilm-promoting medium

  • Furanone stock solution (at sub-MIC concentrations)

  • 0.1% Crystal Violet (CV) solution

  • Phosphate-buffered saline (PBS)

  • 30% acetic acid or 95% ethanol

Procedure:

  • Biofilm Formation: a. Add 100 µL of bacterial culture (adjusted to ~1x10^7 CFU/mL) to each well of a 96-well plate. b. Add 100 µL of medium containing various concentrations of the furanone derivative. Include a no-furanone control. c. Incubate the plate at 37°C for 24-48 hours without shaking.[8][13]

  • Washing: a. Carefully discard the planktonic culture from the wells. b. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[10][14]

  • Staining: a. Add 125 µL of 0.1% CV solution to each well and incubate at room temperature for 15 minutes.[13][14]

  • Washing: a. Remove the CV solution and wash the plate 3-4 times with distilled water.[9] b. Dry the plate, for instance by inverting it on a paper towel.[8]

  • Quantification: a. Solubilize the bound CV by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[8][13] b. Incubate for 10-15 minutes at room temperature. c. Transfer 125 µL of the solubilized CV to a new flat-bottom plate and measure the absorbance at 550-595 nm using a plate reader.[10][13]

Protocol 3: Biofilm Metabolic Activity Assay (XTT)

This assay determines the metabolic activity of cells within the biofilm, providing an indication of cell viability.

Materials:

  • Biofilms grown in 96-well plates (as in Protocol 2)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)

  • Menadione solution (0.4 mM in acetone or water)

  • PBS

Procedure:

  • Biofilm Preparation: a. Grow biofilms in a 96-well plate with and without furanones as described in Protocol 2. b. After incubation, discard the planktonic culture and wash the biofilms twice with PBS.[15]

  • XTT Reagent Preparation: a. Immediately before use, prepare the XTT/menadione solution. For example, mix XTT solution with menadione solution at a 20:1 volume ratio.[15][16]

  • Incubation: a. Add 100-200 µL of the XTT/menadione solution to each well containing biofilm. Include control wells with no biofilm to measure background levels. b. Cover the plate to protect it from light and incubate at 37°C for 2-5 hours.[6][15]

  • Quantification: a. After incubation, transfer 100 µL of the supernatant from each well to a new 96-well plate. b. Measure the absorbance of the formazan product at 490 nm using a plate reader.[6][15]

Protocol 4: Confocal Laser Scanning Microscopy (CLSM) of Biofilms

CLSM allows for the three-dimensional visualization of biofilm structure and the differentiation of live and dead cells.

Materials:

  • Biofilms grown on glass-bottom dishes or coverslips

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)

  • PBS or 0.85% NaCl solution

  • Confocal microscope

Procedure:

  • Biofilm Formation: a. Grow biofilms on a suitable surface for microscopy (e.g., glass coverslips placed in a 6-well plate) with and without furanones. b. Incubate for 24-48 hours.

  • Staining: a. Gently wash the biofilms twice with PBS or 0.85% NaCl to remove planktonic cells. b. Prepare the staining solution by mixing SYTO 9 and propidium iodide in NaCl solution according to the manufacturer's instructions (e.g., 1.5 µL of each dye per 1 mL of NaCl).[7] c. Cover the biofilm with the staining solution and incubate in the dark at room temperature for 15 minutes.[7]

  • Washing: a. Gently rinse the biofilm with NaCl solution to remove excess stain.[7]

  • Imaging: a. Mount the coverslip on a microscope slide. b. Visualize the biofilm using a confocal microscope. Use appropriate laser excitation and emission filters for the two dyes (SYTO 9 for live cells, typically green; propidium iodide for dead cells, typically red). c. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

Protocol 5: Quorum Sensing Inhibition Assay (Reporter Strain)

This protocol uses a bacterial reporter strain to quantify the inhibition of QS. These strains typically produce a measurable signal (e.g., light, color) in response to AHLs.

Materials:

  • Bacterial reporter strain (e.g., Chromobacterium violaceum CV026, E. coli pSB401)

  • Appropriate growth medium

  • Synthetic AHL corresponding to the reporter strain's sensor

  • Furanone stock solution

  • 96-well plate or petri dishes

Procedure:

  • Assay Setup: a. Grow the reporter strain overnight. b. For a liquid-based assay, add the reporter strain culture, the specific AHL, and various concentrations of the furanone to the wells of a 96-well plate. c. For an agar-based assay, spread the reporter strain on an agar plate containing the AHL. Then, spot different concentrations of the furanone onto the agar surface.

  • Incubation: a. Incubate the plate at the optimal temperature for the reporter strain (e.g., 30°C for C. violaceum) for 24 hours.

  • Quantification: a. For C. violaceum, QS activation results in the production of the purple pigment violacein. Inhibition is observed as a reduction or absence of purple color. This can be quantified by extracting the violacein and measuring its absorbance.[17] b. For bioluminescent reporters, measure the light output using a luminometer. A decrease in luminescence in the presence of the furanone indicates QS inhibition.[18]

Conclusion

Furanones represent a promising class of anti-biofilm agents with a well-documented mechanism of action centered on the disruption of quorum sensing. The protocols outlined in this document provide a comprehensive framework for researchers to evaluate the efficacy of furanone derivatives against bacterial biofilms. By employing a combination of these assays, from initial screening of inhibitory concentrations to detailed visualization and mechanistic studies, a thorough understanding of a furanone's anti-biofilm potential can be achieved. This systematic approach is crucial for the development of novel therapeutic strategies to combat biofilm-associated infections and biofouling.

References

HPLC method development for 3-Tert-butyl-4-hydroxyfuran-2(5H)-one analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one

Introduction

This compound is a furanone derivative with potential applications in various fields, including pharmaceuticals and materials science. Accurate and reliable analytical methods are crucial for its quantification in different matrices during research, development, and quality control. This document provides a detailed starting protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

The core of this compound's structure is the tetronic acid motif, a β-keto-γ-butyrolactone.[1] Many natural products, including vitamin C, share this structural feature.[1] Given the presence of a hydroxyl group and a lactone ring, the molecule is expected to exhibit polar characteristics. The analysis of polar compounds by traditional reversed-phase HPLC can be challenging due to poor retention on non-polar stationary phases.[2][3][4] Therefore, this application note will focus on a reversed-phase method optimized for polar analytes.

Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental for successful HPLC method development.[5] While experimental data for this compound is limited, its structural features provide valuable insights.

PropertyValue/InformationSource/Rationale
Molecular Formula C8H12O3[6]
Molecular Weight 156.18 g/mol Calculated from formula
Structure See Figure 1[6]
Polarity Expected to be a polar compound.Presence of hydroxyl and carbonyl functional groups. Furanones are generally water-soluble.[7]
pKa Estimated to be acidic.The enolic hydroxyl group on the furanone ring is acidic. Tetronic acid itself is acidic.[1] A precise pKa value is not readily available and would need to be determined experimentally or through computational models.
UV Absorption To be determined experimentally.Furanone derivatives often exhibit UV absorbance. A UV scan from 200-400 nm is recommended to determine the wavelength of maximum absorbance (λmax). For initial method development, a wavelength around 220 nm or 254 nm can be used.
Solubility Soluble in polar organic solvents and aqueous solutions.Based on the expected polarity. Solubility tests in various solvents are recommended.

Figure 1: Chemical Structure of this compound

A diagram of the chemical structure.

Experimental Protocols

This section outlines a starting point for the HPLC method development and validation.

Materials and Reagents
  • This compound reference standard (purity >98%)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid (or other suitable buffer components like phosphate or acetate)

  • 0.45 µm syringe filters

Instrumentation

An HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions (Initial Scouting Method)

Due to the polar nature of the analyte, a reversed-phase column designed for enhanced polar retention is recommended.

ParameterRecommended ConditionRationale/Notes
Column Polar-endcapped C18 or a column designed for use in highly aqueous mobile phases (e.g., Acclaim™ PolarAdvantage II, Atlantis™ T3, or similar), 4.6 x 150 mm, 3.5 or 5 µm.These columns provide better retention for polar compounds and are more stable in highly aqueous mobile phases, preventing phase collapse.[4][8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase can suppress the ionization of the acidic analyte, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Elution 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.A broad gradient is useful for initial screening to determine the approximate elution conditions.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLCan be optimized based on analyte concentration and detector sensitivity.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nm or λmax if determinedA PDA detector is recommended for initial runs to identify the optimal detection wavelength.
Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dissolve the sample in the initial mobile phase. For complex matrices, extraction or filtration may be necessary. All samples and standards should be filtered through a 0.45 µm syringe filter before injection.

Method Development and Optimization Workflow

The initial scouting run will provide information on the retention time and peak shape of the analyte. Based on these results, the method can be optimized.

Figure 2: HPLC Method Development Workflow

A Define Analytical Goal (e.g., purity, quantification) B Gather Analyte Information (Structure, Polarity, pKa, UV Spectrum) A->B C Initial Method Scouting (Broad Gradient, Polar-Retention Column) B->C D Evaluate Initial Results (Retention, Peak Shape, Resolution) C->D E Optimize Mobile Phase (pH, Buffer, Organic Modifier) D->E Poor Retention/Peak Shape F Optimize Gradient/Isocratic Conditions (Slope, Time, Isocratic Hold) E->F G Optimize System Parameters (Flow Rate, Temperature, Injection Volume) F->G H Method Validation (Linearity, Accuracy, Precision, Specificity) G->H Optimized Method

A flowchart of the HPLC method development process.

Method Validation Protocol

Once an optimized method is achieved, it should be validated according to ICH guidelines or internal SOPs. The following parameters should be assessed:

  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and the analyte standard to ensure no interference at the analyte's retention time.

  • Linearity: Inject at least five concentrations of the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be >0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Inject one concentration level (e.g., 100%) six times on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst or instrument.

    • The relative standard deviation (RSD) for both should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated from the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Intentionally make small variations in the method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (Mean, n=3)RSD (%)
1
5
10
25
50
100
Correlation Coefficient (r²)
Regression Equation

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL, Mean, n=3)Recovery (%)RSD (%)
80
100
120

Table 3: Precision Data

Precision TypeConcentration (µg/mL)Peak Area (n=6)Mean Peak AreaRSD (%)
Repeatability (Day 1)50
Intermediate (Day 2)50

Table 4: LOD and LOQ

ParameterConcentration (µg/mL)Signal-to-Noise Ratio (S/N)
LOD ~3
LOQ ~10

Conclusion

This application note provides a comprehensive starting point for developing a robust and reliable HPLC method for the analysis of this compound. The proposed reversed-phase method using a polar-retentive column is a logical first step, given the expected polarity of the analyte. The detailed protocols for method development and validation, along with the structured tables for data presentation, should guide researchers, scientists, and drug development professionals in establishing a suitable analytical method for their specific needs. It is important to note that the provided conditions are a starting point and may require further optimization based on the specific sample matrix and instrumentation used.

References

Application Notes and Protocols for the Quantification of Furanone Derivatives by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanone derivatives are a significant class of heterocyclic compounds that contribute to the aroma and flavor profiles of a wide variety of foods and beverages. They are also of interest to the pharmaceutical industry due to their diverse biological activities. Accurate quantification of these compounds is crucial for quality control in the food industry, flavor and fragrance research, and for structure-activity relationship studies in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective determination of furanone derivatives. This document provides detailed protocols and application notes for the quantification of various furanone derivatives using GC-MS, including comprehensive data tables and visual workflows.

Data Presentation: Quantitative Data Summary

The following tables summarize the concentration ranges, limits of detection (LOD), and limits of quantification (LOQ) for several common furanone derivatives in various matrices, as determined by GC-MS.

Table 1: Quantification of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) in Food and Beverages

MatrixConcentration RangeLODLOQReference(s)
Strawberries1663 - 4852 µg/kg0.5 ng/mL2 ng/mL[1][2]
Tomatoes95 - 173 µg/kg0.5 ng/mL2 ng/mL[1][2]
Raspberries0.8 - 1.1 mg/kg--[3]
Blackberries'Marion' variety has 5x more than 'Black Diamond'--[3]
Fruit Juices---[3][4]
Beer101 - 487 µg/L7.3 µg/L9.1 µg/L[5]
Wine---[6]
Iced Tea20-40 times lower than beer--[5]

Table 2: Quantification of Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) in Alcoholic Beverages

MatrixConcentration RangeLODLOQReference(s)
Beer101 - 487 µg/L24.3 µg/L30.4 µg/L[5]
Wine---[6][7]
Fortified Wines6.3 - 810 µg/L-0.04 µg/L[8]
Aged Spirits---[9]

Table 3: Quantification of Other Furanone Derivatives in Various Food Matrices

Furanone DerivativeMatrixConcentration RangeLODLOQReference(s)
FuranBrewed Coffee42 - 3660 ng/g--[10]
Baked GoodsNot detected - 5.6 ng/g--[10]
Infant Foods0.2 - 3.2 ng/g--[10]
Alcoholic Beverages<0.7 - elevated in beer0.2 µg/L0.7 µg/L[11]
2-AcetylfuranMilk Powder-0.0003 - 0.001 mg/kg0.001 - 0.003 mg/kg[12][13]
KohlrabiHighest concentration--
3-Methyl-2(5H)-furanoneMeat, Fish, Cheese--10 µg/kg[14]
2(5H)-furanoneMeat, Fish, Cheese--50 µg/kg[14]
Furan and 10 derivativesCanned Oily Fish, Fruit, Juice--0.003 - 0.675 ng/g[15]

Experimental Protocols

This section provides detailed methodologies for the quantification of furanone derivatives using GC-MS.

Protocol 1: Quantification of Furaneol in Fruit Matrices using SPME-GC-MS with Derivatization

This method is suitable for the analysis of polar and thermally labile furanones like furaneol. Derivatization increases the volatility and thermal stability of the analyte, improving its chromatographic behavior.

1. Materials and Reagents:

  • Fruit sample (e.g., strawberries, tomatoes)

  • Deionized water

  • Sodium chloride (NaCl)

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent

  • Internal standard (e.g., deuterated furaneol)

  • Methanol (HPLC grade)

  • Solid-Phase Microextraction (SPME) fiber assembly with a suitable coating (e.g., DVB/CAR/PDMS)

2. Sample Preparation and Derivatization:

  • Homogenize a known weight of the fruit sample (e.g., 5-10 g) with an equal volume of deionized water.

  • Centrifuge the homogenate to separate the solid debris.

  • Transfer a known volume of the supernatant (e.g., 5 mL) to a headspace vial.

  • Add a saturating amount of NaCl to the vial to increase the ionic strength of the solution and enhance the extraction of volatile compounds.

  • Add the internal standard solution.

  • Add the PFBBr derivatizing agent. The amount and reaction conditions (temperature and time) should be optimized for the specific analyte and matrix. A typical condition is heating at 60°C for 30 minutes.[1][2]

  • Cool the vial to room temperature.

3. SPME Procedure:

  • Expose the SPME fiber to the headspace of the vial.

  • Allow the analytes to adsorb onto the fiber for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 50°C) with agitation.

  • Retract the fiber into the needle.

4. GC-MS Analysis:

  • Injector: Insert the SPME fiber into the GC injection port for thermal desorption of the analytes.

    • Injector Temperature: 250°C

    • Desorption Time: 5 minutes

    • Injection Mode: Splitless

  • Column: Use a capillary column suitable for the separation of volatile and semi-volatile compounds.

    • Column Type: e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Final Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized furaneol and the internal standard.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

5. Quantification:

  • Create a calibration curve by analyzing a series of standards with known concentrations of furaneol and a constant concentration of the internal standard, following the same derivatization and SPME-GC-MS procedure.

  • Calculate the concentration of furaneol in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Protocol 2: Headspace (HS)-GC-MS for Volatile Furanone Derivatives in Coffee

This method is suitable for the analysis of highly volatile furanone derivatives in complex matrices like coffee.

1. Materials and Reagents:

  • Coffee sample (ground or brewed)

  • Deionized water

  • Sodium chloride (NaCl)

  • Internal standard (e.g., d4-furan)

  • Methanol (HPLC grade)

2. Sample Preparation:

  • For ground coffee, weigh a known amount (e.g., 1 g) into a headspace vial.

  • For brewed coffee, transfer a known volume (e.g., 5 mL) into a headspace vial.

  • Add a saturating amount of NaCl.

  • Add the internal standard solution.

  • Seal the vial immediately.

3. Headspace Analysis:

  • Place the vial in the headspace autosampler.

  • Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

  • Inject a known volume of the headspace gas into the GC-MS system.

4. GC-MS Analysis:

  • Injector:

    • Injector Temperature: 200°C

    • Injection Mode: Splitless

  • Column:

    • Column Type: e.g., DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 10°C/min to 240°C

    • Final Hold: 10 minutes at 240°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for the target ions of the furanone derivatives and the internal standard.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

5. Quantification:

  • Prepare a calibration curve using standard solutions of the target furanone derivatives in a matrix similar to the sample (matrix-matched calibration) or by using the standard addition method.

  • Quantify the analytes based on the internal standard calibration.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample (e.g., Fruit, Coffee) Homogenization Homogenization/ Extraction Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Derivatization Derivatization (Optional) Spiking->Derivatization Injection Injection (SPME/HS/Liquid) Spiking->Injection No Derivatization Derivatization->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Result Result Quantification->Result

Caption: General workflow for the quantification of furanone derivatives by GC-MS.

Maillard_Reaction Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Formation Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid Amino_Acid->Schiff_Base Amadori_Product Amadori Rearrangement Product Schiff_Base->Amadori_Product Dehydration Dehydration/ Enolization Amadori_Product->Dehydration Strecker_Degradation Strecker Degradation Amadori_Product->Strecker_Degradation Cyclization Cyclization Dehydration->Cyclization Furanone Furanone Derivatives Cyclization->Furanone Strecker_Aldehyde Strecker Aldehyde Strecker_Degradation->Strecker_Aldehyde Strecker_Aldehyde->Furanone Contributes to formation

Caption: Simplified pathway of furanone formation via the Maillard reaction.

Quorum_Sensing_Inhibition Bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) Bacteria->AHL_Synthase Produces AHL Acyl-Homoserine Lactone (AHL) (Autoinducer) AHL_Synthase->AHL Synthesizes AHL_Receptor AHL Receptor (e.g., LuxR) AHL->AHL_Receptor Binds to Gene_Expression Target Gene Expression (e.g., Virulence, Biofilm) AHL_Receptor->Gene_Expression Activates Furanone Furanone Derivative (Antagonist) Furanone->AHL_Receptor Competitively Binds to (Inhibition)

Caption: Mechanism of quorum sensing inhibition by furanone derivatives.

References

Application Notes and Protocols for Evaluating the Antioxidant Capacity of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Tert-butyl-4-hydroxyfuran-2(5H)-one is a synthetic heterocyclic compound with potential antioxidant properties. Its structural features, particularly the hindered phenolic-like moiety, suggest its capability to act as a free radical scavenger. The evaluation of its antioxidant capacity is a critical step in elucidating its potential therapeutic or industrial applications. This document provides detailed protocols for assessing the antioxidant activity of this compound using three widely recognized in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

These assays are based on different chemical principles, offering a comprehensive profile of the compound's antioxidant potential.[1][2][3] The DPPH and ABTS assays are based on electron transfer (ET) mechanisms, where the antioxidant reduces a colored radical, leading to a measurable change in absorbance.[1] The ORAC assay, on the other hand, is a hydrogen atom transfer (HAT) based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[1][4]

Data Presentation

The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. The results are typically expressed as the half-maximal inhibitory concentration (IC50) for DPPH and ABTS assays, and as Trolox equivalents (TE) for the ORAC assay.

Table 1: Illustrative Antioxidant Capacity of this compound

AssayParameterThis compoundStandard (Trolox)Standard (Ascorbic Acid)
DPPH IC50 (µg/mL)[Insert Experimental Value]~3.8 µg/mL[5]~10.9 µg/mL[6]
ABTS IC50 (µg/mL)[Insert Experimental Value]~2.9 µg/mL[5]~27.1 µg/mL[6]
ORAC µmol TE/g[Insert Experimental Value]By definition 1-

Note: The values for this compound are placeholders and must be determined experimentally. The standard values are provided for comparative purposes and can vary based on experimental conditions.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[7] The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[7]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or a suitable solvent for the test compound)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the test compound and the standard (Trolox or Ascorbic Acid) in methanol.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test compound or standard to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7][8]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[9]

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Test Compound add_sample Add 100 µL Sample/ Standard/Blank prep_sample->add_sample prep_std Prepare Serial Dilutions of Standard prep_std->add_sample add_dpph->add_sample incubate Incubate 30 min in the dark add_sample->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot Inhibition vs. Concentration calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is measured at 734 nm. The reduction of ABTS•+ by an antioxidant results in a loss of color.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[10]

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the test compound and the standard.

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test compound or standard to the wells.[6]

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Experimental Workflow for ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_abts_stock Prepare ABTS•+ Stock Solution (12-16h incubation) prep_abts_working Prepare ABTS•+ Working Solution (Abs ~0.7) prep_abts_stock->prep_abts_working add_abts Add 190 µL ABTS•+ to 96-well plate prep_abts_working->add_abts prep_sample Prepare Serial Dilutions of Test Compound add_sample Add 10 µL Sample/ Standard prep_sample->add_sample prep_std Prepare Serial Dilutions of Standard prep_std->add_sample add_abts->add_sample incubate Incubate 6 min add_sample->incubate read_abs Read Absorbance at 734 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot Inhibition vs. Concentration calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the ABTS radical cation decolorization assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[4][12] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[13]

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox ((±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Trolox in phosphate buffer.

    • Prepare a working solution of fluorescein in phosphate buffer.[14]

    • Prepare a solution of AAPH in phosphate buffer. This solution should be prepared fresh daily.[12]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent and then dilute with phosphate buffer.

    • Prepare a series of dilutions of the test compound and Trolox standard in phosphate buffer.

  • Assay Protocol:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.[13][14]

    • Add 25 µL of the test compound, Trolox standard, or phosphate buffer (for the blank) to the respective wells.[13][14]

    • Incubate the plate at 37 °C for 15-30 minutes in the microplate reader.[4][13]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[13][14]

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.[4]

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Create a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.

    • Determine the Trolox equivalents (TE) of the test compound from the standard curve. The results are expressed as µmol of Trolox equivalents per gram of the compound (µmol TE/g).

Experimental Workflow for ORAC Assay

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Fluorescein, AAPH, and Trolox Solutions add_fluorescein Add 150 µL Fluorescein to black 96-well plate prep_reagents->add_fluorescein add_sample Add 25 µL Sample/ Standard/Blank prep_reagents->add_sample prep_sample Prepare Serial Dilutions of Test Compound prep_sample->add_sample add_fluorescein->add_sample pre_incubate Incubate at 37°C add_sample->pre_incubate add_aaph Add 25 µL AAPH to initiate reaction pre_incubate->add_aaph read_fluorescence Read Fluorescence kinetically (ex:485, em:520) add_aaph->read_fluorescence calc_auc Calculate Area Under the Curve (AUC) read_fluorescence->calc_auc calc_net_auc Calculate Net AUC calc_auc->calc_net_auc plot_curve Plot Trolox Standard Curve calc_net_auc->plot_curve det_te Determine Trolox Equivalents (TE) plot_curve->det_te

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Mechanism of Antioxidant Action

The antioxidant activity of this compound is likely attributed to the hydrogen-donating ability of its hydroxyl group. The tert-butyl group provides steric hindrance, which can stabilize the resulting phenoxyl radical, preventing it from participating in further pro-oxidant reactions. This mechanism is similar to that of butylated hydroxytoluene (BHT), a well-known synthetic antioxidant.[15][16] The furanone ring may also influence the electronic properties and reactivity of the molecule.

Antioxidant_Mechanism Compound This compound (Ar-OH) Compound_Radical Compound Radical (Ar-O•) Compound->Compound_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance Stable_Product Stable Non-Radical Product Compound_Radical->Stable_Product Resonance Stabilization

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-butyl-4-hydroxyfuran-2(5H)-one is a synthetic organic compound belonging to the furanone class. Furanone derivatives have attracted significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] The evaluation of the cytotoxic potential of novel chemical entities like this compound is a critical first step in the drug discovery and development process.[3] In vitro cytotoxicity assays provide essential data on the concentration-dependent toxicity of a compound against various cell lines, helping to elucidate its mechanism of action and therapeutic potential.[3][4]

These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of this compound using standard and robust cell-based assays. The protocols detailed below—the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V assay for apoptosis detection—are fundamental techniques in toxicology and cancer research.

Data Presentation

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[3] This value is a key measure of a drug's potency. All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of this compound (IC50 Values in µM) in Various Cancer Cell Lines

Cell LineCancer TypeThis compound (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7Breast CancerData to be determinedData to be determined
A549Lung CancerData to be determinedData to be determined
HeLaCervical CancerData to be determinedData to be determined
JurkatT-cell LeukemiaData to be determinedData to be determined

Table 2: Lactate Dehydrogenase (LDH) Release Assay Results

Treatment Concentration (µM)% Cytotoxicity (LDH Release)
Vehicle Control (DMSO)Data to be determined
Concentration 1Data to be determined
Concentration 2Data to be determined
Concentration 3Data to be determined
Triton X-100 (Positive Control)Data to be determined

Table 3: Apoptosis Analysis by Annexin V/PI Staining

Treatment Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO)Data to be determinedData to be determinedData to be determined
Concentration 1Data to be determinedData to be determinedData to be determined
Concentration 2Data to be determinedData to be determinedData to be determined
Staurosporine (Positive Control)Data to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for assessing the in vitro cytotoxicity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active metabolism convert MTT into a purple formazan product.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates[7]

  • MTT reagent (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)[8]

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7] Include wells for control (cells with vehicle) and blank (medium only). Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound. For suspension cells, add the drug dilutions directly to the wells.[7] Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[7] Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[7]

  • Solubilization: Carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate and then aspirate the supernatant. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Gently shake the plate for 5-10 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[5] A reference wavelength of more than 650 nm should be used.[5]

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantitatively measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[9][10]

Materials:

  • Cells and test compound prepared as in the MTT assay.

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (e.g., 1% Triton X-100) for positive control

  • 96-well flat-bottom plate

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for vehicle, untreated cells, and a positive control for maximum LDH release (cells treated with lysis buffer).

  • Sample Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully transfer the supernatant (cell culture medium) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of untreated sample) / (Absorbance of positive control - Absorbance of untreated sample)] x 100.

LDH_Assay_Workflow LDH Assay Experimental Workflow A Seed and treat cells in 96-well plate B Incubate for desired time A->B C Centrifuge plate and collect supernatant B->C D Add LDH reaction mixture C->D E Incubate for 30 minutes D->E F Measure absorbance at 490 nm E->F G Calculate % cytotoxicity F->G

LDH Assay Experimental Workflow
Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.[13]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[12]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for the desired time. For adherent cells, gently trypsinize and collect the cells. Combine with any floating cells from the supernatant. For suspension cells, collect by centrifugation.[14]

  • Cell Washing: Wash the cells twice with cold PBS and centrifuge.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.[12]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

Apoptosis_Signaling_Pathway Cell Fate Determination by Annexin V/PI Staining cluster_0 Cell Population cluster_1 Staining Profile A Viable D Annexin V (-) PI (-) A->D B Early Apoptosis E Annexin V (+) PI (-) B->E C Late Apoptosis / Necrosis F Annexin V (+) PI (+) C->F

Cell Fate Determination by Annexin V/PI Staining

References

Application Note: Quantitative Analysis of 2(5H)-Furanone using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(5H)-Furanone and its derivatives are a class of compounds that have garnered significant interest in the fields of food science, environmental analysis, and pharmaceutical development. As a signaling molecule and a potential precursor in various chemical syntheses, the accurate quantification of 2(5H)-furanone in complex matrices is crucial. This application note details a robust and sensitive method for the quantification of 2(5H)-furanone using a stable isotope dilution assay (SIDA) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Principle of the Method

Stable isotope dilution analysis is a highly accurate quantification technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical procedure. The stable isotope-labeled internal standard is chemically identical to the analyte and therefore exhibits the same behavior during extraction, derivatization, and chromatographic separation. Because the analyte and the internal standard are nearly co-eluting and can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signals is used for quantification. This approach effectively minimizes errors arising from sample loss during preparation and from matrix-induced signal suppression or enhancement.

Materials and Reagents

  • Analytes and Standards:

    • 2(5H)-Furanone (CAS No. 497-23-4) of high purity (≥98%)

    • Deuterated 2(5H)-Furanone (e.g., d2-2(5H)-Furanone) as an internal standard (synthesis to be performed in-house or sourced from a specialty chemical supplier)

  • Solvents and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Magnesium sulfate (MgSO4), anhydrous

    • Sodium chloride (NaCl)

    • Sodium citrate tribasic dihydrate (Na3C6H5O7·2H2O)

    • Sodium citrate dibasic sesquihydrate (Na2HC6H5O7·1.5H2O)

    • dSPE (dispersive solid-phase extraction) tubes for cleanup (e.g., containing C18 and PSA)

    • Formic acid, LC-MS grade

Experimental Protocols

Synthesis of Deuterated 2(5H)-Furanone (Internal Standard)

A common route for the synthesis of furanones is through the oxidation of furfural. A plausible synthetic route for a deuterated analog could involve the use of a deuterated starting material or a base-catalyzed hydrogen-deuterium exchange on a suitable precursor. For the purpose of this protocol, we will outline a hypothetical synthesis based on established furanone chemistry.

Protocol: Synthesis of d2-2(5H)-Furanone

  • Starting Material: Commercially available deuterated maleic anhydride.

  • Reduction: The deuterated maleic anhydride is selectively reduced using a suitable reducing agent, such as sodium borohydride (NaBH4) in a mixed solvent system, to yield the corresponding deuterated lactone.

  • Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the pure d2-2(5H)-furanone.

  • Characterization: The structure and isotopic purity of the synthesized internal standard are confirmed using NMR (1H and 13C) and mass spectrometry.

Sample Preparation (QuEChERS-based Extraction)

The following protocol is adapted from a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for the extraction of 2(5H)-furanone from a solid matrix.[1]

  • Sample Homogenization: A representative 4-gram sample is homogenized and placed in a 50 mL centrifuge tube.

  • Internal Standard Spiking: A known amount of the deuterated 2(5H)-furanone internal standard solution is added to the sample.

  • Extraction: 10 mL of water and 10 mL of acetonitrile are added to the tube. The tube is shaken vigorously for 10 minutes.

  • Salting Out: 4 g of MgSO4, 1 g of NaCl, 1 g of Na3citrate dihydrate, and 0.5 g of Na2Hcitrate sesquihydrate are added. The tube is shaken for another 10 minutes.[1]

  • Centrifugation: The sample is centrifuged at 2500 x g for 5 minutes.[1]

  • dSPE Cleanup: An aliquot of the supernatant is transferred to a dSPE tube containing appropriate sorbents for the matrix being analyzed (e.g., C18 for lipids, PSA for sugars and acids). The tube is shaken for 10 minutes and centrifuged at 2500 x g for 5 minutes.

  • Final Extract: The final extract (supernatant) is transferred into a vial for GC-MS/MS analysis.

GC-MS/MS Analysis

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is used for the analysis.

GC Conditions:

  • Column: DB-5ms or equivalent (30 m x 250 µm x 0.25 µm)[1]

  • Carrier Gas: Helium at a constant flow of 0.9 mL/min[1]

  • Injection: 1 µL splitless injection at 260°C for 1 minute[1]

  • Oven Temperature Program: 50°C for 2 min, then ramp at 30°C/min to 85°C, then at 5°C/min to 95°C, and finally at 30°C/min to 265°C, hold for 5 min.[1]

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for both native 2(5H)-furanone and its deuterated internal standard must be determined by infusing the pure standards into the mass spectrometer. Hypothetical transitions are provided in the table below.

Data Presentation

The following tables summarize hypothetical quantitative data and MRM transitions for the analysis of 2(5H)-furanone.

Table 1: Hypothetical MRM Transitions for 2(5H)-Furanone and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
2(5H)-Furanone84552915
d2-2(5H)-Furanone (IS)86573115

Table 2: Method Performance Characteristics (Hypothetical Data)

ParameterResult
Linearity (R²)>0.995
Limit of Detection (LOD)10 µg/kg
Limit of Quantification (LOQ)50 µg/kg[1]
Recovery90-110%
Precision (RSD%)<15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample 1. Sample Homogenization spike 2. Spiking with d2-2(5H)-Furanone (IS) sample->spike extract 3. Acetonitrile/Water Extraction spike->extract salt 4. Salting Out (QuEChERS salts) extract->salt centrifuge1 5. Centrifugation salt->centrifuge1 dspe 6. Dispersive SPE Cleanup centrifuge1->dspe centrifuge2 7. Centrifugation dspe->centrifuge2 final_extract 8. Final Extract for Analysis centrifuge2->final_extract gcms GC-MS/MS Analysis final_extract->gcms data Data Acquisition (MRM) gcms->data peak_integration Peak Integration data->peak_integration ratio_calc Analyte/IS Ratio Calculation peak_integration->ratio_calc calibration Quantification via Calibration Curve ratio_calc->calibration result Final Concentration calibration->result

Caption: Experimental workflow for the quantification of 2(5H)-furanone.

SIDA_principle cluster_sample Sample cluster_standard Internal Standard cluster_processing Sample Preparation & Analysis cluster_detection MS Detection cluster_quantification Quantification analyte Analyte (Unknown Amount) process Extraction, Cleanup, Injection analyte->process is Labeled Analyte (Known Amount) is->process ms Mass Spectrometer process->ms quant Ratio of Signals (Analyte / IS) ms->quant

References

Application Notes and Protocols for the Formulation of Furan-2(5H)-one Derivatives for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed biological studies, including specific formulation protocols and defined signaling pathways for 3-Tert-butyl-4-hydroxyfuran-2(5H)-one , are not extensively available in publicly accessible scientific literature. The following application notes and protocols are therefore based on established methodologies for the broader class of furan-2(5H)-one derivatives, which are often hydrophobic and require specialized formulation for biological research. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals working with novel furan-2(5H)-one compounds.

Introduction to Furan-2(5H)-ones

Furan-2(5H)-ones, a class of α,β-unsaturated γ-lactones, are a significant family of heterocyclic compounds. These structures are found in various natural sources, including marine organisms and plants, and are also accessible through chemical synthesis. Furan-2(5H)-one derivatives exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] A notable mechanism of action for some furanones is the inhibition of bacterial quorum sensing (QS), a cell-to-cell communication process that regulates virulence and biofilm formation, making them promising candidates for anti-infective therapies that may circumvent traditional antibiotic resistance mechanisms.

Formulation Protocols for Furan-2(5H)-one Derivatives

The hydrophobic nature of many furan-2(5H)-one derivatives presents a challenge for their formulation in aqueous media required for most biological assays. The selection of an appropriate vehicle is critical for ensuring solubility, stability, and bioavailability, while minimizing vehicle-induced toxicity.

In Vitro Formulation Protocol

For cell-based assays, it is crucial to dissolve the compound in a manner that ensures its availability to the cells without causing solvent-related cytotoxicity.

Objective: To prepare a stock solution of a furan-2(5H)-one derivative and dilute it to final working concentrations in cell culture media.

Materials:

  • Furan-2(5H)-one derivative

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Preparation of a High-Concentration Stock Solution:

    • Accurately weigh the furan-2(5H)-one derivative.

    • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming (up to 37°C) may be applied if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay.

    • Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤ 0.5% (v/v), as higher concentrations can affect cell viability and experimental outcomes. [2]

    • A vehicle control (cell culture medium with the same final concentration of DMSO) must be included in all experiments to account for any effects of the solvent.

In Vivo Formulation Protocol

For animal studies, the formulation strategy depends on the route of administration (e.g., oral, intraperitoneal). The goal is to create a stable and biocompatible preparation.

Objective: To prepare a formulation of a furan-2(5H)-one derivative for oral administration in a rodent model.

Materials:

  • Furan-2(5H)-one derivative

  • Vehicle components (select one based on preliminary solubility and stability tests):

    • Option A (Suspension): 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water with 0.1% (v/v) Tween 80.

    • Option B (Co-solvent system): A mixture of polyethylene glycol 400 (PEG 400), propylene glycol, and water.[3]

    • Option C (Oil-based): Corn oil or sesame oil for highly lipophilic compounds.[3]

  • Mortar and pestle or homogenizer

  • Sterile tubes

  • Vortex mixer and/or sonicator

Protocol (using Option A - Suspension):

  • Vehicle Preparation:

    • Prepare the 0.5% CMC solution by slowly adding CMC to sterile water while stirring. Heat gently if necessary to aid dissolution.

    • Allow the solution to cool to room temperature, then add Tween 80 to a final concentration of 0.1%. Mix thoroughly.

  • Compound Formulation:

    • Calculate the required amount of the furan-2(5H)-one derivative based on the desired dose (mg/kg) and the dosing volume (e.g., 5-10 mL/kg for rats).

    • Triturate the powdered compound with a small amount of the vehicle to form a smooth paste. This "wetting" step is crucial for preventing clumping.

    • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

    • Homogenize the suspension using a vortex mixer or sonicator until a uniform and fine suspension is achieved.

    • Prepare the formulation fresh daily and keep it under constant agitation before and during administration to ensure dose uniformity.[4]

    • A vehicle control group receiving the same formulation without the active compound must be included in the study.[3]

Biological Activities of Furan-2(5H)-one Derivatives

The following tables summarize the reported biological activities of various furan-2(5H)-one derivatives to provide a comparative context for new compounds in this class.

Table 1: Antimicrobial and Anti-biofilm Activity

Compound/Derivative ClassTarget Organism(s)Activity/MechanismIC₅₀ / MICReference(s)
Halogenated FuranonesPseudomonas aeruginosa, Staphylococcus aureusQuorum Sensing Inhibition, Biofilm PreventionVaries by compound
F105 (Chlorinated Furanone)Gram-positive bacteria (e.g., S. aureus)Induction of Reactive Oxygen Species (ROS)MIC comparable to reference antimicrobials
Brominated FuranonesAntibiotic-resistant bacteriaBlocks bacterial quorum sensing, prevents swarming motilityNot specified[5]

Table 2: Cytotoxic Activity

Compound/DerivativeCell Line(s)Activity/MechanismIC₅₀Reference(s)
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylateHEPG2 (Liver), MCF7 (Breast)Antitumor activity0.002 µM (HEPG2), 0.002 µM (MCF7)[6]
5-(3-nitrobenzylidene)-2(5H)-furanoneVarious cancer cell linesCytotoxic effectsNot specified
trans-3'-OH-FT and cis-4'-OH-FTHeLa (Cervical)Inhibitory effect on cell growthID₅₀ = 200 µg/kg[7]

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furanone derivative in culture medium as described in the in vitro formulation protocol. Replace the old medium with 100 µL of medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl with SDS) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: IL-6 Measurement in LPS-stimulated Macrophages

This protocol assesses the ability of a compound to reduce the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce inflammatory cytokines like IL-6. The level of IL-6 in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 24-well plate until they reach 80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of the furanone derivative (or vehicle control) for 1-2 hours before stimulation.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control group with no LPS stimulation.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant. Store at -80°C until analysis.

  • ELISA: Quantify the concentration of IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Compare the IL-6 levels in the compound-treated groups to the LPS-stimulated vehicle control group to determine the percentage of inhibition.

Visualization of Pathways and Workflows

Signaling Pathway Diagrams

Quorum_Sensing_Inhibition cluster_bacteria Gram-Negative Bacterium (e.g., P. aeruginosa) cluster_extracellular Extracellular Space AHL_Synthase AHL Synthase (e.g., LasI) AHL AHL Signal (Autoinducer) AHL_Synthase->AHL Synthesis Receptor AHL Receptor (e.g., LasR) AHL->Receptor Binding & Activation AHL_out AHL Accumulation AHL->AHL_out Diffusion Receptor->AHL_Synthase Positive Feedback Virulence Virulence & Biofilm Genes Receptor->Virulence Upregulation Furanone Furanone Derivative Furanone->Receptor Competitive Inhibition NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_IkB NF-κB IκBα NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocation NFkB_IkB->NFkB IκBα Degradation Cytokines Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->Cytokines Transcription LPS LPS LPS->TLR4 Binds Furanone Furanone Derivative Furanone->IKK Inhibition Experimental_Workflow cluster_prep Formulation & Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation A1 Weigh Furanone Compound A2 Prepare Stock Solution (e.g., in DMSO) A1->A2 A3 Prepare Working Dilutions in Assay Medium/Vehicle A2->A3 B2 Treat Cells with Compound A3->B2 Dose Cells B1 Seed Cells in Microplate B1->B2 B3 Incubate (24-72h) B2->B3 B4 Perform Viability Assay (e.g., MTT) B3->B4 B5 Perform Anti-inflammatory Assay (e.g., IL-6 ELISA) B3->B5 C1 Measure Absorbance/ Cytokine Concentration B4->C1 B5->C1 C2 Calculate IC₅₀ or % Inhibition C1->C2 C3 Determine Biological Activity C2->C3

References

Furanones as Novel Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanones, a class of heterocyclic organic compounds, have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. Their diverse chemical structures allow for a wide range of biological activities, with many derivatives exhibiting potent inhibition of key inflammatory mediators. These compounds have shown efficacy in various in vitro and in vivo models of inflammation, primarily through mechanisms that include the scavenging of reactive oxygen species, inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and modulation of critical inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[1][2] This document provides detailed application notes and experimental protocols for the investigation of furanones as anti-inflammatory agents.

Mechanism of Action

The anti-inflammatory effects of furanones are multi-faceted. Many furanone derivatives are potent antioxidants, capable of scavenging superoxide anions and inhibiting lipid peroxidation.[1][2] Furthermore, they have been shown to directly inhibit the activity of COX enzymes, with some derivatives exhibiting high selectivity for the inducible COX-2 isoform over the constitutive COX-1, potentially leading to a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] A crucial aspect of their anti-inflammatory action lies in their ability to interfere with intracellular signaling cascades. Furanones have been demonstrated to suppress the activation of the NF-κB pathway, a central regulator of inflammatory gene expression, by inhibiting the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[5][6] This, in turn, prevents the nuclear translocation of NF-κB and the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6][7]

Data Presentation

In Vitro Anti-Inflammatory Activity of Furanone Derivatives
CompoundTargetAssayIC50Reference
DFUCOX-2PGE2 production in CHO cells41 ± 14 nM[3][4]
DFUCOX-1PGE2 production in CHO cells> 50 µM[3][4]
DFUCOX-2Human whole blood assay (LPS-induced PGE2)0.28 ± 0.04 µM[3]
DFUCOX-1Human whole blood assay (coagulation-induced TXB2)> 97 µM[3]
Furanone Derivative 76COX-2Not Specified2.0 µM[8]
4,5-diarylfuran-3(2H)-one (F-derivative)COX-1Not Specified2.8 µM[9]
Benzimidazole derivative 68COX-2Enzyme Immunoassay8.2 µM[10]
Benzimidazole derivative 5hCOX-2Not Specified22.6 µM[10]
Benzimidazole derivative 5jCOX-2Not Specified11.6 µM[10]
Benzimidazole derivative 5kCOX-2Not Specified14.3 µM[10]
AucubinTNF-α production (RBL-2H3 cells)Not Specified0.101 µg/ml[7]
AucubinIL-6 production (RBL-2H3 cells)Not Specified0.19 µg/ml[7]

DFU: 5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone

In Vivo Anti-Inflammatory Activity of DFU
Animal ModelParameterED50Reference
Carrageenan-induced rat paw edemaEdema1.1 mg/kg[3]
Carrageenan-induced rat paw hyperalgesiaHyperalgesia0.95 mg/kg[3]
LPS-induced pyrexia in ratsPyrexia0.76 mg/kg[3]

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric Method)

This protocol is adapted from a fluorometric COX inhibitor screening kit.

Materials:

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic Acid

  • Furanone test compounds

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10x solution of the furanone test compound in COX Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • 75 µL COX Assay Buffer

    • 2 µL COX Cofactor working solution

    • 1 µL COX Probe solution

    • 1 µL of either COX-1 or COX-2 enzyme

    • 10 µL of the 10x furanone test compound solution

  • Mix the contents of the wells.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Immediately measure the fluorescence kinetics for 10 minutes at 25°C with excitation at 535 nm and emission at 587 nm.

  • Calculate the relative inhibition using the following formula: Relative Inhibition (%) = ((Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control) * 100

  • Determine the IC50 value from a concentration-response curve.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (180-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Furanone test compound solution

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

Procedure:

  • Fast the rats overnight before the experiment with free access to water.

  • Administer the furanone test compound or vehicle orally or intraperitoneally. Administer the positive control to a separate group.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 3: Measurement of TNF-α and IL-6 Production in LPS-Stimulated Macrophages

This protocol outlines the procedure for assessing the effect of furanones on pro-inflammatory cytokine production in vitro.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Furanone test compounds

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the furanone test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Determine the percentage inhibition of cytokine production for each concentration of the furanone compound.

Protocol 4: NF-κB Luciferase Reporter Assay

This protocol is used to determine the effect of furanones on NF-κB transcriptional activity.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine 2000 or other transfection reagent

  • TNF-α

  • Furanone test compounds

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the transfected cells with various concentrations of the furanone test compound for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the percentage inhibition of NF-κB transcriptional activity for each concentration of the furanone compound.

Visualizations

Signaling Pathways

G Furanone Inhibition of the NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptors cluster_upstream Upstream Kinases cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFa TNFR TNFR TNFa->TNFR TAK1 TAK1 TLR4->TAK1 TNFR->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_P P-IκBα IkBa->IkBa_P NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Gene_Expression Induces Furanones Furanones Furanones->TAK1 May Inhibit Furanones->IKK_Complex Inhibits

Caption: Furanone Inhibition of the NF-κB Signaling Pathway.

Experimental Workflow

G General Workflow for Evaluating Furanones Start Start: Furanone Compound In_Vitro In Vitro Screening Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Inhibition Assay In_Vitro->Cytokine_Assay NFkB_Assay NF-κB Reporter Assay In_Vitro->NFkB_Assay Lead_Selection Lead Compound Selection COX_Assay->Lead_Selection Cytokine_Assay->Lead_Selection NFkB_Assay->Lead_Selection In_Vivo In Vivo Validation Lead_Selection->In_Vivo Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Data_Analysis Data Analysis & Conclusion Paw_Edema->Data_Analysis

Caption: General Workflow for Evaluating Furanones.

References

Application Notes & Protocols: One-Pot Synthesis of Substituted 2(5H)-Furanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2(5H)-furanones, also known as butenolides, represent a critical class of heterocyclic compounds widely found in nature.[1] Their versatile scaffold is a key pharmacophore in numerous molecules exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3] This has led to their intensive investigation as potential therapeutic agents, particularly in the development of new antimicrobial and anticancer drugs.[2][4][5] The development of efficient and scalable synthetic routes to these derivatives is therefore of paramount importance. One-pot multi-component reactions have emerged as a powerful strategy, offering advantages such as high atom economy, reduced reaction times, and operational simplicity.[4][6][7]

These application notes provide an overview of selected one-pot synthetic methodologies for preparing substituted 2(5H)-furanone derivatives and detail their potential applications in drug development, supported by experimental protocols and quantitative data.

Applications in Drug Development

The 2(5H)-furanone core is a privileged structure in medicinal chemistry due to its diverse pharmacological profile.

  • Antimicrobial and Anti-biofilm Agents: Many natural and synthetic 2(5H)-furanone derivatives have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria.[2] A significant mechanism of action for some derivatives is the inhibition of quorum sensing, a bacterial communication process that regulates virulence and biofilm formation.[3][8] This anti-virulence approach is a promising strategy to combat antibiotic resistance.[3] For instance, certain derivatives have demonstrated potent activity against pathogenic bacteria like Staphylococcus aureus and Bacillus subtilis.[2] Some compounds also exhibit synergistic effects with conventional antibiotics, enhancing their efficacy.[2][9]

  • Anticancer Agents: Several 5-arylidene-2(5H)-furanone derivatives have displayed significant cytotoxic activity against various cancer cell lines.[3] Structure-activity relationship (SAR) studies have indicated that the introduction of electron-withdrawing groups on the aromatic ring can enhance this cytotoxicity.[3] For example, ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate has shown potent antitumor activity against HEPG2 and MCF7 cell lines.[4]

  • Anti-inflammatory and Other Activities: The 2(5H)-furanone scaffold has also been associated with anti-inflammatory, analgesic, anticonvulsant, and antiviral properties, highlighting its broad therapeutic potential.[1][2]

One-Pot Synthetic Strategies

Several efficient one-pot methodologies have been developed for the synthesis of substituted 2(5H)-furanones. These methods often involve multi-component reactions catalyzed by various agents under different conditions.

Silica Sulfuric Acid Catalyzed Three-Component Synthesis

This method provides an efficient route to 3,4,5-trisubstituted 2(5H)-furanones through a one-pot reaction of an amine, an aldehyde, and diethyl acetylenedicarboxylate.[4][10] Silica sulfuric acid acts as an effective and reusable catalyst for this transformation.

Experimental Workflow:

cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Amine Amine Mix Mix in Solvent (e.g., Ethanol) Amine->Mix Aldehyde Aldehyde Aldehyde->Mix DEAD Diethyl Acetylenedicarboxylate DEAD->Mix Catalyst Add Silica Sulfuric Acid Mix->Catalyst React Stir at Room Temp or Heat Catalyst->React Filter Filter Catalyst React->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Recrystallization or Chromatography Evaporate->Purify Product Substituted 2(5H)-Furanone Purify->Product

Caption: Workflow for Silica Sulfuric Acid Catalyzed Synthesis.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1 mmol), aldehyde (1 mmol), and diethyl acetylenedicarboxylate (1 mmol) in a suitable solvent such as ethanol (10 mL).

  • Catalyst Addition: Add silica sulfuric acid (0.1 g) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the catalyst from the reaction mixture.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 3,4,5-trisubstituted 2(5H)-furanone derivative.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has been successfully employed to accelerate the synthesis of 2(5H)-furanone derivatives, often leading to higher yields and shorter reaction times compared to conventional heating.[11][12] This technique is particularly effective for condensation reactions.[11]

Experimental Workflow:

cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Reactant1 Starting Material 1 (e.g., 3-Hydroxy-3-methyl-2-butanone) Mix Mix with Base (e.g., Sodium Ethoxide) Reactant1->Mix Reactant2 Starting Material 2 (e.g., Ethyl Cyanoacetate) Reactant2->Mix Irradiate Microwave Irradiation Mix->Irradiate Acidify Acidify Irradiate->Acidify Extract Extract with Organic Solvent Acidify->Extract Purify Purify Extract->Purify Product Substituted 2(5H)-Furanone Purify->Product

Caption: Workflow for Microwave-Assisted Synthesis.

Protocol:

  • Reaction Mixture: In a microwave-safe reaction vessel, combine 3-hydroxy-3-methyl-2-butanone (1 mmol) and ethyl cyanoacetate (1 mmol) with a catalytic amount of sodium ethoxide.[11]

  • Microwave Irradiation: Seal the vessel and place it in a focused microwave reactor. Irradiate the mixture at a specified power and temperature for a short duration (e.g., 5-15 minutes).[12]

  • Monitoring: Monitor the reaction for the formation of the intermediate, 3-cyano-4,5,5-trimethyl-2-(5H)-furanone.[11]

  • Second Step (if applicable): For further substitution, an aromatic aldehyde (1 mmol) can be added to the intermediate, followed by further microwave irradiation to yield the final product.[11]

  • Work-up: After cooling, acidify the reaction mixture and extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the residue by recrystallization or chromatography.

Iron(III) Chloride Catalyzed One-Pot Synthesis

Iron(III) chloride (FeCl₃) serves as an inexpensive, abundant, and environmentally benign catalyst for various organic transformations, including the synthesis of furan derivatives.[13][14] It can catalyze tandem reactions, such as propargylation-cycloisomerization, to afford highly substituted furans in a one-pot process.[13]

Reaction Signaling Pathway:

PA Propargylic Alcohol/Acetate PC Propargylic Cation Intermediate PA->PC Activation DC 1,3-Dicarbonyl Compound NA Nucleophilic Attack by Enol DC->NA FeCl3 FeCl3 Catalyst FeCl3->PC Cyclo FeCl3-facilitated Cycloisomerization FeCl3->Cyclo PC->NA Intermediate Acyclic Intermediate NA->Intermediate Intermediate->Cyclo Furan Substituted Furan Cyclo->Furan

Caption: FeCl₃-Catalyzed Furan Synthesis Pathway.

Protocol:

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.2 mmol) and the propargylic alcohol or acetate (1.0 mmol) in a suitable solvent (e.g., dichloroethane), add FeCl₃ (10 mol%).[13]

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of substituted 2(5H)-furanone derivatives.

Table 1: Comparison of Synthetic Methodologies

MethodCatalystConditionsReaction TimeYield (%)Reference
Three-ComponentSilica Sulfuric AcidRoom Temp./Reflux2-6 h80-95[4]
Microwave-AssistedSodium EthoxideMicrowave5-15 min71-88[11]
Tandem ReactionFeCl₃Room Temp.0.5-2 h60-90[13]

Table 2: Biological Activity of Selected 2(5H)-Furanone Derivatives

CompoundBiological ActivityTargetIC₅₀ / MICReference
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylateCytotoxicHEPG2, MCF7 cell lines0.002 µM[4]
3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105)AntibacterialS. aureus8-16 µg/mL[8]
Chiral 2(5H)-furanone sulfone (Compound 26)AntibacterialS. aureus, B. subtilis8 µg/mL[2]
Bis-2(5H)-furanone derivative (Compound 4e)AnticancerC6 glioma cells12.1 µM[5]

Conclusion

One-pot synthetic strategies provide powerful and efficient tools for the construction of substituted 2(5H)-furanone derivatives. The methodologies outlined, including acid-catalyzed, microwave-assisted, and transition metal-catalyzed reactions, offer researchers a range of options to access these valuable compounds. The significant and diverse biological activities of 2(5H)-furanones underscore their potential in drug discovery and development, particularly in the pursuit of novel antimicrobial and anticancer agents. The detailed protocols and compiled data in these notes serve as a practical resource for scientists engaged in the synthesis and evaluation of this important class of heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 3-tert-butyl-4-hydroxyfuran-2(5H)-one. The information is tailored to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and effective method for synthesizing this compound is through an intramolecular Dieckmann condensation of a suitable diester precursor. This reaction forms the characteristic five-membered ring of the furanone.

Q2: What is a suitable starting material for the Dieckmann condensation to produce the target molecule?

A2: A common precursor is a diester containing the required tert-butyl group. A prime example is diethyl 2-pivaloylmalonate or a similar β-keto ester which can be cyclized.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters for optimizing the synthesis include the choice of a strong, non-nucleophilic base, the use of an anhydrous aprotic solvent, strict temperature control, and maintaining an inert atmosphere to prevent side reactions.

Q4: How is the final product typically purified?

A4: Purification is generally achieved through column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Ineffective base for deprotonation.Switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).
Presence of water in the reaction.Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Reaction temperature is too low or too high.Optimize the reaction temperature. The Dieckmann condensation is often initiated at 0°C and then allowed to warm to room temperature or gently heated.
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.
Formation of Multiple Byproducts Intermolecular condensation competing with the desired intramolecular cyclization.Use high-dilution conditions to favor the intramolecular reaction pathway.
Hydrolysis of the ester starting material or product.Strictly maintain anhydrous conditions.
Reversal of the Dieckmann condensation.Ensure the base used is strong enough to deprotonate the resulting β-keto ester, driving the equilibrium towards the product.
Difficulty in Product Purification Product co-elutes with impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if separation is challenging.
Oily product that is difficult to crystallize.Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. If it remains an oil, purification by distillation under high vacuum might be an option.

Experimental Protocols

Key Experiment: Dieckmann Condensation for this compound Synthesis

This protocol describes a representative procedure for the synthesis of the target molecule via an intramolecular Dieckmann condensation.

Materials:

  • Diethyl 2-pivaloylmalonate (1 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: All glassware should be thoroughly oven-dried and allowed to cool under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Sodium Hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully. Add anhydrous THF to the flask.

  • Addition of Substrate: Dissolve diethyl 2-pivaloylmalonate (1 eq) in anhydrous THF and add it to the dropping funnel.

  • Reaction: Cool the NaH suspension in THF to 0°C using an ice bath. Add the solution of the diester dropwise to the stirred suspension over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of water.

  • Workup: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow start Preparation of Anhydrous Apparatus na_prep NaH Preparation in Anhydrous THF start->na_prep reaction Dropwise Addition at 0°C, then Stir at RT for 12-16h na_prep->reaction substrate_prep Dissolve Diethyl 2-pivaloylmalonate in Anhydrous THF substrate_prep->reaction quench Quench with Water at 0°C reaction->quench workup Acidification and Extraction with EtOAc quench->workup purification Column Chromatography workup->purification end Pure this compound purification->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_low_yield start Low or No Yield cause1 Ineffective Base? start->cause1 cause2 Presence of Water? start->cause2 cause3 Incorrect Temperature? start->cause3 cause4 Insufficient Time? start->cause4 solution1 Use Stronger Base (NaH, t-BuOK) cause1->solution1 solution2 Ensure Anhydrous Conditions cause2->solution2 solution3 Optimize Temperature Profile cause3->solution3 solution4 Monitor with TLC & Extend Time cause4->solution4

Caption: Troubleshooting guide for low yield in the furanone synthesis.

Technical Support Center: Stability of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-tert-butyl-4-hydroxyfuran-2(5H)-one in aqueous solutions. The following information is curated to address common challenges and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

The stability of this compound, a butenolide derivative, is primarily affected by pH, temperature, and the presence of nucleophiles. As a lactone (cyclic ester), it is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Elevated temperatures will generally accelerate the rate of degradation.

Q2: What is the most likely degradation pathway for this compound in an aqueous environment?

The principal degradation pathway is the hydrolysis of the lactone ring. This reaction involves the cleavage of the ester bond, resulting in the formation of an open-chain gamma-keto carboxylic acid. The rate of this hydrolysis is highly dependent on the pH of the solution.

Q3: At what pH is this compound expected to be most stable?

Q4: Can I heat aqueous solutions of this compound?

Caution is advised when heating aqueous solutions of furanones. Thermal stress can accelerate hydrolytic degradation. If heating is necessary for an experimental protocol, it is recommended to use the lowest possible temperature for the shortest duration. Long-term storage of aqueous solutions at elevated temperatures is not recommended.

Q5: Are there any known incompatibilities with common laboratory reagents?

Strong acids, strong bases, and potent nucleophiles (e.g., primary amines, thiols) should be considered potentially incompatible as they can catalyze the degradation of the furanone ring. The stability of the compound in the presence of other reagents should be determined experimentally on a case-by-case basis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of compound after dissolution in aqueous media. Hydrolysis of the lactone ring. The pH of the solution may be unfavorable (neutral or alkaline).Prepare solutions in a buffered system, ideally within a pH range of 3-5. Verify the final pH of your solution. For cell culture experiments where physiological pH is required, be aware of the compound's limited half-life and consider this when planning the timing of your assays.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products. The primary degradation product is likely the ring-opened carboxylic acid.Attempt to identify the degradation products using mass spectrometry to confirm the degradation pathway. This will aid in developing a stability-indicating analytical method.
Precipitate formation in the solution. Solubility issues or formation of an insoluble degradation product. The open-chain degradation product may have different solubility characteristics compared to the parent compound.Characterize the precipitate to determine if it is the parent compound or a degradation product. Adjusting the pH or using a co-solvent (if experimentally permissible) may help maintain solubility.
Inconsistent results in biological assays. Degradation of the compound in the assay medium. The compound may be degrading over the time course of the experiment, leading to a decrease in the effective concentration.Determine the half-life of the compound in your specific assay medium. It may be necessary to replenish the compound at regular intervals for longer experiments.

Quantitative Stability Data

Direct quantitative stability data for this compound is limited in the public domain. However, the following table presents stability data for a structurally related compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), which illustrates the typical pH-dependent stability profile of this class of compounds.

Table 1: Stability of 2,5-dimethyl-4-hydroxy-3(2H)-furanone in Aqueous Buffer Solutions at 23°C over 32 Days

pHStability
2.0Unstable
3.5Unstable
5.0Unstable
6.5Unstable
8.0Unstable

Data adapted from a study on the stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives.[2] The study noted that while the compound was unstable at all tested pH values, the methoxy derivative and the β-D-glucopyranoside form showed only slight decomposition, highlighting how small structural modifications can impact stability.[1][2]

Experimental Protocols

Protocol 1: General Stability Assessment in Aqueous Buffers

This protocol provides a framework for evaluating the stability of this compound at different pH values.

Materials:

  • This compound

  • Acetonitrile or Methanol (HPLC grade)

  • Phosphate buffer (pH 3.0, 5.0, 7.4)

  • Borate buffer (pH 9.0)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Constant temperature incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol to minimize degradation before the experiment.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to not significantly alter the aqueous conditions.

  • Time Points: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method. If immediate analysis is not possible, store the samples at a low temperature (e.g., -20°C) to minimize further degradation, though immediate analysis is preferred.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time for each condition. Calculate the degradation rate constant and half-life.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding degradation pathways.[3]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

Procedure:

  • Prepare solutions of this compound under the stress conditions listed above.

  • At appropriate time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis samples).

  • Analyze the stressed samples using an appropriate analytical method, such as HPLC with a PDA detector or LC-MS, to separate the parent compound from any degradation products.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (in Organic Solvent) incubate Incubate at Constant Temperature stock->incubate Spike into buffers buffers Prepare Aqueous Buffers (Varying pH) buffers->incubate sample Withdraw Aliquots at Time Points incubate->sample t = 0, 1, 2, 4... hrs hplc HPLC Analysis sample->hplc data Data Processing & Kinetic Analysis hplc->data

Caption: Experimental workflow for aqueous stability testing.

degradation_pathway furanone This compound O O transition Transition State furanone->transition H₂O (Hydrolysis) (pH dependent) product Open-chain γ-keto carboxylic acid transition->product Ring Opening

Caption: Postulated hydrolytic degradation pathway.

References

Technical Support Center: Purification of Synthetic Furanone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic furanone compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important class of molecules.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of furanone derivatives.

Problem: My furanone compound is extremely non-polar and elutes with the solvent front during normal-phase column chromatography, even with 100% hexane. [1][2]

  • Solution: For highly non-polar compounds, standard silica gel chromatography may not provide adequate separation.[2] Consider the following strategies:

    • Alternative Stationary Phases: Try using alumina (basic or neutral) or Florisil as your stationary phase, which can offer different selectivity.

    • Reversed-Phase Chromatography: If the compound has sufficient hydrophobicity, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful alternative.[3] A typical mobile phase would be a gradient of water and acetonitrile or methanol.[3][4]

    • Dry Loading: If your compound has poor solubility in the column solvent, you can use a dry-loading technique. Dissolve your sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[5]

Problem: My furanone compound appears to be degrading on the silica gel column. [6]

  • Solution: Furanones can be sensitive to the acidic nature of standard silica gel, as well as prolonged exposure to certain conditions.[6][7][8]

    • Deactivate the Silica: Reduce the acidity of the silica gel by treating it with a base. You can prepare a slurry of silica in a solvent containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%), then pack the column as usual.

    • Use a Different Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution (flash chromatography). Avoid letting the compound sit on the column for extended periods.

Problem: I am observing poor recovery of my compound after reversed-phase HPLC. [2]

  • Solution: Low recovery can be due to several factors, including compound instability or irreversible binding.

    • Check pH Stability: Some furanones are unstable in aqueous solutions, particularly at neutral to alkaline pH.[7] Consider buffering the mobile phase to a slightly acidic pH (e.g., pH 3.5-4.0 with formic or acetic acid) to improve stability.[3][7]

    • Solvent Choice: Ensure your compound is fully soluble in the mobile phase. Poor solubility can lead to precipitation on the column.

    • Strong Solvent Wash: After your gradient, ensure you include a high-concentration organic wash step to elute any strongly retained material from the column.

Problem: My solid furanone product "oils out" during recrystallization instead of forming crystals.

  • Solution: "Oiling out" occurs when the solute comes out of solution above its melting point.

    • Use More Solvent: The concentration of your compound may be too high. Add more of the solvating solvent ("solvent b") to ensure the compound stays dissolved at a higher temperature.

    • Change Solvent System: The chosen solvent system may not be appropriate. Experiment with different solvent pairs. Common systems include ethanol, hexane/ethyl acetate, and hexane/acetone.[1][9]

    • Lower the Temperature Slowly: After dissolving your compound, allow the solution to cool to room temperature slowly and undisturbed before moving it to a colder environment like a refrigerator.[10] Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying synthetic furanones?

A1: Column chromatography on silica gel is the most widely used technique for purifying furanone derivatives due to its versatility and scalability.[1] However, for specific challenges like high polarity or instability, other methods like preparative HPLC or recrystallization are often necessary.[3][11]

Q2: How can I remove unreacted starting materials that are very close in polarity to my furanone product?

A2: This is a common and challenging scenario.

  • Optimize Chromatography: Test a variety of solvent systems for your column. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol or ether/hexane system can alter selectivity enough to achieve separation.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) offers significantly higher resolution than standard flash chromatography and is often the best solution for separating closely eluting compounds.[3]

  • Recrystallization: If your product is a solid and present in a much higher quantity than the impurity, recrystallization can be very effective. The impurity will ideally remain in the mother liquor.[11][12]

Q3: Are there general stability concerns I should be aware of when handling furanones?

A3: Yes, furanone stability can be influenced by pH, temperature, and oxygen.[7] Many furanones are susceptible to degradation or ring-opening under neutral to alkaline conditions and at elevated temperatures.[7] For long-term storage or when in solution, it is often best to maintain a slightly acidic pH (around 3.5) and store at low temperatures.[7]

Q4: How do I choose the right solvent for recrystallizing my furanone compound?

A4: The ideal recrystallization solvent will dissolve your compound when hot but not at room temperature.[1] You should screen several solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures) in small test tubes to find the best one.[1] A two-solvent system (one in which the compound is soluble and one in which it is not) is often effective.[10]

Data & Protocols

Quantitative Purification Comparison

The following table provides a representative comparison of purification outcomes for a hypothetical furanone derivative using different techniques. Actual results will vary based on the specific compound and impurity profile.

Purification MethodTypical Purity (by HPLC)Typical RecoveryKey AdvantagesKey Disadvantages
Flash Chromatography 90-98%70-90%High throughput, good for large scaleLower resolution for close impurities
Preparative RP-HPLC >99%60-85%Excellent resolution, high purityLower capacity, more time-consuming
Recrystallization >98%50-80%Potentially very high purity, scalableOnly for solids, can have lower recovery
Experimental Protocols

Protocol 1: General Purpose Flash Column Chromatography

  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexane) that provides a retention factor (Rf) of ~0.3 for your target furanone.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude furanone product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[5] Carefully apply the sample to the top of the silica bed.[5]

  • Elution: Begin eluting the column with the pre-determined solvent system. Gradually increase the polarity if necessary to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain your pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified furanone.[3]

Protocol 2: Recrystallization of a Solid Furanone [1]

  • Solvent Selection: In a small test tube, add a few milligrams of your crude solid. Add a few drops of a test solvent. A good solvent will dissolve the compound when heated but not at room temperature.[1] Test various solvents like ethanol, ethyl acetate, or hexane mixtures.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or place them in a vacuum oven to remove all residual solvent.

Visual Guides & Workflows

Purification_Troubleshooting_Workflow start Analyze Crude Product (TLC, NMR, LCMS) check_purity Is the major impurity known? start->check_purity starting_material Problem: Unreacted Starting Material check_purity->starting_material Yes, Starting Material side_product Problem: Reaction Side-Product check_purity->side_product Yes, Side-Product baseline Problem: Baseline Material (Polar Impurities) check_purity->baseline No, it's at baseline nonpolar Problem: Non-Polar Impurities check_purity->nonpolar No, it's at solvent front sol_sm Solution: Optimize Chromatography (gradient, solvent system). Consider recrystallization. starting_material->sol_sm sol_sp Solution: Preparative HPLC for close Rf values. Test alternative stationary phases (Alumina). side_product->sol_sp sol_base Solution: Use a polar solvent 'plug' in flash chromatography or perform an aqueous wash. baseline->sol_base sol_np Solution: Use Reversed-Phase HPLC or flush with non-polar solvent before elution. nonpolar->sol_np

Caption: A troubleshooting workflow for common furanone purification issues.

General_Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up (Extraction) crude->workup chromatography Primary Purification (e.g., Flash Chromatography) workup->chromatography purity_check1 Purity Analysis (TLC, LCMS) chromatography->purity_check1 final_purification Secondary Purification (e.g., Recrystallization or HPLC) purity_check1->final_purification Purity < 95% pure_product Pure Furanone (>95%) purity_check1->pure_product Purity ≥ 95% final_purification->pure_product

Caption: A general experimental workflow for purifying synthetic furanones.

References

Technical Support Center: Optimizing HPLC Separation of Furanone Isomers and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of furanone isomers and byproducts.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Resolution Between Furanone Isomers

Q: I am observing poor separation or co-elution of my furanone isomers. What steps can I take to improve resolution?

A: Achieving baseline separation of isomers can be challenging due to their similar physicochemical properties. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjusting the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact retention and selectivity. For reversed-phase HPLC (RP-HPLC), decreasing the organic solvent percentage will generally increase retention times and may improve separation.[1]

    • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent-analyte interactions.[2]

    • pH Adjustment: For ionizable furanone derivatives, modifying the mobile phase pH can be a powerful tool. Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups on the column, leading to better peak shape and potentially improved resolution.[1]

    • Use of Buffers: Employing a buffer system (e.g., sodium acetate) helps maintain a stable pH, which is crucial for reproducible retention times and separation of pH-sensitive isomers.[3][4]

  • Adjusting Temperature:

    • Column temperature affects mobile phase viscosity and mass transfer kinetics. Increasing the temperature can sometimes lead to sharper peaks and better resolution. However, for some isomers, a lower temperature might be more effective.[5] It is recommended to screen a range of temperatures (e.g., 25°C to 40°C).

  • Evaluate the Stationary Phase:

    • If mobile phase optimization is insufficient, consider a column with a different stationary phase. While C18 columns are common, a phenyl-hexyl or pentafluorophenyl (PFP) column can offer alternative selectivities for aromatic isomers.[5]

    • For chiral furanones, a chiral stationary phase (CSP) is essential for separating enantiomers. Polysaccharide-based CSPs are often effective.[1]

Issue 2: Peak Tailing

Q: My furanone peaks are showing significant tailing. How can I achieve more symmetrical peaks?

A: Peak tailing is a common issue that can compromise resolution and integration accuracy. Here are the primary causes and their solutions:

  • Secondary Interactions:

    • Silanol Interactions: Residual silanol groups on silica-based columns can interact with polar furanones, causing tailing.[5]

      • Solution: Lower the mobile phase pH (e.g., to 2.5-3.5) with an acid modifier like formic or phosphoric acid to suppress silanol ionization.[1][5] Using an end-capped or base-deactivated column can also minimize these interactions.

    • Metal Chelation: Trace metals in the stationary phase can chelate with certain analytes.

      • Solution: Use a high-purity silica column and consider adding a chelating agent like EDTA to the mobile phase.[6]

  • Column Issues:

    • Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[7]

      • Solution: Reduce the injection volume or dilute the sample.

    • Column Contamination/Degradation: Accumulation of strongly retained compounds can create active sites that cause tailing.

      • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7]

Issue 3: Inconsistent Retention Times

Q: I am experiencing drift or variability in the retention times of my furanone peaks. What could be the cause?

A: Consistent retention times are critical for peak identification and quantification. Fluctuations are often due to changes in the HPLC system or mobile phase.

  • Mobile Phase Preparation:

    • Inaccurate mixing of mobile phase components can lead to shifts in retention time.[2]

      • Solution: Ensure accurate and precise measurement of all solvents and additives. Prepare fresh mobile phase daily, as its composition can change over time due to evaporation of volatile components.[8]

    • Thoroughly degas the mobile phase to prevent air bubbles from entering the pump and causing flow rate fluctuations.[8]

  • System Parameters:

    • Temperature Fluctuations: Changes in ambient laboratory temperature can affect retention times.[2]

      • Solution: Use a column oven to maintain a constant and controlled temperature.[2][3]

    • Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis can cause retention time drift, especially at the beginning of a run.[2][3]

      • Solution: Ensure the column is adequately equilibrated; this may take 10-20 column volumes or more, particularly when changing mobile phases.

  • Leaks:

    • Even small leaks in the system can cause pressure fluctuations and, consequently, variable retention times.[9]

      • Solution: Systematically check all fittings and connections for any signs of leakage.

Issue 4: Appearance of Ghost Peaks

Q: I am observing unexpected "ghost" peaks in my chromatograms. Where are they coming from and how can I eliminate them?

A: Ghost peaks are extraneous peaks that can interfere with the analysis of your target furanones.

  • Contamination Sources:

    • Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, particularly during gradient elution.[5][8]

      • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases.[5][8]

    • Sample Carryover: Strongly retained compounds from a previous injection may elute in a subsequent run.[8]

      • Solution: Implement a column wash step with a strong solvent at the end of each run or gradient to ensure all components have eluted.[5] Clean the injector and autosampler needle regularly.[8]

  • Sample Preparation:

    • Contaminants can be introduced during sample preparation.

      • Solution: Use clean glassware and high-purity reagents. Filter all samples through a 0.2 or 0.45 µm syringe filter before injection.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for a new furanone derivative?

A1: A good starting point is a reversed-phase method using a C18 column. A typical initial mobile phase could be a gradient of water and acetonitrile, both with 0.1% formic acid. This approach is effective for a wide range of moderately polar to nonpolar furanones.[1] Based on the initial results, you can then optimize the mobile phase composition, gradient profile, and temperature.

Q2: How do I choose between reversed-phase, normal-phase, and chiral HPLC for furanone analysis?

A2: The choice depends on the properties of your furanone compounds:

  • Reversed-Phase HPLC (RP-HPLC): Ideal for moderately polar to nonpolar furanones.[1]

  • Normal-Phase HPLC (NP-HPLC): Suitable for polar furanones that are poorly retained in reversed-phase systems. It is also often used for separating isomers.[1]

  • Chiral HPLC: Necessary for the separation of enantiomers (chiral isomers). This requires a chiral stationary phase (CSP).[1]

Q3: My furanone compound is unstable. How can I minimize degradation during analysis?

A3: Furanone stability can be influenced by pH, temperature, and light. To minimize degradation, store samples in a cool, dark place and analyze them promptly after preparation. If your compound is known to be unstable at a particular pH, ensure your mobile phase pH is in a stable range. For thermally labile furanones, consider using HPLC instead of Gas Chromatography (GC) and maintain a controlled, lower column temperature.

Q4: What are some common byproducts I should look for in my furanone samples?

A4: Byproducts can arise from synthesis side reactions or degradation. Common byproducts include isomers (e.g., 2(5H)-furanones vs. 2(3H)-furanones), unreacted starting materials, and degradation products from hydrolysis or oxidation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.

Q5: Can Mass Spectrometry (MS) help in distinguishing co-eluting furanone isomers?

A5: For structural isomers that have the same molecular weight but different structures, MS/MS can often generate unique fragmentation patterns, allowing for their differentiation even if they co-elute chromatographically.[5] However, for enantiomers, which have identical mass spectra, chromatographic separation using a chiral column is necessary prior to MS detection.[5]

Data Presentation

Table 1: Example RP-HPLC Parameters for Furanone Analysis

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionReference
2(5H)-FuranoneNewcrom R1Acetonitrile, Water, Phosphoric Acid1.0UV[1]
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)Zorbax ODS (C18)0.05M Sodium Acetate (pH 4.0) / Methanol (70:30)Not SpecifiedUV (290 nm)[1][4]
Furaneol, Furaneol-β-glucoside, MesifuraneRP C18Acetate Buffer / MethanolNot SpecifiedUV (280 nm)[1][8]

Table 2: Example Chiral HPLC Parameters for Flavanone (a furanone-containing compound) Enantiomers

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionReference
6-MethoxyflavanoneChiralpak IAEthanol0.5UV (254 nm)[1]
7-MethoxyflavanoneChiralpak IBHexane/Isopropanol (95:5)0.6UV (254 nm)[1]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Furanone Analysis

  • Sample Preparation: Dissolve the furanone sample in the initial mobile phase composition. For complex matrices, consider solid-phase extraction (SPE) for sample cleanup.[1] Filter the final solution through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • HPLC System: An analytical HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical starting gradient could be 10-90% B over 20 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a suitable wavelength for the furanone of interest (e.g., 254 nm, 280 nm).[1][8]

    • Column Temperature: 30°C.

  • Analysis: Inject the prepared sample. Identify and quantify the peaks based on retention times and calibration curves from standard solutions.

Protocol 2: Chiral HPLC Method Development for Furanone Enantiomers

  • Sample Preparation: Dissolve the racemic furanone mixture in the mobile phase. Filter the solution through a 0.45 µm PTFE syringe filter.[1]

  • HPLC System and Conditions:

    • HPLC System: An analytical HPLC system with a UV detector.

    • Column Screening: Screen several polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).[1]

    • Mobile Phase: Typically a mixture of an n-alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).[1] Start with a ratio like 90:10 (hexane:isopropanol) and optimize the ratio to achieve baseline separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength.

  • Optimization: Once partial separation is achieved on a column, optimize the mobile phase composition (alkane/alcohol ratio) and flow rate to maximize resolution.

Visualizations

troubleshooting_workflow start Poor Isomer Separation optimize_mp Optimize Mobile Phase (Solvent Ratio, Solvent Type, pH) start->optimize_mp resolution_ok Resolution Acceptable? optimize_mp->resolution_ok adjust_temp Adjust Column Temperature change_column Change Stationary Phase (e.g., Phenyl-Hexyl, PFP, Chiral) adjust_temp->change_column adjust_temp->resolution_ok change_column->optimize_mp Re-optimize resolution_ok->adjust_temp No end Successful Separation resolution_ok->end Yes

Caption: A troubleshooting workflow for addressing poor separation of furanone isomers.

method_selection_logic cluster_rp Non-Chiral RP cluster_np Non-Chiral NP cluster_chiral Chiral start Furanone Sample assess_properties Assess Polarity & Chirality start->assess_properties rp_hplc Reversed-Phase HPLC (RP-HPLC) assess_properties->rp_hplc Moderately Polar to Nonpolar np_hplc Normal-Phase HPLC (NP-HPLC) assess_properties->np_hplc Polar is_chiral Is the Compound Chiral? rp_hplc->is_chiral np_hplc->is_chiral chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes

References

Technical Support Center: Stabilizing Furanones for Accurate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for furanone analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of furanone compounds during experimental analysis. Furanones are susceptible to various degradation pathways, which can compromise the accuracy and reproducibility of your results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you maintain the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of furanones during sample analysis?

A1: The stability of furanones is significantly influenced by three main factors: pH, temperature, and exposure to oxygen.[1] These factors can trigger degradation through pathways such as hydrolysis, thermal decomposition, and oxidation, ultimately affecting the integrity of the compound. For example, 2,5-dimethyl-4-hydroxy-3[2H]-furanone (Furaneol) has demonstrated instability in aqueous solutions across a pH range of 2.0 to 8.0 at 23°C.[1]

Q2: How does pH impact the stability of furanone solutions?

A2: The pH of a solution is a critical determinant of furanone stability. Generally, furanones are more prone to degradation in neutral to alkaline conditions.[1] Research on 2,5-dimethyl-4-hydroxy-3[2H]-furanone has shown that the highest stability in aqueous solutions is achieved at a pH of approximately 3.5.[1] The degradation process at different pH levels often follows first-order kinetics.[1]

Q3: What is the effect of temperature on the stability of furanones?

A3: Elevated temperatures can significantly accelerate the degradation of furanones.[1] Thermal degradation can cause the furanone ring to open, leading to the formation of various volatile and non-volatile byproducts.[1] It is crucial to store furanone compounds at controlled, cool temperatures to minimize this decomposition. For instance, thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has been noted at temperatures of 160°C.[1]

Q4: What are the common degradation pathways for furanones?

A4: The three main degradation pathways for furanones are:

  • Hydrolysis: This involves the cleavage of the lactone ring in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[1][2]

  • Oxidation: Exposure to oxygen can lead to the formation of various oxidation products. This process can be influenced by factors like light and the presence of metal ions.[1]

  • Thermal Decomposition: High temperatures can cause the furanone ring to open and isomerize, leading to the formation of different byproducts.[1][3]

Q5: Which analytical techniques are most suitable for furanone analysis to minimize degradation?

A5: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used for furanone analysis.

  • GC-MS is a powerful technique, often used with sample preparation methods like Solid Phase Microextraction (SPME).[4][5] However, the thermal instability of some furanones can be a concern.[4]

  • HPLC is a good alternative that avoids high temperatures, though achieving good resolution from other components in a complex matrix can be challenging.[4][6] The choice of method depends on the specific furanone, the complexity of the sample matrix, and the instrumentation available.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during furanone analysis.

Issue 1: Loss of Furanone Concentration in Solution Over Time

  • Possible Cause: Degradation due to suboptimal pH, exposure to oxygen, or inappropriate storage temperature.

  • Troubleshooting Steps:

    • Optimize pH: Adjust the pH of your solution to the optimal range for your specific furanone. For many furanones, a slightly acidic pH of around 3.5-4.0 is ideal.[1]

    • Inert Atmosphere: Minimize exposure to oxygen by storing solutions under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Controlled Temperature: Store furanone solutions at low temperatures. For short-term storage (days to weeks), 2-8°C is recommended. For long-term storage (months to years), -20°C or -80°C is preferable.[1] Aliquoting stock solutions into single-use vials can prevent repeated freeze-thaw cycles.[1]

    • Use Antioxidants: Consider adding an antioxidant to your solution to prevent oxidative degradation. Common choices include ascorbic acid for aqueous solutions and butylated hydroxytoluene (BHT) for organic solvents.[1]

    • Chelating Agents: If metal ion contamination is suspected, which can catalyze degradation, use high-purity solvents and glassware. Consider adding a chelating agent like EDTA.[1]

Issue 2: Poor Peak Shape and Resolution in GC-MS Analysis

  • Symptom: Peak tailing, fronting, or split peaks.

  • Possible Causes:

    • Peak Tailing: Active sites in the GC system (injector, column, detector) can interact with the polar furanone molecules.

    • Peak Fronting: Column overload.

    • Split Peaks: Blockage in the inlet or a void in the column.

  • Suggested Solutions:

    • Deactivation: Regularly replace the inlet liner and use a deactivated liner to minimize active sites.

    • Dilution: Inject a smaller sample volume or dilute the sample to prevent column overload.

    • Maintenance: Check for and clear any blockages in the inlet frit. If necessary, backflush or replace the column.

Issue 3: Incomplete Resolution in HPLC Analysis

  • Symptom: Co-elution of furanones with other components in the sample matrix.

  • Possible Cause: The mobile phase composition is not optimized for the separation of the target furanone from matrix interferences.[7]

  • Suggested Solutions:

    • Mobile Phase Optimization: Adjust the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and the pH. The addition of modifiers like phosphoric acid or formic acid can improve peak shape.[8][9]

    • Gradient Elution: Employ a gradient elution program to improve the separation of compounds with different polarities.[9]

    • Alternative Column: Consider using a different HPLC column with a different stationary phase chemistry.[8]

    • Selective Detection: If available, use a more selective detector, such as a mass spectrometer (LC-MS), to differentiate the furanone from co-eluting compounds. A study on citrus juices utilized a second detecting wavelength to negate interfering compounds.[7]

Data Presentation: Furanone Stability

The following table summarizes the stability of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) under different conditions.

pHTemperature (°C)Observation
2.0 - 8.023Unstable over a 32-day period.[1]
3.523Greatest stability observed in aqueous solution.[1]
2.2160Significant thermal degradation.[1]
5.1160Significant thermal degradation.[1]

Experimental Protocols

Protocol 1: pH Adjustment for Furanone Stabilization

Objective: To prepare a buffered furanone solution at an optimal pH to minimize hydrolytic degradation.

Materials:

  • Furanone compound

  • Buffer solution (e.g., 0.1 M citrate buffer for pH 3.5)

  • Dilute acid (e.g., 0.1 M HCl)

  • Dilute base (e.g., 0.1 M NaOH)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a buffer solution at the target pH (e.g., pH 3.5 using a 0.1 M citrate buffer).[1]

  • Accurately weigh the furanone compound and dissolve it in the prepared buffer to the desired concentration.[1]

  • Use a calibrated pH meter to verify the final pH of the solution.

  • If necessary, adjust the pH to the target value using dilute HCl or NaOH.[1]

  • Store the buffered solution at the recommended temperature in a tightly sealed container, protected from light.[1]

Protocol 2: Analysis of Furanones by GC-MS with Headspace SPME

Objective: To identify and quantify volatile furanones and their degradation products.

Materials:

  • Furanone sample (liquid or solid)

  • Headspace vials with septum caps

  • Salting-out agent (e.g., NaCl) (optional, for aqueous solutions)

  • Solid Phase Microextraction (SPME) fiber assembly

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Place a known amount of the furanone sample into a headspace vial.[1]

    • For aqueous solutions, consider adding a salting-out agent like NaCl to increase the volatility of the analytes.[1]

    • Seal the vial tightly with a septum cap.[1]

  • Headspace Extraction:

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to move into the headspace.[1]

    • Expose a suitable SPME fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile analytes.[1]

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot injector of the GC.

    • Separate the compounds on an appropriate GC column.

    • Detect and identify the compounds using the mass spectrometer.

Visualizations

Furanone Furanone Degradation Degradation Furanone->Degradation Hydrolysis Hydrolysis (Cleavage of Lactone Ring) Degradation->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Degradation->Oxidation O₂, Light, Metal Ions Thermal_Decomposition Thermal Decomposition (Ring Opening) Degradation->Thermal_Decomposition High Temperature Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Thermal_Decomposition->Degradation_Products

Caption: Major degradation pathways of furanones.

cluster_prep Sample Preparation cluster_analysis Analysis Start Start: Furanone Sample pH_Adjust pH Adjustment (pH 3.5-4.0) Start->pH_Adjust Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) pH_Adjust->Add_Antioxidant Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Add_Antioxidant->Inert_Atmosphere Low_Temp Low Temperature Storage (-20°C or -80°C) Inert_Atmosphere->Low_Temp Prepared_Sample Stabilized Sample Low_Temp->Prepared_Sample Analysis_Choice Choose Analytical Method Prepared_Sample->Analysis_Choice HPLC HPLC Analysis_Choice->HPLC Avoids high temp GC_MS GC-MS Analysis_Choice->GC_MS High sensitivity

Caption: Experimental workflow for stable furanone analysis.

cluster_pH pH Troubleshooting cluster_Storage Storage Troubleshooting cluster_Oxygen Oxygen Exposure Troubleshooting Problem Problem: Analyte Degradation Check_pH Check pH of Solution Problem->Check_pH Check_Storage Check Storage Conditions Problem->Check_Storage Check_Oxygen Check for Oxygen Exposure Problem->Check_Oxygen pH_Optimal Is pH optimal (e.g., 3.5-4.0)? Check_pH->pH_Optimal Temp_Optimal Is temperature low (e.g., -20°C)? Check_Storage->Temp_Optimal Inert_Atmosphere Is sample under inert atmosphere? Check_Oxygen->Inert_Atmosphere Adjust_pH Action: Adjust pH with buffer pH_Optimal->Adjust_pH No Monitor Monitor Stability Adjust_pH->Monitor Lower_Temp Action: Store at lower temperature Temp_Optimal->Lower_Temp No Lower_Temp->Monitor Apply_Inert Action: Purge with N₂/Ar and seal tightly Inert_Atmosphere->Apply_Inert No Apply_Inert->Monitor

Caption: Troubleshooting logic for furanone degradation.

References

Technical Support Center: Troubleshooting Furanone Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing furanone derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of furanones?

A1: Furanones are often polar and have low volatility due to the presence of functional groups like hydroxyl (-OH) and carbonyl (C=O). Direct injection of underivatized furanones into a GC-MS system can lead to poor chromatographic performance, including broad, tailing peaks and low sensitivity. Derivatization replaces the active hydrogens in these functional groups with less polar moieties, which increases the volatility and thermal stability of the analytes, resulting in sharper peaks and improved detection.[1][2][3]

Q2: What are the most common derivatization techniques for furanones?

A2: The two most common derivatization techniques for furanones for GC-MS analysis are silylation and acylation/alkylation.

  • Silylation: This method replaces active hydrogens with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silyl derivatives are generally more volatile and thermally stable.

  • Acylation/Alkylation: This technique involves the reaction of the furanone with an acylating or alkylating agent. A common and effective reagent for furanones is pentafluorobenzyl bromide (PFBBr), which introduces a pentafluorobenzyl group. This not only increases volatility but also significantly enhances sensitivity for electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[4][5]

Q3: My derivatization reaction appears to be incomplete. What are the possible causes?

A3: Incomplete derivatization is a common issue and can be caused by several factors:

  • Presence of Moisture: Derivatization reagents, particularly silylating agents, are highly sensitive to moisture. Water in your sample, solvents, or glassware will react with the reagent, reducing its availability for the analyte.

  • Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatizing reagent will lead to an incomplete reaction. It is generally recommended to use a significant molar excess of the reagent.

  • Suboptimal Reaction Conditions: The derivatization reaction may require specific temperatures and incubation times to proceed to completion. These conditions should be optimized for your specific furanone.

  • Sample Matrix Effects: Components in your sample matrix can interfere with the derivatization reaction, either by reacting with the reagent or by hindering the interaction between the analyte and the reagent.

Q4: I am observing significant peak tailing for my derivatized furanones. How can I resolve this?

A4: Peak tailing for derivatized furanones can be caused by several factors:

  • Incomplete Derivatization: As mentioned above, unreacted polar functional groups can interact with active sites in the GC system.

  • Active Sites in the GC System: Silanol groups on the surface of the inlet liner, column, or packing material can interact with the analytes, causing peak tailing. Using a deactivated inlet liner and a high-quality, inert GC column is crucial.

  • Improper Column Installation: An incorrect column installation in the injector or detector can create dead volumes, leading to peak broadening and tailing.

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites. Trimming a small portion of the column from the inlet side can often resolve this issue.

  • Mismatch between Solvent and Stationary Phase Polarity: Injecting a sample in a solvent that is not compatible with the polarity of the GC column's stationary phase can cause poor peak shape.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during furanone derivatization for GC-MS analysis.

Problem 1: Low or No Derivatization Product Detected

Possible CauseSuggested Solution
Presence of Moisture Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and reagents. Store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon).
Degraded Derivatization Reagent Use fresh, high-quality derivatization reagents. Avoid repeated exposure of the reagent to air and moisture.
Insufficient Reagent Increase the molar excess of the derivatization reagent relative to the analyte. A 50- to 100-fold molar excess is a good starting point for optimization.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. For silylation, temperatures between 60°C and 80°C for 30-60 minutes are common. For PFBBr derivatization, a higher temperature (e.g., 80-100°C) may be required.
Matrix Interference Perform a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering matrix components.

Problem 2: Poor Peak Shape (Tailing or Broadening)

Possible CauseSuggested Solution
Incomplete Derivatization See "Low or No Derivatization Product Detected" section above to ensure complete reaction.
Active Sites in GC System Use a deactivated inlet liner. If peak tailing persists, consider replacing the liner. Ensure you are using a high-quality, inert GC column suitable for the analysis of derivatized polar compounds.
Column Contamination Trim 10-15 cm from the inlet end of the GC column. If the problem continues, the column may need to be replaced.
Improper Column Installation Re-install the GC column according to the manufacturer's instructions, ensuring the correct insertion depth into the inlet and detector.
Incompatible Injection Solvent Ensure the solvent used to dissolve the derivatized sample is compatible with the stationary phase of the GC column. For nonpolar columns (e.g., DB-5ms), use nonpolar solvents like hexane or ethyl acetate.

Problem 3: Presence of Unexpected Peaks

Possible CauseSuggested Solution
Derivatization of Matrix Components Other compounds in your sample matrix with active hydrogens can also be derivatized, leading to extra peaks. A sample cleanup step before derivatization is recommended.
Side Reactions Under certain conditions, furanones can undergo side reactions during derivatization. Optimize reaction conditions (especially temperature and time) to minimize the formation of byproducts.
Contamination Contamination can be introduced from solvents, glassware, or the GC system itself. Analyze a reagent blank (all reagents without the sample) to identify any contaminant peaks.

Experimental Protocols

Protocol 1: Silylation of Furanones using BSTFA with 1% TMCS

This protocol is a general guideline for the silylation of furanones. Optimal conditions may vary depending on the specific analyte and sample matrix.

Materials:

  • Furanone-containing sample, dried

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)

  • Heating block or oven

  • GC vials with inserts and caps

Procedure:

  • Ensure the furanone-containing sample extract is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Add 50 µL of anhydrous pyridine to the dried sample to dissolve the residue.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane) before injection.

Protocol 2: Derivatization of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) with Pentafluorobenzyl Bromide (PFBBr)

This protocol is adapted from a method for the quantification of Furaneol in aqueous samples.[4]

Materials:

  • Aqueous sample containing Furaneol

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Basic solution (e.g., 1 M potassium carbonate)

  • Heating block or water bath

  • Extraction solvent (e.g., hexane)

  • GC vials with inserts and caps

Procedure:

  • To 1 mL of the aqueous sample in a vial, add 100 µL of 1 M potassium carbonate solution to adjust the pH to basic.

  • Add 100 µL of the 10% PFBBr solution in acetone.

  • Cap the vial tightly and heat at 80°C for 1 hour.

  • Cool the vial to room temperature.

  • Add 500 µL of hexane and vortex vigorously for 1 minute to extract the PFB-Furaneol derivative.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Quantitative Data

The following table summarizes the analytical performance data for the quantification of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) using PFBBr derivatization followed by SPME-GC-MS analysis. This data can serve as a benchmark for researchers developing similar methods.[4]

ParameterValue
Derivatization Reagent Pentafluorobenzyl bromide (PFBBr)
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 2 ng/mL
Linear Range 2 - 500 ng/mL
Repeatability (RSD%) 9.5%

Visualizations

Troubleshooting Workflow for Furanone Derivatization

Furanone_Derivatization_Troubleshooting start Start: Problem with Furanone Derivatization check_peak Peak observed in chromatogram? start->check_peak no_peak No Peak or Very Low Intensity check_peak->no_peak No peak_present Peak Present, but with Issues check_peak->peak_present Yes check_reagents Check Derivatization Reagents - Fresh? - Stored properly? no_peak->check_reagents peak_shape Assess Peak Shape peak_present->peak_shape check_conditions Review Reaction Conditions - Temperature? - Time? - Reagent excess? check_reagents->check_conditions check_moisture Check for Moisture - Anhydrous solvents? - Dry glassware? check_conditions->check_moisture matrix_effects Consider Matrix Effects - Sample cleanup needed? check_moisture->matrix_effects troubleshoot_gc Troubleshoot GC-MS System - Injection? - Leaks? matrix_effects->troubleshoot_gc end_bad Further Investigation Needed troubleshoot_gc->end_bad tailing_peak Tailing or Broad Peak peak_shape->tailing_peak Poor good_shape Good Peak Shape, Other Issues peak_shape->good_shape Good check_derivatization_completeness Verify Derivatization is Complete tailing_peak->check_derivatization_completeness unexpected_peaks Unexpected Peaks Present? good_shape->unexpected_peaks check_active_sites Check for Active Sites - Deactivated liner? - Column condition? check_derivatization_completeness->check_active_sites check_column_install Check Column Installation check_active_sites->check_column_install check_column_install->end_bad analyze_blank Analyze Reagent Blank unexpected_peaks->analyze_blank Yes end_good Analysis Successful unexpected_peaks->end_good No optimize_conditions Optimize Reaction to Minimize Side Products analyze_blank->optimize_conditions optimize_conditions->end_bad

Caption: Troubleshooting workflow for furanone derivatization in GC-MS analysis.

References

Solubility issues of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Tert-butyl-4-hydroxyfuran-2(5H)-one in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a synthetic organic compound belonging to the furanone class. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, compounds with the 2(5H)-furanone core structure are known to exhibit a range of biological effects, including:

  • Antimicrobial and Anti-biofilm Activity: Many furanone derivatives interfere with bacterial communication systems known as quorum sensing, which are crucial for virulence and biofilm formation. Some may also induce the production of reactive oxygen species (ROS) in bacteria.

  • Anti-inflammatory Effects: Certain furanones have been shown to possess anti-inflammatory properties.

  • Cytotoxic Activity: Some furanone derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines.

Q2: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What is the likely cause?

Precipitation of this compound in aqueous cell culture media is likely due to its limited aqueous solubility. The predicted octanol-water partition coefficient (LogP) for this compound is 1.3, suggesting it is moderately hydrophobic.[1] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final mixture.

Q3: What is the recommended solvent for making a stock solution of this compound?

For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for dissolving hydrophobic compounds like this compound. It is crucial to use anhydrous, cell culture-grade DMSO to avoid introducing contaminants or moisture that could affect compound stability and solubility.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity. It is always best practice to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Problem: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

Possible Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound in the media exceeds its aqueous solubility limit.1. Decrease the final working concentration. Perform a dose-response experiment to determine the lowest effective concentration. 2. Perform a solubility test. (See Protocol 1) to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media can cause a rapid change in solvent polarity, leading to precipitation.1. Use a serial dilution method. Instead of a single large dilution, perform a stepwise dilution of your stock solution in pre-warmed (37°C) culture media. 2. Add the stock solution slowly while gently vortexing or swirling the media to ensure rapid and even dispersion.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.
High Solvent Concentration in Stock A very high concentration in the stock solution can exacerbate precipitation upon dilution.Try preparing a lower concentration stock solution. For example, instead of a 100 mM stock, try a 10 mM or 20 mM stock. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.
Issue 2: Precipitation Observed After Incubation

Problem: The media containing this compound appears clear initially, but a precipitate (often crystalline or cloudy) forms after several hours or days in the incubator.

Possible Cause Explanation Recommended Solution
Compound Instability The compound may be degrading or metabolizing into less soluble byproducts at 37°C over time.1. Prepare fresh media with the compound more frequently. For long-term experiments, consider replacing the media every 24-48 hours. 2. Assess compound stability. Use analytical methods like HPLC to determine the stability of the compound in your cell culture medium over the course of your experiment.
Interaction with Media Components The compound may be interacting with components in the media, such as proteins or salts in the serum, leading to the formation of insoluble complexes.1. Test solubility in different media formulations. For example, compare solubility in serum-free versus serum-containing media. 2. Reduce the serum concentration if experimentally feasible.
pH Shift in Media Cellular metabolism can lead to a decrease in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.1. Monitor the pH of your culture medium. Use a pH indicator in the medium (like phenol red) and/or a pH meter. 2. Change the medium more frequently in dense or rapidly metabolizing cultures to maintain a stable pH.
Evaporation Evaporation of water from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of your compound.1. Ensure proper humidification of the incubator. 2. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration

This protocol helps you visually determine the approximate solubility limit of this compound in your specific cell culture medium.

Materials:

  • High-concentration stock solution of this compound in DMSO (e.g., 100 mM).

  • Your complete cell culture medium, pre-warmed to 37°C.

  • Sterile microcentrifuge tubes or a 96-well clear bottom plate.

  • Calibrated pipettes.

Procedure:

  • Prepare a series of dilutions of your compound in pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed your desired maximum (e.g., 0.5%).

  • Include a vehicle control (medium with the same final DMSO concentration but no compound).

  • Gently mix each dilution.

  • Visually inspect each dilution immediately against a light source for any signs of precipitation (cloudiness, crystals, or film).

  • Incubate the samples at 37°C in a CO₂ incubator for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect the samples again at various time points for any delayed precipitation.

  • The highest concentration that remains clear throughout the incubation period is your approximate maximum soluble concentration.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₁₂O₃[1]
Molecular Weight 156.18 g/mol [1]
Predicted XLogP3 1.3[1]
Appearance Solid (predicted)

Potential Signaling Pathways

Given the known biological activities of the furanone class of compounds, this compound may interact with several key cellular signaling pathways. Below are diagrams of pathways that are often modulated by antimicrobial and anti-inflammatory compounds.

quorum_sensing_inhibition cluster_bacteria Gram-Negative Bacterium AHL_Synthase AHL Synthase AHL AHL Signal AHL_Synthase->AHL produces Receptor Intracellular Receptor AHL->Receptor binds & activates Virulence_Genes Virulence Genes Receptor->Virulence_Genes activates transcription Furanone This compound Furanone->Receptor inhibits binding nf_kb_pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB IKK->IkB_NFkB targets complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Furanone This compound Furanone->IKK inhibits IkB_NFkB->NFkB releases Inflammatory_Genes Inflammatory Genes NFkB_nuc->Inflammatory_Genes activates transcription experimental_workflow start Start: Solubility Issue Observed prep_stock Prepare Fresh Stock Solution in Anhydrous DMSO start->prep_stock solubility_test Protocol 1: Determine Max Soluble Concentration prep_stock->solubility_test optimize_dilution Optimize Dilution Protocol (Serial Dilution, Pre-warmed Media) solubility_test->optimize_dilution check_precipitation Check for Precipitation (Immediate & Timed) optimize_dilution->check_precipitation proceed Proceed with Experiment (Using Concentration ≤ Max Soluble) check_precipitation->proceed No troubleshoot Troubleshoot Further: - Lower Concentration - Check Media Interactions - Monitor pH check_precipitation->troubleshoot Yes troubleshoot->start Re-evaluate

References

Technical Support Center: Minimizing Side Reactions in 2(5H)-Furanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2(5H)-furanones (also known as butenolides). Our aim is to help you minimize side reactions and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My 2(5H)-furanone synthesis is resulting in a complex mixture of products. What are the most common side reactions I should be aware of?

A1: The side reactions in 2(5H)-furanone synthesis are highly dependent on the chosen synthetic route. However, some common side reactions across various methods include polymerization, isomerization to the thermodynamically less stable 2(3H)-furanone, and the formation of ring-opened byproducts such as various organic acids. For specific routes, other side reactions can be prevalent, such as the formation of β-lactones from cyclopropenone precursors or dimerization in base-catalyzed reactions.

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

A2: The formation of a dark, tar-like substance is often indicative of polymerization or decomposition of starting materials or the product. This can be triggered by excessive heat, the presence of strong acids or bases, or prolonged reaction times. To prevent this, consider the following:

  • Temperature Control: Run the reaction at the lowest effective temperature and monitor it closely.

  • Reaction Time: Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

  • Use of Inhibitors: In some cases, the addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), during purification by distillation can prevent polymerization.

Q3: I am observing the formation of the 2(3H)-furanone isomer in my reaction. How can I favor the formation of the desired 2(5H)-furanone?

A3: The 2(5H)-furanone is generally the more thermodynamically stable isomer due to the conjugation of the double bond with the carbonyl group. The formation of the 2(3H)-isomer is often favored under kinetically controlled conditions (e.g., lower temperatures). Isomerization to the desired 2(5H)-furanone can often be promoted by:

  • Acid or Base Catalysis: The presence of a mild acid or base can facilitate the isomerization. In some protocols, a catalyst is explicitly added for this purpose.

  • Thermal Isomerization: Heating the reaction mixture can sometimes provide the energy needed to overcome the activation barrier for isomerization to the more stable product.

  • Purification Conditions: Standard silica gel for chromatography is acidic and can promote isomerization on the column.

Troubleshooting Guides by Synthetic Method

Method 1: Oxidation of Furfural

This method is a common and often "green" approach to synthesizing 2(5H)-furanones. However, it can be prone to over-oxidation and the formation of various byproducts.

Common Issues and Solutions

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 2(5H)-furanone and formation of succinic and maleic acids. Over-oxidation of the desired product.- Reduce the amount of the oxidizing agent (e.g., hydrogen peroxide).- Lower the reaction temperature.- Decrease the reaction time and monitor the progress closely by TLC or GC.
Formation of formic acid. A common byproduct of the oxidation process.While difficult to eliminate completely, optimizing for the main product can reduce its prevalence. It is typically removed during aqueous work-up.
Reaction is sluggish or does not go to completion. Inefficient catalyst or insufficient oxidant.- Ensure the catalyst is active and used in the correct loading.- Use a slight excess of the oxidizing agent.- Consider a more reactive catalyst system (e.g., trifluoroacetic acid with H₂O₂).

Quantitative Data on Side Product Formation

Catalyst/Oxidant Solvent Temperature (°C) Time (h) Furfural Conversion (%) 2(5H)-Furanone Yield (%) Major Side Products & Yields (%)
Trifluoroacetic acid / 30% H₂O₂NoneRoom Temp1>9552 (isolated)Succinic acid (~20%)[1][2]
CuMoO₄ / PeroxymonosulfateAcetonitrile804HighHigh (not specified)Maleic acid, Succinic acid[3]
Amberlyst-15 / H₂O₂Diethyl Carbonate/Water (biphasic)70-High-Succinic acid, Formic acid[4]

Experimental Protocol: Oxidation of Furfural using Trifluoroacetic Acid and Hydrogen Peroxide

  • To a round-bottom flask equipped with a magnetic stir bar, add freshly distilled furfural.

  • Add trifluoroacetic acid (TFA) to the flask.

  • Slowly add 30% hydrogen peroxide to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture for 1 hour at room temperature.

  • After 1 hour, quench the reaction by the careful addition of a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure 2(5H)-furanone.[3]

Reaction Pathway

furfural_oxidation furfural Furfural peroxy Peroxy Intermediate furfural->peroxy Oxidizing Agent (e.g., H₂O₂) Catalyst (e.g., TFA) furanone 2(5H)-Furanone peroxy->furanone Rearrangement byproducts Byproducts (Maleic Acid, Succinic Acid) furanone->byproducts Further Oxidation

Generalized pathway for furfural oxidation.
Method 2: Synthesis from Hydroxymethyl-Cyclopropenones

This method utilizes a phosphine-catalyzed ring-opening of a cyclopropenone to a ketene ylide, which is then trapped intramolecularly by a pendant hydroxyl group.

Common Issues and Solutions

Problem Possible Cause(s) Suggested Solution(s)
Formation of a β-lactone side product. Phosphine attack at the C3 position of the cyclopropenone ring instead of the desired C2 position. This can be influenced by steric hindrance.- Ensure the hydroxymethyl tether is at the less sterically hindered position of the cyclopropenone.- The reaction is often reversible, and the formation of the butenolide is thermodynamically favored. Allowing the reaction to proceed to completion can funnel the reaction to the desired product.[5]
Sluggish or incomplete reaction. Low catalyst activity or steric hindrance.- While bulky phosphines can be reactive, a less sterically encumbered and commercially available catalyst like triphenylphosphine (PPh₃) is often effective at low catalyst loadings.[5]- The choice of solvent can influence the reaction rate. Protic solvents may accelerate the reaction.
Difficulty in purifying the product. The product may be sensitive to standard purification techniques.- Use neutral or deactivated silica gel for column chromatography to avoid acid-catalyzed degradation.- Minimize heating during solvent evaporation.

Experimental Protocol: Phosphine-Catalyzed Butenolide Synthesis from a Hydroxymethyl-Cyclopropenone

  • To a solution of the hydroxymethyl-cyclopropenone substrate in a suitable solvent (e.g., acetonitrile or dichloromethane), add a catalytic amount of triphenylphosphine (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or ¹H NMR spectroscopy.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2(5H)-furanone.[5]

Troubleshooting Logic

cyclopropenone_troubleshooting start Low Yield or Side Product Formation check_side_product Identify Side Product(s) start->check_side_product beta_lactone β-Lactone Detected check_side_product->beta_lactone Yes incomplete_rxn Incomplete Reaction check_side_product->incomplete_rxn No solution_beta_lactone Allow longer reaction time for equilibration to thermodynamic product. beta_lactone->solution_beta_lactone solution_incomplete_rxn Switch to a less sterically hindered phosphine (e.g., PPh₃). Consider using a protic solvent. incomplete_rxn->solution_incomplete_rxn pd_workflow start Start: Aliphatic Acid reaction Combine all components and heat start->reaction premix_catalyst Premix Pd(OAc)₂ and Ligand premix_catalyst->reaction premix_base Premix Base(s) and Oxidant premix_base->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product Final 2(5H)-Furanone purification->product

References

Technical Support Center: Quantifying Furanones in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for quantifying furanones in complex samples, with a focus on overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a major concern when quantifying furanones?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] For furanones, particularly in complex biological or food matrices like plasma, urine, or fruit juices, these effects can lead to signal suppression or enhancement.[1][2] This interference compromises the accuracy, precision, and sensitivity of quantitative results.[1] The primary culprits are often endogenous components like phospholipids, salts, and metabolites that interfere with the electrospray ionization (ESI) process in LC-MS or cause active site interactions in GC-MS.[1][3]

Q2: My calibration curve is non-linear and analyte recovery is inconsistent. Are these signs of matrix effects? How can I confirm this?

A: Yes, non-linearity in calibration curves and inconsistent analyte recovery are classic symptoms of matrix effects.[1] To confirm their presence, you can use two primary methods:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify retention times where ion suppression or enhancement occurs. A constant flow of a furanone standard is infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the standard's baseline signal indicate regions of matrix effects.[1]

  • Quantitative Assessment (Post-Extraction Spike): This is the definitive method for quantifying the extent of matrix effects. You compare the peak area of a furanone standard spiked into a clean solvent (Set A) with the peak area of the same standard spiked into a blank matrix extract (Set B). The Matrix Factor (MF) is calculated as the ratio of the responses (B/A).[1]

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • MF ≈ 1 indicates a negligible matrix effect. An ideal absolute Matrix Factor should be between 0.75 and 1.25.[1]

Q3: What are the most effective strategies to compensate for matrix effects in furanone analysis?

A: Several strategies can be employed, and the choice depends on the resources available (e.g., availability of a stable isotope-labeled internal standard or a blank matrix). The most effective methods are:

  • Stable Isotope Dilution Analysis (SIDA): This is considered the 'gold standard' for correcting both matrix effects and analyte recovery issues. It involves adding a known concentration of a stable isotope-labeled version of the furanone analyte to the sample before extraction.[1][4]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the sample matrix. This approach helps to mimic the matrix effects observed in the unknown samples.[5][6]

  • Standard Addition Method: This method is particularly useful when a blank matrix is unavailable. It involves spiking the sample itself with known, increasing amounts of the analyte to create a sample-specific calibration curve.[5][7]

Q4: When should I choose the standard addition method over matrix-matched calibration?

A: The standard addition method is the preferred choice when it is difficult or impossible to obtain a representative blank matrix that is free of the furanone of interest.[3] Matrix-matched calibration is more time-efficient and a good option when analyzing a large number of similar samples, provided a true blank matrix is available.[3][5]

Q5: Can sample preparation techniques help in mitigating matrix effects?

A: Absolutely. Effective sample cleanup is a critical first step in minimizing matrix effects. Techniques like Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are designed to selectively extract the furanones while removing a significant portion of interfering matrix components, leading to a cleaner extract and reduced matrix effects.[3][8]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of furanones in complex samples.

Problem 1: Inaccurate Quantification (High or Low Recovery)

  • Symptom: Analyte recovery is consistently above 120% (Matrix-Induced Enhancement) or below 70% (Matrix-Induced Suppression).

  • Workflow:

G start Inaccurate Quantification (Recovery >120% or <70%) q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) a 'gold standard' solution? start->q1 a1_yes Use SIL-IS Method. This corrects for both recovery and matrix effects. q1->a1_yes Yes q2 Is a representative blank matrix available? q1->q2 No a2_yes Use Matrix-Matched Calibration. q2->a2_yes Yes a2_no Use Standard Addition Method. q2->a2_no No q3 Is sample dilution a feasible option? a2_yes->q3 a2_no->q3 a3_yes Dilute sample extract to reduce matrix component concentration. (Caution: may compromise sensitivity). q3->a3_yes Yes end Re-evaluate and optimize chromatography and sample cleanup. q3->end No a3_yes->end

Caption: Decision tree for selecting a matrix effect compensation method.

Problem 2: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis

  • Symptom: Chromatographic peaks for furanones are asymmetrical.

  • Possible Causes & Solutions:

    • Active Sites in GC Inlet/Column: Co-extracted matrix components can interact with active sites, causing peak tailing.

      • Solution: Use a deactivated inlet liner and ensure the column is properly conditioned. Consider using analyte protectants.[3]

    • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.

      • Solution: Dilute the sample or reduce the injection volume.[3]

    • Inappropriate Solvent: A mismatch between the injection solvent and the stationary phase can cause peak distortion.

      • Solution: Dissolve the sample in a solvent compatible with the GC column's stationary phase.[3]

Quantitative Data Summary

The following tables summarize typical performance data for furanone analysis in various matrices, highlighting the effectiveness of different methods.

Table 1: Recovery of Furan and its Derivatives in Different Food Matrices using SPME-GC-MS/MS

AnalyteMatrixRecovery (%)
Furan and 10 derivativesPineapple76-117%
Furan and 10 derivativesOrange Juice (HPP)76-117%
Furan and 10 derivativesBoiled Sea Bream76-117%
FuranVarious Food Matrices77.81-111.47%
Data compiled from Huang et al., 2023 and Jeong et al., 2019.[6][9]

Table 2: Limits of Quantification (LOQ) for Furanones in Various Food Matrices

Analyte(s)MatrixMethodLOQ
Furan and 10 derivativesVarious Food MatricesSPME-GC-MS/MS0.003–0.675 ng/g
FuraneolAqueous SamplesDerivatization/SPME-GC/MS2 ng/mL
FuranVarious Food MatricesHS-SPME-GC-MS≤ 0.06 ng/g
Furan and 4 derivativesDried Fruits & NutsHS-SPME-GC-MS0.51–2.60 ng/g
FuranDark ChocolateHS-SPME-GC-MS1.5 µg/kg
FuranFruit JuicesHS-SPME-GC-FID0.18 ng/mL
Data compiled from multiple sources.[6][8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

  • Prepare Set A: Spike a known amount of furanone standard into a clean solvent (e.g., acetonitrile).

  • Prepare Set B: Process a blank matrix sample (known to be free of the analyte) through the entire extraction procedure. Spike the resulting blank extract with the same amount of furanone standard as in Set A.

  • Analysis: Analyze both sets of samples using the developed LC-MS or GC-MS method.

  • Calculation: Calculate the Matrix Factor (MF) as: MF = (Peak Area in Set B) / (Peak Area in Set A) An MF value between 0.75 and 1.25 is generally considered acceptable.[1]

G cluster_A Set A (Solvent) cluster_B Set B (Matrix) a1 Clean Solvent a2 Spike with Furanone Standard a1->a2 a3 Analyze a2->a3 calc Calculate Matrix Factor (MF) MF = Peak Area (Set B) / Peak Area (Set A) a3->calc b1 Blank Matrix Sample b2 Perform Sample Extraction b1->b2 b3 Spike Blank Extract with Furanone Standard b2->b3 b4 Analyze b3->b4 b4->calc result MF < 1: Suppression MF > 1: Enhancement MF ≈ 1: No Effect calc->result

Caption: Workflow for the quantitative assessment of matrix effects.

Protocol 2: Standard Addition Method

This protocol provides a general framework for implementing the standard addition method.

  • Sample Preparation: Aliquot equal amounts of the homogenized sample into a series of at least four vials.

  • Spiking:

    • Leave one vial unspiked (this is the unknown sample).

    • To the remaining vials, add increasing known amounts of a furanone standard solution. The spiking levels should bracket the expected concentration in the sample (e.g., 0.5x, 1x, and 2x the estimated concentration).[7][10]

  • Internal Standard (Optional but Recommended): Add a constant, known amount of a suitable internal standard (preferably a stable isotope-labeled version) to all vials.[5]

  • Analysis: Analyze all prepared samples under the same instrument conditions.

  • Data Analysis:

    • Calculate the ratio of the peak area of the furanone to the peak area of the internal standard for each vial.

    • Plot the peak area ratio (y-axis) against the concentration of the added furanone standard (x-axis).

    • Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the concentration of the furanone in the original sample.[5][10]

Protocol 3: Matrix-Matched Calibration

  • Prepare Blank Matrix Extract: Obtain a sample of the matrix known to be free of the target furanone. If a true blank is unavailable, use a matrix with the lowest possible concentration. Process this blank matrix using the identical extraction and cleanup procedure as for the unknown samples.[5]

  • Prepare Calibration Standards: Spike aliquots of the blank matrix extract with known concentrations of the furanone standard solution to create a series of calibration standards covering the desired concentration range.[5]

  • Internal Standard Addition: Add a constant amount of internal standard to each matrix-matched calibrator and to each extracted sample.[5]

  • GC-MS or LC-MS Analysis: Analyze the matrix-matched calibrators and the sample extracts under the same instrument conditions.

  • Quantification: Create a calibration curve by plotting the peak area ratio of the furanone to the internal standard against the furanone concentration for the matrix-matched standards. Use this curve to determine the concentration in the unknown samples.[5]

Protocol 4: Stable Isotope Dilution Analysis (SIDA) - General Workflow

  • Sample Preparation: Homogenize the complex sample (e.g., cryogenic grinding for solid samples).[4]

  • Spiking: Spike a known amount of the stable isotope-labeled furanone internal standard into the homogenized sample before extraction.[4]

  • Extraction: Perform the extraction procedure (e.g., solvent extraction, Solid Phase Microextraction (SPME)). The co-extraction of the analyte and the labeled standard ensures that any losses during sample preparation will affect both equally.

  • Cleanup: If necessary, perform a cleanup step (e.g., SPE) to remove interfering components.

  • Analysis: Analyze the final extract by GC-MS or LC-MS. Monitor at least two characteristic ions for the native furanone and its labeled internal standard (one for quantification, one for confirmation).[4]

  • Quantification: Create a calibration curve by plotting the ratio of the native analyte response to the labeled internal standard response against the concentration of the native analyte. The concentration of the analyte in the sample can then be determined from this curve. Because the internal standard is added at the beginning, this method corrects for both extraction efficiency and matrix effects.

References

Technical Support Center: Method Refinement for Furanone Antimicrobial Activity Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine methods for testing the antimicrobial activity of furanones.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental evaluation of furanone antimicrobial properties.

IssuePotential Cause(s)Recommended Solution(s)
Poor Furanone Solubility Furanones, particularly halogenated derivatives, are often lipophilic and have low solubility in aqueous media.[1]- Use of Solvents: Dissolve the furanone in a minimal amount of dimethyl sulfoxide (DMSO) to create a stock solution.[1][2] Ensure the final concentration of DMSO in the assay is non-toxic to the test microorganisms (typically ≤1-5%).[1] - Use of Surfactants: For certain furanones, a non-ionic surfactant like Pluronic F-127 can be added to the medium at a low concentration (e.g., 0.1%) to improve solubility at higher concentrations.[1]
Inconsistent MIC/MBC Values - Inoculum Size Variability: Inconsistent starting bacterial concentrations can lead to variable results.[3] - Subjective Endpoint Determination: Visual determination of growth inhibition can be subjective. - Edge Effects in Microtiter Plates: Evaporation in the outer wells of a 96-well plate can concentrate the compound and media components.[3]- Standardize Inoculum: Prepare a standardized bacterial suspension matching a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then dilute it to the final required density (e.g., 5 x 10⁵ CFU/mL).[4] - Quantitative Endpoint: Use a microplate reader to measure optical density (OD) and define the Minimum Inhibitory Concentration (MIC) as a specific percentage of growth inhibition (e.g., 50% or 90%) compared to the control.[3] - Plate Layout: Avoid using the outermost wells of the microtiter plate for critical experiments, or fill them with sterile water or media to minimize evaporation.[3]
Compound Instability or Degradation Furanones can be susceptible to degradation due to pH, temperature, and oxidation, leading to a loss of activity.- pH Control: Maintain a slightly acidic pH (around 3.5-4.0) in stock solutions, as furanones are generally more stable under these conditions. - Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) and minimize repeated freeze-thaw cycles. - Minimize Oxidation: Store solutions protected from light and consider purging with an inert gas like nitrogen or argon before sealing for long-term storage.
Unexpected Enhancement of Biofilm Formation At sub-inhibitory concentrations, some furanones have been observed to enhance biofilm formation in certain Gram-positive bacteria like Staphylococcus aureus.- Test a Wide Concentration Range: Ensure that a broad range of furanone concentrations, both above and below the MIC, are tested in biofilm assays. - Mechanism Investigation: If biofilm enhancement is observed, consider investigating the expression of relevant regulatory genes (e.g., luxS in staphylococci) to understand the underlying mechanism.
Discrepancy Between Planktonic and Biofilm Activity Furanones may show potent activity against planktonic (free-floating) bacteria but reduced efficacy against established biofilms.- Minimum Biofilm Eradication Concentration (MBEC) Assay: Perform an MBEC assay to determine the concentration required to kill cells within a pre-formed biofilm. This often requires significantly higher concentrations than the MIC. - Synergy Testing: Investigate the synergistic effects of the furanone with conventional antibiotics, as furanones can increase the susceptibility of biofilm-embedded bacteria to other antimicrobials.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for many furanones against Gram-negative bacteria?

A1: Many furanones, particularly brominated derivatives, act as quorum sensing (QS) inhibitors.[5] They are structural analogues of N-acyl homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria to regulate virulence factor production and biofilm formation.[6] By competitively binding to AHL receptors like LasR in Pseudomonas aeruginosa, furanones can disrupt these signaling pathways.[6][7]

Q2: How do I prepare a furanone stock solution for antimicrobial testing?

A2: Due to common solubility issues, it is recommended to prepare a high-concentration stock solution in 100% DMSO.[1][2] For example, a stock of 10-20 mg/mL can be prepared.[1][2] This stock can then be serially diluted in the appropriate culture medium for your experiments, ensuring the final DMSO concentration remains at a non-inhibitory level for your test organism.[1]

Q3: Can furanones be used in combination with conventional antibiotics?

A3: Yes, several studies have shown that furanones can act synergistically with conventional antibiotics.[2] They can increase the susceptibility of bacteria, especially within biofilms, to other antimicrobial agents.[2] A checkerboard assay is the standard method to quantitatively assess these synergistic interactions.

Q4: What are typical MIC ranges for furanones?

A4: The MIC values for furanones can vary widely depending on the specific furanone derivative and the target microorganism. For some derivatives against Staphylococcus aureus, MICs can range from 8–16 µg/mL.[8] However, for other compounds and against different bacteria, the MICs can be significantly higher. It is crucial to determine the MIC empirically for your specific compound and bacterial strains of interest.

Q5: Why are my furanone results not reproducible?

A5: Lack of reproducibility can stem from several factors, including inconsistent inoculum preparation, degradation of the furanone compound due to improper storage or handling, and subjective interpretation of endpoints.[3] To improve reproducibility, strictly adhere to standardized protocols for inoculum density, use quantitative methods for growth assessment (e.g., OD readings), and ensure proper storage and handling of your furanone compounds.[3][4]

Quantitative Data Summary

The following tables summarize the antimicrobial and anti-biofilm activities of selected furanone derivatives against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Furanone Derivatives

Furanone DerivativeTarget MicroorganismMIC (µg/mL)Reference(s)
F131Staphylococcus aureus (clinical isolates)8–16[8]
F105Staphylococcus aureus (MSSA)10–20[1]
F105Staphylococcus aureus (MRSA)10[1]

Table 2: Anti-Biofilm Activity of Furanone Derivatives

Furanone DerivativeTarget MicroorganismBiofilm Prevention Concentration (BPC) (µg/mL)Reference(s)
F131Staphylococcus aureus8–16[2]
F131Candida albicans8–16[2]
F105Staphylococcus aureus (MSSA)20-40[1]

Table 3: Synergistic Activity of Furanones with Antibiotics (Checkerboard Assay)

Furanone DerivativeAntibioticTarget MicroorganismFractional Inhibitory Concentration Index (FICI)InterpretationReference(s)
F105AmikacinStaphylococcus aureus≤ 0.5Synergy[9]
F105GentamicinStaphylococcus aureus≤ 0.5Synergy[9]
F105KanamycinStaphylococcus aureus≤ 0.5Synergy[9]
F105Benzalkonium ChlorideStaphylococcus aureus≤ 0.5Synergy[9]

Note: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates an additive or indifferent effect; FICI > 4.0 indicates antagonism.[10]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the EUCAST rules with modifications for furanone compounds.[2][11]

Materials:

  • 96-well microtiter plates

  • Test furanone compound

  • DMSO (for stock solution)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland standard

  • Sterile saline or PBS

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the furanone compound in DMSO at a concentration 100-200 times the highest concentration to be tested.

  • Serial Dilutions: In a 96-well plate, add 100 µL of broth to all wells. Add a calculated volume of the furanone stock solution to the first well of a row and perform 2-fold serial dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

  • Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[4] Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[4]

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the furanone dilutions. Include a positive control (broth with inoculum, no furanone) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the furanone that completely inhibits visible bacterial growth.[11] For a quantitative measure, read the optical density at 600 nm (OD₆₀₀) and determine the concentration that causes ≥90% growth inhibition compared to the positive control.

Checkerboard Assay for Synergy Testing

This protocol determines the synergistic effect of a furanone in combination with a conventional antibiotic.[10][12]

Materials:

  • 96-well microtiter plates

  • Furanone stock solution

  • Antibiotic stock solution

  • Appropriate broth medium

  • Standardized bacterial inoculum (as prepared for MIC assay)

Procedure:

  • Plate Setup:

    • Along the x-axis (columns), prepare serial dilutions of the furanone.

    • Along the y-axis (rows), prepare serial dilutions of the antibiotic.

    • The result is a matrix where each well contains a unique combination of furanone and antibiotic concentrations.

    • Include a row with only the furanone dilutions and a column with only the antibiotic dilutions to determine their individual MICs under the assay conditions.

  • Inoculation: Inoculate each well with 100 µL of the standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC (Furanone) = MIC of Furanone in combination / MIC of Furanone alone

      • FIC (Antibiotic) = MIC of Antibiotic in combination / MIC of Antibiotic alone

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC (Furanone) + FIC (Antibiotic)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis Furanone_Stock Prepare Furanone Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions of Furanone Furanone_Stock->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Read_Results Determine MIC (Visual or OD Reading) Incubate->Read_Results

Caption: Workflow for MIC determination of furanones.

Quorum_Sensing_Inhibition cluster_pa Pseudomonas aeruginosa Cell LasI LasI Synthase AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL produces RhlI RhlI Synthase C4HSL C4-HSL (Autoinducer) RhlI->C4HSL produces LasR LasR Receptor AHL->LasR binds & activates RhlR RhlR Receptor C4HSL->RhlR binds & activates LasR->RhlI activates Virulence Virulence Factor Expression & Biofilm Formation LasR->Virulence regulates RhlR->Virulence regulates Furanone Furanone (Antagonist) Furanone->LasR competitively binds & inhibits Furanone->RhlR inhibits

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant properties of the synthetic phenolic antioxidant Butylated Hydroxytoluene (BHT) and the furanone derivative 3-tert-butyl-4-hydroxyfuran-2(5H)-one. While BHT is a well-characterized antioxidant widely used in various industries, including pharmaceuticals and food, a significant data gap exists for the antioxidant activity of this compound in publicly available scientific literature. This comparison, therefore, juxtaposes the established profile of BHT with the potential, inferred antioxidant characteristics of the 4-hydroxyfuran-2(5H)-one scaffold based on related structures.

Quantitative Comparison of Antioxidant Activity

A direct quantitative comparison is challenging due to the lack of available experimental data for this compound. The following table summarizes representative antioxidant activity data for BHT.

Antioxidant AssayButylated Hydroxytoluene (BHT) (IC50)This compound (IC50)Standard Reference
DPPH Radical Scavenging Wide range reported in literature (e.g., ~20-100 µg/mL)Data not availableAscorbic Acid: ~5 µg/mL
ABTS Radical Scavenging Data varies across studiesData not availableTrolox: ~3.5 µg/mL

Note: IC50 values for BHT can vary significantly depending on the specific experimental conditions, including solvent, reaction time, and the initial concentration of the radical species. The values presented are for illustrative purposes.

Mechanistic Insights into Antioxidant Action

Butylated Hydroxytoluene (BHT)

BHT is a classic chain-breaking antioxidant. Its primary mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. The steric hindrance provided by the two tert-butyl groups ortho to the hydroxyl group enhances the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains.

BHT_Mechanism cluster_propagation Oxidative Chain Reaction BHT BHT (ArOH) BHT_Radical BHT Phenoxyl Radical (ArO•) BHT->BHT_Radical H• donation ROO Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH Radical Neutralization R Lipid (RH) ROO->R + RH NonRadical Non-radical Products BHT_Radical->NonRadical Further Reactions R_Radical Lipid Radical (R•) R->R_Radical + •OH R_Radical->ROO + O2

This compound

The antioxidant potential of this compound is inferred from its chemical structure, specifically the 4-hydroxyfuran-2(5H)-one moiety. This scaffold, also known as a tetronic acid derivative, possesses a hydroxyl group attached to a double bond within a lactone ring, forming an enol system. This structure suggests potential antioxidant activity through hydrogen atom donation from the hydroxyl group. The resulting radical could be stabilized by resonance within the furanone ring.

However, studies on other 4-hydroxyfuranone derivatives have shown that these compounds can also exhibit pro-oxidant activity, particularly in the presence of transition metal ions like copper and iron. This dual role is a critical consideration in evaluating their overall utility as antioxidants. The tert-butyl group at the 3-position may influence its lipophilicity and steric accessibility of the hydroxyl group.

Furanone_Mechanism Furanone This compound Furanone_Radical Furanone Radical Furanone->Furanone_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical Radical Neutralization Resonance_Structures Resonance Stabilized Structures Furanone_Radical->Resonance_Structures Resonance Stabilization

Experimental Protocols for Antioxidant Activity Assessment

The following are generalized protocols for common in vitro antioxidant assays that could be used to evaluate and compare the activity of these compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow, which is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compounds (BHT, this compound)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction mixture: In a microplate or cuvette, add a defined volume of the DPPH solution to various concentrations of the antioxidant solution. A control is prepared with the solvent instead of the antioxidant.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare DPPH Solution Mix Mix DPPH and Antioxidant Solutions DPPH_Sol->Mix Antioxidant_Sol Prepare Antioxidant Solutions (various concentrations) Antioxidant_Sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Abs Measure Absorbance (~517 nm) Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Measure_Abs->Calculate

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol (or other suitable solvent)

  • Test compounds (BHT, this compound)

  • Standard antioxidant (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: Add a small volume of the antioxidant solution (at various concentrations) to a defined volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Conclusion

Butylated Hydroxytoluene (BHT) is a well-established and potent synthetic antioxidant with a clear free-radical scavenging mechanism. Its efficacy has been documented in numerous studies, making it a reliable standard for comparison.

In contrast, the antioxidant activity of this compound is not well-documented. Based on its chemical structure, it has the potential to act as a hydrogen-donating antioxidant. However, the possibility of pro-oxidant activity, as observed in related furanone compounds, necessitates careful experimental evaluation. Further research, including direct comparative studies employing standardized antioxidant assays, is crucial to definitively characterize the antioxidant profile of this compound and determine its potential utility in pharmaceutical and other applications. Researchers are encouraged to perform head-to-head experimental comparisons to generate the missing data for a conclusive assessment.

Efficacy of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one vs other furanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant Activity of Furanone Derivatives

The antioxidant potential of furanone derivatives is a key area of investigation. The capacity of these compounds to scavenge free radicals is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with efficacy typically reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater antioxidant activity.

Table 1: Comparative Antioxidant Activity of Furanone Derivatives (DPPH Assay)

Compound/DerivativeIC50 (µM)Reference
2-(p-hydroxy phenyl styryl)-furan~40[1]
4,5-Diaryl-3-hydroxy-2(5H)-furanone (F-derivative of -SOMe substituted)Not explicitly provided, but noted for potent activity[2]
2,3-dihydrobenzo[b]furan-5-ol analogues0.13 - >250 (inhibition of lipid peroxidation)[3]
New 3- and 4-hydroxyfuranones57 - 1779[4]
3-tert-butyl-4-hydroxyfuran-2(5H)-one Data not available

Anti-inflammatory Activity of Furanone Derivatives

Furanone derivatives have demonstrated notable anti-inflammatory properties, often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[5]

Table 2: Comparative Anti-inflammatory Activity of Furanone Derivatives

Compound/DerivativeAssayEfficacyReference
4,5-Diaryl-3(2H)-furanones (F-derivative of –SOMe substituted)Carrageenan-induced paw edema54% inhibition at 0.01 mmol/kg[2]
3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD)Carrageenan-induced paw edemaSignificant inhibition[6]
New 3- and 4-hydroxyfuranonesPhorbol ester-induced ear edema & Carrageenan-induced paw edema~50-65% inhibition at 200 mg/kg[4]
This compound Data not available Data not available

Anticancer Activity of Furanone Derivatives

The cytotoxic effects of furanone derivatives against various cancer cell lines have been documented, with some compounds exhibiting high potency. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for comparison.

Table 3: Comparative Cytotoxicity of Furanone Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50Reference
3,4-dihalogenated 2(5H)-furanone (epoxide derivative)MAC13/MAC1630 - 50 nM[7]
3,4,5-trisubstituted 2(5H)-furanone derivativeHEPG2, MCF70.002 µM[8]
4,5-Diaryl-3(2H)-furanones (F-derivative of –SOMe substituted)MCF-710 µM[2]
4,5-Diaryl-3(2H)-furanones (F-derivative of –SOMe substituted)HSC-37.5 µM[2]
Furan-based derivative 7MCF-72.96 µM[9]
This compound Not available Data not available

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols used to assess the biological activities of furanone derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

General Protocol:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol).

  • Serial dilutions of the test compound are prepared.

  • A solution of DPPH in the same solvent is prepared.

  • The test compound dilutions are mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

General Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • A solution of MTT is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.

  • The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

  • The IC50 value is determined by plotting cell viability against the concentration of the test compound.

Signaling Pathways

The biological effects of furanone derivatives are often mediated through their interaction with key cellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. Some furanone derivatives may exert their anti-inflammatory and anticancer effects by modulating this pathway.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

PPAR-γ Signaling Pathway

The Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a nuclear receptor that plays a significant role in regulating inflammation and metabolism. Activation of PPAR-γ can lead to the suppression of pro-inflammatory gene expression.

PPAR_Pathway Ligand Furanone Derivative (Ligand) PPARg PPAR-γ Ligand->PPARg Activation PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binding Gene_Expression Target Gene Transcription PPRE->Gene_Expression Anti_inflammatory_Effects Anti-inflammatory Effects Gene_Expression->Anti_inflammatory_Effects

Caption: Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Signaling Pathway.

The available evidence strongly suggests that furanone derivatives represent a promising class of compounds with significant potential in the development of new antioxidant, anti-inflammatory, and anticancer agents. While this guide provides a comparative overview based on existing literature, the absence of specific data for this compound highlights a gap in the current research landscape. Further investigation into the synthesis and biological evaluation of this specific derivative is warranted to fully understand its therapeutic potential and to provide a more direct comparison with other members of the furanone family. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for such future research endeavors.

References

A Comparative Guide to the Analytical Validation of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative and qualitative analysis of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one. The information is intended for researchers, scientists, and professionals involved in drug development and chemical analysis.

Physicochemical Properties
PropertyValue
Molecular FormulaC₈H₁₂O₃
Molecular Weight156.18 g/mol
AppearanceColorless to pale yellow oily liquid
Boiling Point73-74 °C at 2.0-3.0 Torr[1]
Flash Point>70 °C[1]

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for the analysis of furanone compounds. A reversed-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: RP-C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: A binary gradient of acetate buffer and methanol.[2]

  • Detection: UV detection at 280 nm.[2]

  • Injection Volume: 20 µL.

  • Flow Rate: 1.0 mL/min.

Validation Parameters:

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.995
Accuracy (% Recovery)90-110%[2]
Precision (% RSD)≤ 2%
Limit of Detection (LOD)Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)Signal-to-noise ratio of 10:1
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of volatile and semi-volatile compounds like furanones. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Derivatization: A one-step derivatization using N-methyl-bis-trifluoroacetamide (MBTFA) can be employed.[3]

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Optimized for the separation of the derivatized analyte.

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Validation Parameters:

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (% Recovery)80-120%
Precision (% RSD)≤ 15%
Method Detection Limit (MDL)Based on replicate analysis of low-concentration spikes.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would provide information on the different proton environments. Key signals would include those for the tert-butyl group and the protons on the furanone ring.

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the other carbons in the molecule.[1]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:[1]

  • A broad band for the hydroxyl group (O-H stretch).

  • A strong, sharp peak for the carbonyl group (C=O stretch) of the lactone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show the molecular ion peak and characteristic fragments, such as the loss of the tert-butyl group.[1]

Method Comparison

Analytical MethodAdvantagesDisadvantages
HPLC-UV Robust, widely available, good for routine quantitative analysis.May lack the specificity of MS detection.
GC-MS High sensitivity and selectivity, provides structural information.[3]May require derivatization, not suitable for thermolabile compounds.
NMR Spectroscopy Provides detailed structural information for unambiguous identification.Lower sensitivity compared to chromatographic methods, expensive instrumentation.
IR Spectroscopy Quick and easy for functional group identification.Provides limited structural information on its own.

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization Sample->Derivatization GCMS GC-MS System Derivatization->GCMS Separation GC Separation GCMS->Separation Detection MS Detection Separation->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum LibrarySearch Library Search MassSpectrum->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: GC-MS analysis workflow for this compound.

References

Cross-Validation of Furanone Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Furanones, a class of heterocyclic organic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1] Originating from both natural sources, such as the marine red algae Delisea pulchra, and chemical synthesis, these compounds are being explored for a wide range of therapeutic applications.[2][3] Their activities span from antimicrobial and anti-biofilm to cytotoxic and anti-inflammatory effects.[1][4] This guide provides a comparative analysis of furanone bioactivity across different research models, supported by quantitative data and detailed experimental protocols to aid researchers in the fields of drug discovery and development.

Section 1: Antimicrobial and Anti-biofilm Activity

A primary area of interest for furanone research is their ability to combat bacterial infections, not always by direct bactericidal action, but by disrupting cell-to-cell communication, a process known as quorum sensing (QS).[5][6] Halogenated furanones, which are structural analogs of bacterial N-acyl homoserine lactone (AHL) signaling molecules, can interfere with QS systems, thereby inhibiting the expression of virulence factors and biofilm formation.[7][8] This anti-QS and anti-biofilm capacity has been demonstrated in a variety of pathogenic organisms, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.[9][10]

Data Presentation: Efficacy of Furanones on Biofilm Formation and Virulence

The following table summarizes the quantitative data on the inhibitory effects of various furanone derivatives on bacterial biofilm formation and virulence factors.

Furanone DerivativeTarget OrganismResearch ModelConcentrationEffectReference
Furanone C-30P. aeruginosaIn vitro biofilm assay128 µg/mL92% biofilm inhibition[6]
256 µg/mL100% biofilm inhibition[6]
512 µg/mL100% biofilm inhibition[6]
256 µg/mL90% biofilm eradication[6]
512 µg/mL92.9% biofilm eradication[8]
GBr FuranoneP. aeruginosa PA14In vitro biofilm assay10 - 50 µM~90% biofilm inhibition[10]
P. aeruginosa INP-42In vitro biofilm assay50 µM75% biofilm inhibition[10]
Furanone F131S. aureus & C. albicansIn vitro mono- & mixed-species biofilms8–16 μg/mLMinimal Biofilm-Prevention Concentration (MBPC)[2]
FuraneolP. aeruginosa DSM50071In vitro biofilm assaySub-inhibitory81.56% decrease in biofilm formation[11]
SotolonP. aeruginosa DSM50071In vitro biofilm assaySub-inhibitory98.80% decrease in biofilm formation[11]
Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).[12]

  • Preparation: Perform two-fold serial dilutions of the test furanone derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12]

  • Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well. Include positive (no compound) and negative (no bacteria) controls.[12]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed.

  • MBC Determination: Subculture 10-15 µL from the wells showing no growth onto agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 2: Biofilm Inhibition and Eradication Assay

This assay quantifies the ability of a compound to prevent biofilm formation or destroy existing biofilms using crystal violet staining.[6][12]

  • Biofilm Inhibition:

    • Add various concentrations of the furanone compound to wells of a 96-well plate containing bacterial culture in a suitable medium at the time of inoculation.[6]

    • Incubate the plate for 24-72 hours at 37°C to allow biofilm formation.[12]

  • Biofilm Eradication:

    • First, grow biofilms in a 96-well plate for 24 hours.[6]

    • After incubation, remove the planktonic cells and treat the pre-formed biofilms with various concentrations of the furanone compound for a specific period.[6]

  • Quantification:

    • Discard the planktonic cells and gently wash the wells with a buffer (e.g., PBS) to remove non-adherent cells.[12]

    • Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.

    • Wash the wells again to remove excess stain and allow them to dry.

    • Solubilize the stain by adding 30% acetic acid or ethanol.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Signaling Pathway and Experimental Workflow Visualization

Caption: Quorum sensing hierarchy in P. aeruginosa and the inhibitory action of Furanone C-30.

MIC_MBC_Workflow Experimental Workflow for MIC and MBC Determination prep Prepare 2-fold serial dilutions of Furanone in 96-well plate inoc Inoculate wells with standardized bacterial suspension prep->inoc incubate1 Incubate at 37°C for 24 hours inoc->incubate1 read_mic Observe for visible growth Determine MIC incubate1->read_mic subculture Subculture from wells with no visible growth onto agar plates read_mic->subculture incubate2 Incubate plates at 37°C for 24 hours subculture->incubate2 read_mbc Count colonies Determine MBC incubate2->read_mbc

Caption: Experimental workflow for determining MIC and MBC values.

Section 2: Cytotoxicity and Anticancer Activity

Beyond their antimicrobial properties, furanone derivatives have demonstrated significant cytotoxic activity against various cell lines. This has opened avenues for their investigation as potential anticancer agents.[13][14] However, a critical aspect of this research is evaluating their selectivity, as toxicity to healthy cells can limit their therapeutic potential.[9] Studies have shown that the introduction of certain chemical groups, such as halogen atoms or a nitro group, can increase cytotoxic activity.[12][15]

Data Presentation: Cytotoxicity of Furanones in Different Cell Lines

The following table summarizes the cytotoxic effects of furanone analogues on both cancerous and non-cancerous cell lines, typically measured by the half-maximal inhibitory concentration (IC₅₀).

Furanone DerivativeCell LineCell TypeIC₅₀ ValueNotesReference
Compound 14 SL2Insect (Drosophila)28.14 µMPotent inhibitory effect[15]
HEK293Human Embryonic Kidney (Healthy)> 28.14 µMLess toxic to human cells than insect cells[15]
Compound 12 A549Non-small Cell Lung Cancer-Selective cytotoxicity, synergistic with erlotinib[14]
BEAS-2BHealthy Lung Epithelial-Lower cytotoxicity than on A549[14]
Compound 15 A549Non-small Cell Lung Cancer-Selective cytotoxicity, induced G2 arrest[14]
BEAS-2BHealthy Lung Epithelial-Lower cytotoxicity than on A549[14]
Furanone 10 HK-2Human Kidney (Healthy)> 50 µMNo significant toxicity observed at 50 µM[9]
Experimental Protocol

Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.

  • Cell Seeding: Seed cells (e.g., A549, HEK293) in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furanone compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.[9]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Signaling Pathway Visualization

Apoptosis_Pathway Apoptosis Pathway Induced by Furanone Compound 14 Furanone Furanone Compound 14 Mito Mitochondria Furanone->Mito MMP Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Down-regulates Caspase3_inactive Pro-Caspase-3 Mito->Caspase3_inactive Activates through cytochrome c release Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Cleavage Apoptosis Apoptosis (Cell Death) Caspase3_active->Apoptosis Executes

Caption: Caspase-dependent mitochondrial apoptosis pathway.

Section 3: Anti-inflammatory Activity

Several furan derivatives have demonstrated potent anti-inflammatory properties in various in vivo and in vitro models.[4] Furan fatty acids, for instance, have shown more potent anti-inflammatory activity than eicosapentaenoic acid (EPA) in a rat model of arthritis.[16] The mechanisms appear to involve the inhibition of pro-inflammatory mediators like prostaglandins (PGE2) and nitric oxide (NO).[4]

Data Presentation: Furanone Anti-inflammatory Effects

Quantitative data on the anti-inflammatory effects of furanones is emerging, with studies often measuring reductions in physical symptoms (like edema) or levels of inflammatory cytokines.

Furanone DerivativeResearch ModelEffectReference
Furan fatty acidsRat model of adjuvant-induced arthritisSwelling of the paw was lower than in the control group[4][16]
FuranocoumarinsCarrageenan-induced foot edema in chicksDemonstrated anti-inflammatory and antioxidant activity[4]
BenzofuranIn vitro modelsInhibition of PGE2 production and NO scavenging[4]
Experimental Protocol

Protocol 4: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[17][18]

  • Animal Selection: Use healthy rodents (e.g., Wistar rats or albino mice) of a specific weight range.

  • Grouping: Divide the animals into groups: a control group (vehicle only), a standard drug group (e.g., Diclofenac), and one or more test groups receiving different doses of the furanone compound.

  • Compound Administration: Administer the test compounds and standard drug orally or via intraperitoneal injection. The control group receives only the vehicle.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Signaling Pathway Visualization

Inflammation_Pathway General Inflammatory Signaling and Potential Furanone Targets Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) Cell Macrophage / Immune Cell Stimulus->Cell NFkB NF-κB Pathway Cell->NFkB MAPK MAPK Pathway Cell->MAPK COX2 COX-2 Enzyme NFkB->COX2 Upregulates iNOS iNOS Enzyme NFkB->iNOS Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates PGs Prostaglandins (PGE2) COX2->PGs NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation (Edema, Pain) Cytokines->Inflammation PGs->Inflammation NO->Inflammation Furanone Furanone Derivatives Furanone->NFkB Inhibits? Furanone->MAPK Inhibits? Furanone->COX2 Inhibits? Furanone->iNOS Inhibits?

Caption: Potential targets for furanones in inflammatory pathways.

References

Furanone Derivatives in Biofilm Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance has propelled the search for alternative antimicrobial strategies. One of the most promising avenues is the inhibition of bacterial biofilms, structured communities of microorganisms that exhibit high tolerance to conventional antibiotics and host immune responses. Furanone derivatives, originally isolated from the red alga Delisea pulchra, have emerged as a significant class of compounds capable of disrupting biofilm formation, primarily by interfering with bacterial cell-to-cell communication, or quorum sensing (QS).[1][2][3] This guide provides a comparative analysis of the antibiofilm efficacy of various furanone derivatives, supported by experimental data and detailed methodologies.

Data Presentation: Efficacy of Furanone Derivatives

The following tables summarize the quantitative data on the anti-biofilm activity of various furanone derivatives against different bacterial species. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Activity of Furanone Derivatives against Gram-Negative Bacteria

CompoundBacteriumMIC (µg/mL)IC50 (µM)Biofilm Inhibition (%)Reference
Furanone C-30Pseudomonas aeruginosa--100% at 256-512 µg/mL[4]
GBr furanonePseudomonas aeruginosa--More effective than C-30[5]
Fur-5Salmonella enterica>100~4050%[6]
Fur-6Salmonella enterica>100~3050%[6]
Fur-8Salmonella enterica>100~2050%[6]
Halogenated FuranonesPseudomonas aeruginosa--20-90% QS inhibition[7]

Table 2: Activity of Furanone Derivatives against Gram-Positive Bacteria

CompoundBacteriumMIC (µg/mL)MBIC/MBPC (µg/mL)Biofilm Inhibition (%)Reference
F12Bacillus subtilis>50010Not Reported[1][8]
F15Bacillus subtilis>50010Not Reported[1][8]
F94Bacillus subtilis>50010Not Reported[1][8]
F105Staphylococcus aureus10Not ReportedNot Reported[1]
F131Staphylococcus aureusNot Reported8-16>50% at 8 µg/mL[1][9]
F35Staphylococcus aureus-10-[10]
F6, F8, F83Staphylococcus aureus-2.5-10-[10]

Mechanism of Action: Quorum Sensing Inhibition

In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, biofilm formation is regulated by quorum sensing (QS).[2][7] This process is dependent on the production and detection of signaling molecules called N-acyl homoserine lactones (AHLs).[2] As the bacterial population grows, the concentration of AHLs increases, leading to the activation of transcriptional regulators that control the expression of genes involved in biofilm formation and virulence.[2]

Furanone derivatives, particularly halogenated ones, are structural analogs of AHLs.[2] This structural similarity allows them to competitively bind to AHL receptors, such as LasR in P. aeruginosa, thereby preventing the activation of downstream genes responsible for biofilm development.[2][4]

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell cluster_inhibition Inhibition AHL AHL Signal (Autoinducer) LasR LasR (Receptor) AHL->LasR binds LasI LasI (Synthase) LasI->AHL synthesis Gene Virulence & Biofilm Genes LasR->Gene activates Furanone Furanone Derivative Furanone->LasR competitively binds AHL_out AHL accumulation (High cell density) AHL_out->AHL

Figure 1: Furanone inhibition of the LasR quorum sensing pathway in P. aeruginosa.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. The following are protocols for key experiments cited in the study of furanone derivatives' antibiofilm activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a furanone derivative that inhibits the visible growth of bacteria.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Luria-Bertani broth)

  • Furanone derivative stock solution

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the furanone derivative in the microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 10^5 CFU/mL).

  • Include a positive control (bacteria without furanone) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 24 hours.

  • The MIC is determined as the lowest concentration of the furanone derivative where no visible growth is observed.[8]

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Staining)

This protocol quantifies the ability of furanone derivatives to inhibit biofilm formation.[1]

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial culture in biofilm-promoting medium

  • Furanone derivative stock solution

  • 0.1% Crystal Violet solution

  • Phosphate-buffered saline (PBS)

  • Ethanol (95%) or a suitable solvent to dissolve the crystal violet

Procedure:

  • Add the bacterial culture and different concentrations of the furanone derivative to the wells of a microtiter plate.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • After incubation, gently wash the wells with PBS to remove planktonic (free-floating) bacteria.

  • Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 15 minutes.

  • Wash away the excess stain with PBS and allow the plate to dry.

  • Solubilize the bound crystal violet with 95% ethanol.

  • Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the biofilm biomass.

Biofilm_Inhibition_Assay A Inoculate bacteria and furanone derivatives in a 96-well plate B Incubate to allow biofilm formation A->B C Wash to remove planktonic bacteria B->C D Stain biofilm with Crystal Violet C->D E Wash to remove excess stain D->E F Solubilize bound stain E->F G Measure absorbance (OD570) F->G

Figure 2: Experimental workflow for the Crystal Violet biofilm inhibition assay.

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM provides high-resolution, three-dimensional images of the biofilm structure, allowing for the visualization of live and dead cells and the extracellular matrix.[3]

Materials:

  • Confocal microscope

  • Fluorescent stains (e.g., SYTO 9 for live cells, propidium iodide for dead cells)

  • Chambered coverglass or other suitable imaging slides

Procedure:

  • Grow biofilms on a suitable surface (e.g., glass coverslips) in the presence or absence of furanone derivatives.

  • After the desired incubation period, gently wash the biofilms to remove planktonic cells.

  • Stain the biofilms with a mixture of fluorescent dyes (e.g., LIVE/DEAD BacLight Viability Kit).

  • Mount the stained biofilms on a microscope slide.

  • Visualize the biofilm using a confocal microscope. Acquire Z-stack images to reconstruct a 3D image of the biofilm architecture.

Conclusion

Furanone derivatives represent a promising class of antibiofilm agents with a well-defined mechanism of action against several Gram-negative bacteria.[3] Their ability to disrupt quorum sensing makes them an attractive alternative to traditional antibiotics, as they are less likely to induce resistance.[2] Research into their efficacy against Gram-positive bacteria is ongoing, with several synthetic derivatives showing significant potential.[3][11] The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to combat the significant threat of biofilm-associated infections. Further comparative studies under standardized conditions are necessary to fully elucidate the relative potencies of different furanone derivatives and to advance their development as therapeutic agents.

References

A Comparative Guide to 3-Tert-butyl-4-hydroxyfuran-2(5H)-one and Other Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phenolic antioxidant 3-tert-butyl-4-hydroxyfuran-2(5H)-one against established antioxidants, Butylated Hydroxytoluene (BHT) and Trolox. While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes information on its chemical properties, the known antioxidant activities of its structural class (furanones/butenolides), and compares its potential efficacy with that of BHT and Trolox based on established antioxidant mechanisms and experimental data for these well-characterized compounds.

Introduction to this compound

This compound is a synthetic organic compound belonging to the furanone family. Its structure features a lactone ring with a hydroxyl group and a bulky tert-butyl group, which are moieties known to contribute to antioxidant activity. The phenolic hydroxyl group is a key feature for free radical scavenging, while the tert-butyl group can enhance its lipophilicity and stability.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol and DMSO
CAS Number 114908-93-9

Comparative Antioxidant Performance

To provide a framework for comparison, the following table summarizes the known antioxidant activities of BHT and Trolox in common in vitro assays.

AntioxidantDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)ORAC (µmol TE/µmol)
BHT ~25-50~5-15~1.5-2.5
Trolox ~5-15~2-81.0 (by definition)
This compound Data not availableData not availableData not available

Note: IC₅₀ values can vary depending on the specific experimental conditions. The values presented are representative ranges from various studies.

Mechanisms of Antioxidant Action

Phenolic antioxidants primarily function by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thus terminating the oxidative chain reaction. The resulting antioxidant radical is stabilized by resonance and, in the case of sterically hindered phenols like BHT and potentially this compound, by the bulky substituent groups.

In addition to direct radical scavenging, some phenolic compounds can modulate endogenous antioxidant defense systems. Notably, certain furanone derivatives have been shown to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[1] Activation of Nrf2 leads to the increased expression of a suite of antioxidant and cytoprotective genes, providing a more sustained cellular defense against oxidative stress.

Antioxidant Mechanisms cluster_direct Direct Radical Scavenging cluster_indirect Indirect Cellular Defense (Nrf2 Pathway) Free Radical Free Radical Neutralized Radical Neutralized Radical Free Radical->Neutralized Radical Antioxidant Antioxidant Antioxidant->Neutralized Radical H Atom Donation (HAT) or Electron Donation (SET) Antioxidant Radical Antioxidant Radical Antioxidant->Antioxidant Radical Furanone Furanone Keap1 Keap1 Furanone->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Translocates to nucleus and binds to Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Promotes transcription

Caption: Mechanisms of phenolic antioxidants.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of antioxidant activity. The following are standard protocols for the DPPH and ABTS radical scavenging assays, which can be employed to directly compare the antioxidant capacity of this compound with BHT and Trolox.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Antioxidant compounds (this compound, BHT, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of antioxidant solutions: Prepare stock solutions of the test compounds and standards (BHT, Trolox) in methanol. Create a series of dilutions from the stock solutions.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the antioxidant solutions to the wells.

    • For the control, add 100 µL of methanol instead of the antioxidant solution.

    • For the blank, add 100 µL of methanol to 100 µL of the antioxidant solution (without DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL DPPH with 100 µL Antioxidant Solution in 96-well plate prep_dpph->mix prep_antioxidant Prepare serial dilutions of Antioxidant, BHT, Trolox prep_antioxidant->mix incubate Incubate 30 min in the dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and determine IC₅₀ measure->calculate

Caption: DPPH radical scavenging assay workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Antioxidant compounds (this compound, BHT, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•⁺ solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Working solution: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of antioxidant solutions: Prepare stock solutions and serial dilutions of the test compounds and standards in the same solvent used for the ABTS•⁺ working solution.

  • Assay:

    • Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of the antioxidant solutions to the wells.

    • For the control, add 10 µL of the solvent instead of the antioxidant solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS_Workflow prep_abts Generate ABTS•⁺ radical by reacting ABTS with Potassium Persulfate prep_working Dilute ABTS•⁺ to an Absorbance of 0.70 at 734 nm prep_abts->prep_working mix Mix 190 µL ABTS•⁺ with 10 µL Antioxidant Solution in 96-well plate prep_working->mix prep_antioxidant Prepare serial dilutions of Antioxidant, BHT, Trolox prep_antioxidant->mix incubate Incubate 6 min at room temperature mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and determine IC₅₀ measure->calculate

Caption: ABTS radical scavenging assay workflow.

Conclusion

This compound possesses structural features characteristic of phenolic antioxidants, suggesting its potential as a free radical scavenger. While direct comparative studies are lacking, its furanone core is present in various natural and synthetic compounds with demonstrated antioxidant activity. The provided experimental protocols for DPPH and ABTS assays offer a standardized approach for researchers to quantitatively assess its antioxidant efficacy relative to established standards like BHT and Trolox. Furthermore, investigating its potential to modulate cellular antioxidant pathways, such as the Nrf2 signaling cascade, could provide valuable insights into its mechanism of action and therapeutic potential in conditions associated with oxidative stress.

References

A Comparative Guide to Furanone Synthesis: Evaluating Reproducibility and Scalability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Furanones, a class of heterocyclic organic compounds, are pivotal structural motifs in a vast array of natural products and pharmacologically active molecules. Their prevalence in medicinal chemistry underscores the critical need for robust, reproducible, and scalable synthetic methods. This guide provides a comparative analysis of common furanone synthesis strategies, offering insights into their respective advantages and limitations to aid researchers in selecting the most appropriate method for their specific application, from laboratory-scale discovery to industrial production.

Comparative Analysis of Furanone Synthesis Methods

The synthesis of the furanone core can be achieved through various chemical transformations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. Below is a summary of prominent methods with available data on their performance.

Synthesis MethodKey ReactantsTypical YieldScaleKey AdvantagesKey Limitations
Oxidation of Furans Furan, Oxone, WaterHighMultigram[1]Simple, efficient, uses a sole oxidant, and industrially applicable[1].Limited to the synthesis of specific derivatives like 5-hydroxy-2(5H)-furanone.
Paal-Knorr Furan Synthesis 1,4-dicarbonyl compounds, Acid catalystGood to HighLab-scaleOne of the most important methods for preparing furans, which can be oxidized to furanones[2].Requires access to the corresponding 1,4-dicarbonyl precursors[2].
Cycloisomerization of Alkenic Hydroxyketones Allenic hydroxyketonesGoodLab-scaleAchieved in water, avoids expensive metal catalysts[3].The synthesis of the allenic hydroxyketone precursors can be complex.
Gold-Catalyzed Cyclization of γ-Hydroxyalkynones γ-hydroxyalkynones, Gold catalystGoodLab-scaleProceeds under mild conditions[3].Requires a gold-based catalyst system which can be costly.
Base-Induced Intramolecular Cyclization (4-aryl-2,4-dioxobutyl)methylphenylsulfonium saltsExcellentLab-scaleSimple, mild conditions, ambient atmosphere, and rapid (within 10 min)[3].Substrate-specific for the synthesis of 2-unsubstituted 5-aryl-3(2H)-furanones[3].
Copper-Catalyzed Olefinic C-H Activation Enaminones, Aryl diazo esters, Copper catalystGoodGram-scale[4]Operationally simple with good functional group tolerance[4].Involves a multi-step cascade reaction that may require careful optimization.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for two common furanone synthesis strategies.

1. Oxidation of Furan to 5-Hydroxy-2(5H)-furanone [1]

This method stands out for its simplicity, scalability, and use of an environmentally benign solvent.

  • Reagents: Furan, Oxone, Water.

  • Procedure: Furan is oxidized using oxone as the sole oxidant in water as the solvent. The reaction is reported to be efficient and has been successfully performed on a multigram scale, making it a practical and industrially applicable protocol.

2. Dihydroxylation of 5-methyl-2(5H)-furanone [5]

This is an example of a functional group interconversion to introduce dihydroxy groups onto a pre-existing furanone ring.

  • Reagents: 2-methylfuran, N-bromosuccinimide (NBS), acetone, water, ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 2-methylfuran (1.0 eq) in a mixture of acetone and water, NBS (1.1 eq) is added in portions at 0 °C.

    • The reaction is stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Visualizing Synthesis Workflows

Understanding the logical flow of a synthetic process is essential for planning and execution. The following diagrams illustrate a generalized workflow for furanone synthesis and a decision-making process for method selection.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Define Target Furanone Select_Method Select Synthesis Method Start->Select_Method Procure_Reagents Procure Starting Materials & Reagents Select_Method->Procure_Reagents Reaction Perform Chemical Reaction Procure_Reagents->Reaction Monitor Monitor Reaction Progress (e.g., TLC, LC-MS) Reaction->Monitor Monitor->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Monitor->Workup Reaction Complete Purification Purify Crude Product (e.g., Chromatography, Recrystallization) Workup->Purification Characterization Characterize Product (e.g., NMR, MS) Purification->Characterization Assess Assess Purity, Yield, and Scalability Characterization->Assess End Final Product Assess->End

Caption: A generalized experimental workflow for furanone synthesis.

G Start Target Furanone Structure Defined Scale Desired Scale? Start->Scale Complexity Substituent Complexity? Scale->Complexity Large Scale Scale->Complexity Lab Scale Reagents Starting Material Availability? Complexity->Reagents Oxidation Oxidation of Furans Reagents->Oxidation Simple & Available PaalKnorr Paal-Knorr Synthesis Reagents->PaalKnorr Dicarbonyl Available Cyclo Cycloisomerization Reagents->Cyclo Complex Precursor Synthesis Feasible Other Other Methods Reagents->Other Specific Precursors Available

Caption: Decision tree for selecting a furanone synthesis method.

References

Furanone Cytotoxicity: A Comparative Benchmark Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various furanone derivatives against several cancer cell lines, benchmarked against well-established anticancer drugs. The data presented is compiled from multiple studies to offer an objective overview of the potential of furanones as novel therapeutic agents. Detailed experimental protocols and visualizations of key biological pathways are included to support further research and development.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC₅₀ values for various furanone derivatives and standard anticancer drugs against breast cancer (MCF-7), colon cancer (HCT-116), and glioma (C6) cell lines.

Table 1: Cytotoxicity of Furanone Derivatives

Compound Class/NameCancer Cell LineIC₅₀ (µM)Key Findings & Reference
Bis-2(5H)-furanone (Compound 4e)C6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts with DNA.[1][2]
N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k)MCF-7 (Breast)14.35Induces G2/M phase arrest and DNA damage.[1]
Furan-based Pyridine Carbohydrazide (Compound 4)MCF-7 (Breast)4.06Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[1]
Furan-based N-phenyl triazinone (Compound 7)MCF-7 (Breast)2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1]
5-O-silylated MBA (Compound 3a)HCT-116 (Colon)1.3Showed superior antiproliferative activity compared to the parent compound.[1]

Table 2: Cytotoxicity of Standard Anticancer Drugs

Anticancer DrugCancer Cell LineIC₅₀ (µM)Reference
DoxorubicinMCF-7 (Breast)~0.4 - 8.3[3][4]
DoxorubicinHCT-116 (Colon)~0.65 (µg/mL)[5]
CisplatinHCT-116 (Colon)~4.2 - 18 (µg/mL)[6][7][8]
PaclitaxelC6 (Glioma)~0.1 (mg/L)[9]

Note: IC₅₀ values can vary between studies due to differences in experimental conditions such as cell density and exposure time.

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT Cytotoxicity Assay Protocol

1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, C6)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Furanone compounds and standard anticancer drugs

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

3. Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the furanone compounds and standard anticancer drugs in the complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 2-4 hours at 37°C, protected from light.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the MTT cytotoxicity assay used to benchmark the furanone compounds.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Cell Seeding Compound_Prep 2. Compound Preparation Cell_Treatment 3. Cell Treatment (24-72h Incubation) Compound_Prep->Cell_Treatment MTT_Addition 4. MTT Addition Cell_Treatment->MTT_Addition Formazan_Solubilization 5. Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Absorbance Reading Formazan_Solubilization->Absorbance_Reading IC50_Calculation 7. IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathway

Furanone derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This often involves the upregulation of the tumor suppressor protein p53 and a subsequent change in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1]

Apoptosis_Pathway Furanone Furanone Derivative p53 p53 Activation Furanone->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Furanone-induced intrinsic apoptosis signaling pathway.

References

Halogenated vs. Non-Halogenated Furanones: A Comparative Analysis of Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical nuances and biological efficacy of halogenated and non-halogenated furanones reveals a clear distinction in their potential as quorum sensing inhibitors. While both classes of compounds exhibit activity, the incorporation of halogens significantly enhances their ability to disrupt bacterial communication, offering a promising avenue for the development of novel anti-virulence therapies.

Furanones, a class of heterocyclic organic compounds, have garnered significant attention in the scientific community for their ability to interfere with quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation.[1] This interference presents a compelling strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance.[2] This guide provides a comparative analysis of halogenated and non-halogenated furanones, supported by experimental data, to elucidate the critical role of halogenation in their bioactivity.

Mechanism of Action: Destabilizing the Communication Network

The primary mechanism by which furanones, particularly halogenated derivatives, inhibit quorum sensing involves the destabilization of LuxR-type transcriptional activator proteins.[3][4] In many Gram-negative bacteria, these proteins bind to signaling molecules called N-acyl-homoserine lactones (AHLs), leading to the activation of genes responsible for virulence and biofilm formation.

Halogenated furanones are thought to compete with AHLs for binding to LuxR-type receptors.[5] However, instead of activating the receptor, they induce a conformational change that renders the protein unstable and susceptible to proteolytic degradation.[3][5] This leads to a rapid turnover of the LuxR-type proteins, effectively shutting down the quorum sensing circuit.[3] Studies have shown that in the presence of halogenated furanones, the half-life of the LuxR protein can be reduced by up to 100-fold.[3][4] While non-halogenated furanones can also interact with these receptors, evidence suggests their binding affinity is generally lower, resulting in less potent inhibition.[6]

Comparative Biological Activity: The Halogen Advantage

Experimental evidence consistently demonstrates the superior performance of halogenated furanones as quorum sensing inhibitors compared to their non-halogenated counterparts. The presence of halogen atoms, such as bromine or chlorine, significantly enhances the compound's ability to inhibit biofilm formation and the production of virulence factors in pathogenic bacteria like Pseudomonas aeruginosa.[7][8]

One study highlighted that while natural, non-halogenated furanones show no activity against P. aeruginosa, brominated derivatives like furanone C-30 are potent inhibitors of its QS system.[5] Another computational study indicated that halogenated furanones generally exhibit a higher binding affinity to the LasR protein, a key QS receptor in P. aeruginosa, than non-halogenated furanones.[6]

The non-halogenated compound 2(5H)-furanone has been shown to inhibit quorum sensing against a range of AHLs.[9] For instance, at a concentration of 1 mg/ml, it exhibited 52% and 46% QS inhibition when exposed to C12-HSL and C14-HSL, respectively.[9] However, halogenated furanones often achieve significant inhibition at much lower concentrations. For example, brominated furanones have been shown to effectively inhibit biofilm formation in P. aeruginosa at micromolar concentrations.[8]

Quantitative Data Summary
Furanone TypeCompoundTarget OrganismAssayConcentration% InhibitionReference
Non-Halogenated 2(5H)-FuranoneChromobacterium violaceum CV026Violacein Production (vs. C6-HSL)1 mg/mL~40%[9]
2(5H)-FuranoneAgrobacterium tumefaciens NTL4β-Galactosidase Production (vs. C12-HSL)1 mg/mL52%[9]
2(5H)-FuranoneAgrobacterium tumefaciens NTL4β-Galactosidase Production (vs. C14-HSL)1 mg/mL46%[9]
Halogenated Furanone C-30 (Brominated)Pseudomonas aeruginosa PA14Biofilm Formation50 µM~90%[8]
Furanone GBr (Brominated)Pseudomonas aeruginosa PA14Biofilm Formation50 µM~90%[8]
Furanone C-30 (Brominated)Pseudomonas aeruginosa PA14Pyocyanin Production50 µM~60%[8]
Furanone GBr (Brominated)Pseudomonas aeruginosa INP-42 (Clinical Isolate)Pyocyanin Production50 µM~75%[8]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the Pseudomonas aeruginosa Las/Rhl quorum sensing pathway and a general experimental workflow for evaluating furanone activity.

Quorum_Sensing_Pathway cluster_cell Pseudomonas aeruginosa LasI LasI AHL_3OC12 3-oxo-C12-HSL LasI->AHL_3OC12 Synthesizes RhlI RhlI AHL_C4 C4-HSL RhlI->AHL_C4 Synthesizes LasR LasR AHL_3OC12->LasR Binds to RhlR RhlR AHL_C4->RhlR Binds to LasR_AHL LasR-AHL Complex LasR->LasR_AHL Degradation Proteolytic Degradation LasR->Degradation RhlR_AHL RhlR-AHL Complex RhlR->RhlR_AHL LasR_AHL->RhlI Activates Virulence_Genes_Las las-regulated Virulence Genes LasR_AHL->Virulence_Genes_Las Activates Virulence_Genes_Rhl rhl-regulated Virulence Genes RhlR_AHL->Virulence_Genes_Rhl Activates Furanone Halogenated Furanone Furanone->LasR Competes & Destabilizes

Caption: P. aeruginosa Las/Rhl quorum sensing pathway and the inhibitory action of halogenated furanones.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis A Synthesize Halogenated & Non-Halogenated Furanones B Purify & Characterize (NMR, MS) A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Quorum Sensing Inhibition Assay (e.g., Violacein Production) C->D E Biofilm Inhibition Assay (Crystal Violet Staining) C->E F Virulence Factor Quantification (e.g., Pyocyanin, Elastase) C->F G Compare IC50 / % Inhibition D->G E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: General experimental workflow for the comparative analysis of furanone derivatives.

Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Staining)

This protocol quantifies the ability of furanone derivatives to inhibit biofilm formation.[10]

  • Preparation: An overnight culture of P. aeruginosa is diluted 1:100 into fresh Luria-Bertani (LB) medium.

  • Treatment: The diluted bacterial culture is added to the wells of a 96-well microtiter plate containing various concentrations of the test furanones. A solvent control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated statically at 37°C for 24 hours to allow for biofilm formation.

  • Washing: After incubation, the planktonic (non-adherent) cells are removed by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15 minutes.

  • Solubilization: Excess stain is washed away, and the plate is air-dried. The crystal violet retained by the biofilm is solubilized with 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 550 nm. The absorbance is proportional to the amount of biofilm formed.

Quorum Sensing Inhibition Bioassay (Violacein Production in C. violaceum CV026)

This bioassay is used to screen for QS inhibitors that target short-chain AHL signaling. C. violaceum CV026 is a mutant that produces the purple pigment violacein only in the presence of exogenous short-chain AHLs.

  • Preparation: An overnight culture of C. violaceum CV026 is prepared in LB broth.

  • Assay Setup: In a 96-well microtiter plate, sub-inhibitory concentrations of the test furanones are added to LB broth.

  • Induction: A specific short-chain AHL (e.g., C6-HSL) is added to the wells to induce violacein production.

  • Inoculation: The wells are inoculated with the C. violaceum CV026 culture.

  • Incubation: The plate is incubated at 30°C with shaking for 18-24 hours.

  • Quantification: The violacein pigment is extracted from the bacterial cells using a solvent like DMSO or ethanol. The absorbance of the extracted pigment is then measured at a wavelength of 585 nm. A reduction in absorbance in the presence of a test compound indicates QS inhibition.[9]

Conclusion

The comparative analysis of halogenated and non-halogenated furanones underscores the critical role of halogenation in enhancing their efficacy as quorum sensing inhibitors. The increased binding affinity and destabilizing effect on key regulatory proteins make halogenated furanones, particularly brominated derivatives, highly potent anti-biofilm and anti-virulence agents. While non-halogenated furanones do exhibit some activity, their halogenated counterparts represent a more promising platform for the development of novel therapeutics to combat bacterial infections by disarming pathogens rather than killing them, thereby potentially circumventing the pervasive issue of antibiotic resistance. Further research into the structure-activity relationships of different halogen substitutions will be invaluable in optimizing the design of next-generation furanone-based anti-virulence drugs.

References

Safety Operating Guide

Proper Disposal of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-tert-butyl-4-hydroxyfuran-2(5H)-one (CAS No. 114908-93-9), a furanone derivative utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Hazard Information

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.

Step-by-Step Disposal Protocol

This protocol outlines a safe and compliant method for the disposal of this compound and its contaminated materials.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing boats), must be treated as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The CAS Number: 114908-93-9

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

    • The accumulation start date.

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Do not use combustible materials like paper towels to clean up spills.

  • Place the absorbent material into the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

4. Final Disposal:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Do not accumulate more than 55 gallons of hazardous waste at any one time.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

  • Ensure all required waste disposal paperwork is completed accurately.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Pickup cluster_final Final Disposal PPE Don Appropriate PPE PrepareWaste Prepare Labeled Hazardous Waste Container PPE->PrepareWaste Ensure Safety CollectSolid Collect Solid Waste & Contaminated Materials PrepareWaste->CollectSolid CollectLiquid Collect Liquid Waste PrepareWaste->CollectLiquid SealContainer Securely Seal Container CollectSolid->SealContainer CollectLiquid->SealContainer Store Store in Satellite Accumulation Area SealContainer->Store Properly Labeled ContactEHS Contact EHS for Pickup Store->ContactEHS When Full or Timed Out Transport Licensed Transporter ContactEHS->Transport FinalDisposal Treatment & Disposal Facility Transport->FinalDisposal

Caption: Waste Disposal Workflow for this compound.

Logical Relationship of Safety Measures

SafetyRelationship cluster_chemical Chemical Properties cluster_assessment Risk Assessment cluster_controls Control Measures cluster_outcome Desired Outcome UnknownHazards Potential Unknown Hazards HandleAsHazardous Treat as Hazardous Substance UnknownHazards->HandleAsHazardous FuranoneClass Known Furanone Hazards (Toxic, Irritant, Mutagenic) FuranoneClass->HandleAsHazardous PPE Mandatory PPE HandleAsHazardous->PPE Ventilation Proper Ventilation HandleAsHazardous->Ventilation Segregation Waste Segregation HandleAsHazardous->Segregation DisposalProtocol Strict Disposal Protocol HandleAsHazardous->DisposalProtocol Safety Personnel & Environmental Safety PPE->Safety Ventilation->Safety Segregation->Safety DisposalProtocol->Safety

Caption: Logical Flow from Hazard Assessment to Safety Outcome.

Essential Safety and Logistical Information for Handling 3-Tert-butyl-4-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one (CAS No. 114908-93-9). The information is compiled to ensure the safety of laboratory personnel and to outline compliant disposal procedures. Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this guidance also incorporates inferred data from structurally similar furanone derivatives.

Chemical and Physical Properties

A summary of the known and computed properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₁₂O₃PubChem[1]
Molecular Weight 156.18 g/mol PubChem[1]
CAS Number 114908-93-9PubChem[1]
Computed XLogP3 1.3PubChem[1]
Computed Hydrogen Bond Donor Count 1PubChem[1]
Computed Hydrogen Bond Acceptor Count 3PubChem[1]
Computed Rotatable Bond Count 1PubChem[1]
Computed Topological Polar Surface Area 46.5 ŲPubChem[1]
Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards (Inferred from related compounds):

  • Harmful if swallowed.[3][4]

  • Causes skin irritation.[3][4]

  • Causes serious eye irritation.[3][4]

  • May cause respiratory irritation.[3][4]

  • May form explosive peroxides upon prolonged storage, especially if exposed to air.[5]

Recommended Personal Protective Equipment (PPE):

Protection TypeRecommended Equipment
Eye/Face Protection Safety goggles with side-shields or a face shield.[4][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and impervious clothing.[4]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.[4][6]
Operational Plan: Handling and Storage

Handling:

  • Handle in a well-ventilated place, preferably within a chemical fume hood.[7]

  • Avoid contact with skin, eyes, and clothing.[4][7]

  • Avoid inhalation of dust, fumes, gases, mist, or vapors.[4]

  • Use non-sparking tools and take precautionary measures against static discharge.[5]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

  • Containers should be dated upon opening to monitor for potential peroxide formation.[5]

  • If peroxide formation is suspected, do not open or move the container and consult with your institution's Environmental Health and Safety (EHS) department.[5]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste Segregation and Collection:

  • Designate a specific, properly labeled hazardous waste container for this compound and any contaminated materials.[8]

  • The container should be made of a compatible material (e.g., glass or polyethylene) with a secure lid.[8]

  • The label should clearly indicate "Hazardous Waste" and the chemical name.[8]

Spill Management:

  • For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[8]

  • Collect the contaminated absorbent material and other contaminated solids (e.g., gloves) in the designated hazardous waste container.[8]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by washing with soap and water.[8]

Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[8]

Generalized Experimental Workflow

As no specific experimental protocols for this compound were found, a generalized workflow for handling a similar chemical in a research laboratory setting is provided below.

G Generalized Experimental Workflow for Handling Furanone Derivatives cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Prepare and Inspect PPE A->B C Set Up and Verify Fume Hood and Equipment B->C D Weigh/Measure Compound in Fume Hood C->D E Perform Reaction/Experiment D->E F Monitor Reaction Progress E->F G Quench Reaction (if necessary) F->G H Segregate and Label Waste G->H I Decontaminate Glassware and Surfaces H->I J Dispose of Waste via EHS I->J G Potential Biological Activities of Furanone Derivatives cluster_antimicrobial Antimicrobial Activity cluster_cytotoxic Cytotoxic Activity furanone Furanone Derivative qs Quorum Sensing Inhibition furanone->qs ros Induction of Reactive Oxygen Species (ROS) furanone->ros cell_cycle Cell Cycle Arrest furanone->cell_cycle biofilm Biofilm Formation Reduction qs->biofilm apoptosis Apoptosis ros->apoptosis

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.